2,4-dibromo-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromo-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br2N2/c4-2-1-6-3(5)7-2/h1H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBTZMYWBSAZAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428393 | |
| Record name | 2,4-Dibromoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64591-03-3 | |
| Record name | 2,4-Dibromoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dibromo-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Versatility of a Dihalogenated Heterocycle
An In-Depth Technical Guide to 2,4-dibromo-1H-imidazole: Properties, Reactivity, and Applications
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic use of functionalized heterocyclic building blocks is paramount. Among these, this compound stands out as a highly versatile and valuable intermediate. Its imidazole core is a ubiquitous motif in biologically active molecules, including the essential amino acid histidine, granting it inherent biocompatibility and a propensity to engage in crucial hydrogen bonding interactions.[1][2] The presence of two bromine atoms at distinct positions (C2 and C4) provides chemists with reactive handles for sequential and regioselective functionalization, enabling the construction of complex molecular architectures. This guide offers a comprehensive overview of the chemical properties, spectroscopic profile, reactivity, and key applications of this compound, providing researchers with the foundational knowledge to effectively leverage this powerful synthetic tool.
Core Physicochemical and Safety Data
A precise understanding of a compound's physical properties is the bedrock of its successful application in the laboratory. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃H₂Br₂N₂ | PubChem[3] |
| Molecular Weight | 225.87 g/mol | PubChem[3] |
| CAS Number | 64591-03-3 | PubChem[3] |
| Appearance | White to light yellow solid | Generic Supplier Data |
| Melting Point | 197-202 °C (for 2-Bromo-1H-imidazole) | Sigma-Aldrich |
| Solubility | Soluble in polar organic solvents like DMSO, DMF | Inferred Chemical Property |
Safety and Handling Profile
This compound is classified with several hazards that necessitate careful handling in a laboratory setting.[3]
-
GHS Hazard Statements:
-
Recommended Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, is required. Use of a dust mask or handling within a fume hood is recommended to avoid inhalation.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. For long-term stability, storage at 2-8°C is recommended.
Spectroscopic Characterization: The Molecular Fingerprint
Accurate characterization is essential for verifying the identity and purity of this compound. Its spectroscopic profile exhibits distinct features.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing a single singlet in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the proton at the C5 position. The N-H proton will appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display three distinct signals for the imidazole ring carbons. The carbon atoms bonded to bromine (C2 and C4) will be shifted significantly upfield compared to their non-halogenated counterparts due to the heavy atom effect.
-
FT-IR Spectroscopy: The infrared spectrum provides key information about the functional groups present. Characteristic absorption bands include:
-
A broad peak between 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration.
-
Peaks in the 1400-1600 cm⁻¹ region, which are characteristic of the C=N and C=C stretching vibrations of the imidazole ring.[4][5]
-
Strong absorptions in the lower frequency region (typically 500-700 cm⁻¹) are indicative of C-Br stretching vibrations.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a powerful tool for confirming the molecular weight and elemental composition. The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing two bromine atoms. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion peak will appear as a triplet:
-
M (containing two ⁷⁹Br atoms)
-
M+2 (containing one ⁷⁹Br and one ⁸¹Br atom) - approximately twice the intensity of M.
-
M+4 (containing two ⁸¹Br atoms) - approximately the same intensity as M. This distinctive 1:2:1 intensity ratio for the molecular ion cluster is a definitive signature for dibrominated compounds.[6]
-
Synthesis and Chemical Reactivity
The utility of this compound stems from its accessibility via synthesis and the versatile reactivity of its C-Br bonds.
Representative Synthesis
While various methods exist, a common approach involves the direct bromination of an imidazole precursor. For instance, an efficient two-step method has been developed for related compounds, which involves the dibromination of a starting material like 4-nitroimidazole, followed by selective modification or debromination to yield the desired product.[7] This highlights a general strategy where over-bromination followed by selective reduction can be a powerful tool for accessing specific isomers.
Core Reactivity: A Hub for Molecular Elaboration
The two bromine atoms on the imidazole ring are the primary sites for chemical modification, most notably through metal-catalyzed cross-coupling reactions. This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds.[1][8]
-
Cross-Coupling Reactions: this compound is an excellent substrate for palladium-catalyzed reactions such as Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig amination (coupling with amines).[1][8][9] This enables the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino substituents. The relative reactivity of the C2-Br versus the C4-Br bond can sometimes be exploited for selective, stepwise functionalization by carefully controlling reaction conditions.[10]
-
N-Functionalization: The pyrrolic nitrogen of the imidazole ring (N1) is nucleophilic and can be readily alkylated, arylated, or acylated. A common strategy is to install a protecting group, such as a tert-butyloxycarbonyl (Boc) or trityl (Tr) group, on the nitrogen.[11][12] This step is often crucial as it can prevent side reactions and modulate the electronic properties of the imidazole ring, thereby influencing the reactivity of the C-Br bonds in subsequent cross-coupling steps.
The diagram below illustrates the central role of this compound as a synthetic hub.
Applications in Drug Discovery and Beyond
The imidazole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][13] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[14][15]
This compound serves as a key starting material for building libraries of substituted imidazoles for high-throughput screening. The ability to selectively introduce different functional groups at the C2 and C4 positions allows for the systematic exploration of the structure-activity relationship (SAR) of a potential drug candidate. For example, it is a pivotal precursor in the synthesis of kinase inhibitors, antiviral agents, and other bioactive heterocyles.[9][16]
The general workflow from this building block to a potential therapeutic agent is visualized below.
Validated Experimental Protocols
To ensure reproducibility and success, the following detailed protocols provide a self-validating system for the synthesis and application of this compound.
Protocol 1: Synthesis of 2,4,5-Tribromo-1-methyl-1H-imidazole (A Related Precursor)
This protocol details the synthesis of a related, fully brominated imidazole, which can be a precursor to selectively debrominated compounds. The choice to methylate the nitrogen first provides stability and directs the regiochemistry of subsequent reactions.[9]
-
Objective: To synthesize 2,4,5-tribromo-1-methyl-1H-imidazole as a stable, versatile intermediate.
-
Causality: N-methylation prevents deprotonation and potential side reactions under basic conditions used in many cross-coupling reactions. Full bromination provides multiple reactive sites that can be addressed selectively.
-
Procedure:
-
N-Methylation: To a solution of 1H-imidazole in a suitable solvent (e.g., THF, DMF), add a base such as sodium hydride (NaH) portion-wise at 0 °C. Rationale: The strong base deprotonates the imidazole nitrogen to form the imidazolide anion, a potent nucleophile.
-
After stirring for 30 minutes, add methyl iodide (CH₃I) dropwise and allow the reaction to warm to room temperature and stir overnight. Rationale: The imidazolide anion displaces iodide from methyl iodide in an Sₙ2 reaction to form 1-methyl-1H-imidazole.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Bromination: Dissolve the crude 1-methyl-1H-imidazole in a solvent such as glacial acetic acid.
-
Slowly add 3.0 equivalents of bromine (Br₂) dropwise at room temperature. The reaction is often exothermic and may require cooling. Rationale: The imidazole ring is electron-rich and undergoes electrophilic aromatic substitution readily. Acetic acid serves as a polar protic solvent that can facilitate the reaction.
-
Stir the mixture at room temperature for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup & Purification: Pour the reaction mixture into a solution of sodium thiosulfate to quench excess bromine. Neutralize with a saturated sodium bicarbonate solution. The solid product often precipitates and can be collected by filtration.
-
Wash the solid with cold water and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to yield high-purity 2,4,5-tribromo-1-methyl-1H-imidazole.[9]
-
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol demonstrates the use of an N-protected dibromoimidazole in a standard Suzuki coupling, a cornerstone of modern C-C bond formation.
-
Objective: To synthesize a 4-aryl-2-bromo-imidazole derivative via selective Suzuki coupling.
-
Causality: The use of a palladium catalyst with a suitable ligand facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The base is required to activate the boronic acid for transmetalation. N-protection is used to enhance solubility and prevent catalyst inhibition.
-
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add N-protected 2,4-dibromoimidazole (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Rationale: This is critical to remove oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). Rationale: A mixed solvent system is often required to dissolve both the organic-soluble haloimidazole and the more polar boronic acid salt intermediate.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired mono-arylated product.
-
Conclusion
This compound is a foundational building block in synthetic chemistry, offering a robust and adaptable platform for the creation of diverse and complex molecules. Its well-defined physicochemical properties, predictable spectroscopic signatures, and versatile reactivity in cross-coupling reactions make it an indispensable tool for researchers in drug discovery and materials science.[8][9] The ability to perform selective, stepwise functionalization, often guided by N-protection strategies, allows for the precise construction of target compounds with a high degree of control. As the demand for novel heterocyclic compounds continues to grow, the strategic application of intermediates like this compound will remain central to innovation in chemical synthesis.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Intermediates. (n.d.). 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. Retrieved from [Link]
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ResearchGate. (n.d.). Current Advances In the Synthesis and Biological Evaluation of Pharmacologically Relevant 1,2,4,5-Tetrasubstituted-1H-Imidazole Derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
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ACS Publications. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development. Retrieved from [Link]
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PubChemLite. (n.d.). 2,4-dibromo-1-trityl-1h-imidazole (C22H16Br2N2). Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dibromo-N-Boc-imidazole. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). The Importance of Imidazole Derivatives in Pharmaceutical Research. Retrieved from [Link]
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National Institutes of Health. (n.d.). Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole. Retrieved from [Link]
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BMRB. (n.d.). bmse000790 Imidazole - Supplemental Proton Data. Retrieved from [Link]
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ResearchGate. (2014). Crystal structure of 2,4,5-tribromo-1-methyl-1H-imidazole, C4H3Br3N2. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Retrieved from [Link]
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HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]
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Preprints.org. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from [Link]
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SciSpace. (n.d.). Imidazole: Having Versatile Biological Activities. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved from [Link]
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SpectraBase. (n.d.). 2-Bromo-1H-imidazole - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
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A Technical Guide to the Regioselective Synthesis of 2,4-Dibromo-1H-imidazole
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Imidazole derivatives are foundational scaffolds in medicinal chemistry, integral to numerous biologically active molecules.[1][2] Among these, halogenated imidazoles serve as versatile synthetic intermediates, with 2,4-dibromo-1H-imidazole being a particularly valuable building block for creating complex molecular architectures through reactions like metal-catalyzed cross-coupling.[1][3] This guide provides a comprehensive technical overview of the synthesis of this compound from imidazole, focusing on the mechanistic principles, a detailed experimental protocol, process optimization, and safety considerations. The objective is to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently perform this critical transformation.
Introduction: The Significance of Brominated Imidazoles
The imidazole ring is a privileged structure in pharmacology, present in essential biomolecules like the amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a frequent component of drug candidates designed to interact with various biological targets.[2][4]
The strategic introduction of bromine atoms onto the imidazole core dramatically enhances its synthetic utility. The carbon-bromine bond serves as a reactive handle for a wide array of chemical modifications, including Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions.[1][3] This allows for the precise and controlled assembly of diverse molecular libraries, a cornerstone of modern drug discovery. This compound, with its distinct substitution pattern, offers two reactive sites for sequential or differential functionalization, enabling the creation of novel and potent therapeutic agents.
Reaction Mechanism and Regioselectivity
The synthesis of this compound from imidazole proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring is electron-rich and thus highly susceptible to attack by electrophiles.[5][6]
The Electrophilic Bromination Pathway
The reaction is initiated by an electrophilic bromine species, typically molecular bromine (Br₂) or a bromine source like N-Bromosuccinimide (NBS). The π-electrons of the imidazole ring act as a nucleophile, attacking the electrophilic bromine. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[6][7] The aromaticity of the ring is then restored by the loss of a proton (H⁺), yielding the brominated imidazole.
Causality of Regioselectivity
The positions on the imidazole ring exhibit different reactivities towards electrophiles. The C4 and C5 positions are the most electron-rich and sterically accessible, making them the primary sites for initial bromination.[8][9] The C2 position is less reactive. In the presence of a sufficient amount of the brominating agent, substitution occurs sequentially.
The typical bromination of imidazole often leads to a mixture of mono-, di-, and tri-brominated products.[10] Achieving high selectivity for the 2,4-dibromo isomer requires careful control over the reaction conditions, particularly the stoichiometry of the brominating agent and the choice of solvent. Using approximately two equivalents of the brominating agent favors the formation of the dibrominated product.
Experimental Protocol: Synthesis using N-Bromosuccinimide
This protocol details a reliable method for the synthesis of this compound using N-Bromosuccinimide (NBS), a safer and easier-to-handle alternative to liquid bromine.[11]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Imidazole (C₃H₄N₂) | ≥99% | Standard Supplier | Starting material. |
| N-Bromosuccinimide (NBS) | ≥98% | Standard Supplier | Brominating agent.[12] |
| Acetonitrile (CH₃CN) | Anhydrous | Standard Supplier | Reaction solvent. |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Standard Supplier | For quenching excess bromine. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Supplier | For neutralization. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | Extraction solvent. |
| Brine (Saturated NaCl) | - | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate | Anhydrous | Standard Supplier | Drying agent. |
Equipment
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Dropping funnel or powder funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve imidazole (1.0 eq.) in anhydrous acetonitrile. Cool the flask in an ice-water bath.
-
Addition of NBS: To the stirred, cooled solution, add N-Bromosuccinimide (2.0 - 2.2 eq.) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C. Rationale: Portion-wise addition to a cooled solution helps to control the exothermic reaction and improve selectivity.
-
Reaction Progress: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Quenching and Neutralization: Redissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any unreacted NBS/bromine), followed by a saturated aqueous solution of sodium bicarbonate (to neutralize any acidic byproducts), and finally with brine.[12] Rationale: This washing sequence removes impurities and byproducts, simplifying the final purification.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.[12]
Visualization of the Synthetic Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: A step-by-step workflow for the synthesis and purification process.
Process Optimization and Troubleshooting
| Parameter | Condition | Expected Outcome/Rationale | Troubleshooting |
| NBS Stoichiometry | 2.0 - 2.2 eq. | Favors dibromination. Using less may result in significant mono-brominated product. Excess can lead to tribromination.[10] | Adjust stoichiometry based on TLC analysis of the reaction mixture. If tribromination is observed, reduce the equivalents of NBS. |
| Solvent | Acetonitrile, DMF, Chloroform | Solvent polarity can influence reaction rate and selectivity. Acetonitrile is a good starting point. | If selectivity is poor, explore other solvents like Dimethylformamide (DMF) or Chloroform.[10] |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction. Running at RT is sufficient for the reaction to proceed to completion. | Low yields might be improved by gentle heating, but this could also decrease selectivity. Monitor carefully by TLC. |
| Purification | Recrystallization / Chromatography | Recrystallization is efficient for high-purity crude products. Chromatography is necessary for separating mixtures of brominated imidazoles.[12] | If recrystallization fails to yield pure product, column chromatography with a suitable solvent gradient (e.g., Hexane/Ethyl Acetate) is the recommended alternative. |
Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
N-Bromosuccinimide (NBS): Is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes. It is also light-sensitive and should be stored accordingly.
-
Imidazole: Harmful if swallowed and causes skin irritation.[13]
-
Acetonitrile: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
This compound: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[13]
Conclusion
The synthesis of this compound is a robust and reproducible procedure that provides access to a highly valuable intermediate for drug discovery and development. By understanding the underlying electrophilic substitution mechanism and carefully controlling the reaction stoichiometry and conditions, researchers can achieve high yields of the desired product. The protocol described herein, utilizing the manageable reagent N-Bromosuccinimide, offers a reliable pathway for obtaining this key building block, thereby facilitating the exploration of novel chemical space in the quest for new therapeutic agents.
References
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- ResearchGate. (n.d.). Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2).
- Blackman, A. G., & Buckingham, D. A. (1991). Bromination of imidazoles coordinated to cobalt(III). Kinetics and mechanism of bromination of RImH3+ systems [R = (NH3)5Co]; Wheland intermediates and preassociation or diffusion control. Journal of the American Chemical Society, 113(9), 3559–3568.
- Zhou, L., Zhou, J., Tan, C. K., Chen, J., & Yeung, Y.-Y. (2011). N-Bromosuccinimide Initiated One-Pot Synthesis of Imidazoline. Organic Letters, 13(9), 2448–2451.
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Introduction: The Strategic Importance of 2,4-Dibromo-1H-imidazole in Medicinal Chemistry
An In-Depth Technical Guide to 2,4-Dibromo-1H-imidazole (CAS No. 64591-03-3) for Advanced Pharmaceutical Research
The imidazole ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules due to its unique electronic properties and ability to participate in hydrogen bonding.[1][2] Within the vast library of functionalized imidazoles, This compound (CAS No. 64591-03-3) emerges as a particularly valuable and versatile building block for researchers, scientists, and drug development professionals.[3] Its di-brominated structure offers two reactive sites for strategic, sequential functionalization, enabling the efficient construction of complex molecular architectures and facilitating extensive structure-activity relationship (SAR) studies.[4] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, underscoring its pivotal role in the synthesis of novel therapeutic agents.
Core Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is essential for its effective application in synthesis and research. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 64591-03-3 | [3] |
| Molecular Formula | C₃H₂Br₂N₂ | [3] |
| Molecular Weight | 225.87 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2,4-Dibromoimidazole | [3] |
| Monoisotopic Mass | 223.85847 Da | [5] |
Synthesis and Chemical Reactivity
The synthesis of halogenated imidazoles is a cornerstone of heterocyclic chemistry. While multiple pathways exist, a common and reliable approach for producing this compound involves the direct electrophilic bromination of the imidazole core.
Proposed Synthetic Workflow
The following protocol outlines a plausible and efficient method for the synthesis of this compound, adapted from established methodologies for imidazole bromination.[6] The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic; it is a solid reagent that is safer and easier to handle than liquid bromine and minimizes the formation of hazardous HBr gas.[6] Using a slight excess of NBS (e.g., 2.2 equivalents) helps drive the reaction to completion, ensuring high conversion to the desired di-brominated product.
Caption: Proposed synthetic workflow for this compound.
Reactivity in Cross-Coupling Reactions
The true synthetic utility of this compound lies in the differential reactivity of its two bromine atoms. This allows for selective functionalization, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a fundamental tool for forming carbon-carbon bonds, enabling the attachment of various aryl or heteroaryl groups to the imidazole core.[7]
The bromine at the C2 position is generally more susceptible to oxidative addition to the palladium catalyst and thus more reactive than the bromine at the C4 position. This selectivity can be controlled by carefully choosing reaction conditions (catalyst, base, solvent, and temperature), allowing for either mono- or di-functionalization of the imidazole scaffold. This stepwise approach is invaluable for building molecular diversity.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a critical intermediate used to construct more complex drug candidates.[8] Its application spans various therapeutic areas, driven by the broad biological activities of imidazole-containing compounds, which include anticancer, antifungal, anti-inflammatory, and antiviral properties.[1][9]
Role as a Molecular Scaffold
The compound serves as a rigid scaffold onto which different functional groups can be introduced. For instance, in the development of kinase inhibitors, a common strategy in oncology, one bromine can be replaced with a hinge-binding motif via a Suzuki reaction, while the other can be used to introduce a substituent that targets a different pocket of the enzyme or improves pharmacokinetic properties.[2]
The following diagram illustrates a hypothetical, two-step functionalization of the scaffold to create a complex, drug-like molecule, showcasing its utility in building molecular diversity for SAR studies.
Caption: Sequential functionalization of this compound.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is crucial. It is classified as hazardous, and all personnel should consult the Safety Data Sheet (SDS) before use.[10][11]
| Hazard Class | GHS Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [3] |
| Skin Irritation | H315: Causes skin irritation | [3] |
| Eye Irritation | H319: Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [3] |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[10]
-
Wash hands thoroughly after handling.[10]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
Conclusion
This compound is a high-value synthetic intermediate that offers significant strategic advantages in drug discovery. Its defined CAS number (64591-03-3) ensures clear identification for procurement and regulatory purposes. The presence of two differentially reactive bromine atoms provides a powerful handle for controlled, sequential modifications, enabling the efficient exploration of chemical space and the optimization of lead compounds. For researchers dedicated to synthesizing the next generation of imidazole-based therapeutics, a thorough understanding and proficient use of this key building block are indispensable.
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An In-depth Technical Guide to 2,4-dibromo-1H-imidazole: Properties, Reactivity, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, heterocyclic compounds form the bedrock of many therapeutic agents and functional materials. Among these, the imidazole nucleus is a "privileged scaffold," a structural motif frequently found in biologically active molecules.[1][2] This guide provides a comprehensive technical overview of 2,4-dibromo-1H-imidazole, a highly functionalized intermediate that serves as a versatile building block for the synthesis of complex molecular architectures.
The strategic placement of two bromine atoms on the imidazole core imparts significant synthetic utility. These halogens act as reactive handles for the introduction of new functionalities through various cross-coupling reactions, enabling the systematic exploration of chemical space in drug discovery programs.[1][3] Understanding the nuanced physical and chemical properties of this compound is paramount for its effective application in the synthesis of novel pharmaceutical candidates. This document consolidates critical data on its molecular attributes, spectroscopic signature, chemical reactivity, and safety considerations to support and accelerate research and development endeavors.
Core Molecular Attributes
A foundational understanding of this compound begins with its fundamental physicochemical properties. These attributes are essential for accurate experimental design, reaction stoichiometry calculations, and analytical characterization.
| Property | Value |
| Molecular Formula | C₃H₂Br₂N₂[4][5] |
| Molecular Weight | 225.87 g/mol [4][5] |
| CAS Number | 64591-03-3[4][5] |
| IUPAC Name | This compound (Note: Also referred to as 2,5-dibromo-1H-imidazole due to tautomerism)[5] |
| Canonical SMILES | C1=C(NC(=N1)Br)Br[4][5] |
| InChI Key | KJBTZMYWBSAZAQ-UHFFFAOYSA-N[5] |
Molecular Structure:
Caption: 2D structure of this compound.
Physical Properties and Handling
The physical state and stability of a compound dictate its handling and storage requirements. This information is critical for maintaining the integrity of the material and ensuring experimental reproducibility.
| Property | Value/Observation |
| Physical Form | Solid |
| Melting Point | 197-202 °C (for the related 2-bromo-1H-imidazole)[6] |
| Storage Temperature | 2-8°C, under an inert atmosphere is recommended to maintain long-term stability.[7] |
Expert Insight: The handling of halogenated heterocyclic compounds requires careful attention to environmental conditions. It is advisable to store this compound in a tightly sealed container in a dry, cool, and well-ventilated place to prevent potential degradation.[8][9]
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic techniques is employed to fully characterize this compound. The following sections outline the expected spectral features based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple. A single signal, likely a singlet, would correspond to the proton at the C5 position of the imidazole ring.[10] Another broader singlet is anticipated for the N-H proton, the chemical shift of which can be concentration and solvent-dependent.[11]
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum should display three distinct signals corresponding to the three carbon atoms of the imidazole ring. The carbons bonded to the bromine atoms (C2 and C4) are expected to be shifted significantly downfield due to the electron-withdrawing effect of the halogens.[11]
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[11] This results in a distinctive M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1.[12]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H Stretching: A broad band typically in the region of 3200-3400 cm⁻¹.[11]
-
C-H Stretching: Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.[11]
-
C=N and C=C Stretching: Vibrations associated with the imidazole ring in the 1400-1600 cm⁻¹ region.[11]
-
C-Br Stretching: Carbon-bromine stretching bands are typically found in the fingerprint region, below 800 cm⁻¹.[11]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a synthetic intermediate like this compound.
Caption: Workflow for analytical characterization.
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
This protocol provides a standardized procedure for obtaining a high-quality ¹H NMR spectrum.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the solid is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure.
Chemical Properties and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its C-Br bonds, making it a valuable precursor for creating a diverse library of substituted imidazoles.[4]
Reactivity in Cross-Coupling Reactions
The bromine atoms at the 2- and 4-positions are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings.[1][4][13] These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of aryl, alkyl, or alkynyl groups. This strategic functionalization is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize biological activity.[1][13]
Diagram: Suzuki-Miyaura Cross-Coupling Reaction
Caption: General scheme of a Suzuki-Miyaura reaction.
N-Substitution and Protection
The nitrogen atom of the imidazole ring can be alkylated or protected with various protecting groups (e.g., Boc, Trityl).[14][15] This is often a necessary step in multi-step syntheses to prevent unwanted side reactions and to modulate the solubility and reactivity of the imidazole core.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
While a specific protocol for this compound is not detailed in the provided search results, the following is a representative procedure for a related halo-imidazole, which can be adapted.[3]
-
Reaction Setup: To a reaction vessel, add the halo-imidazole (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable degassed solvent system, such as a mixture of dioxane and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired coupled product.
Applications in Drug Discovery and Medicinal Chemistry
The imidazole scaffold is a key component in numerous approved drugs and clinical candidates, exhibiting a wide array of biological activities.[2][16][17] Halogenated imidazoles like this compound are pivotal intermediates in the synthesis of compounds targeting various diseases.
-
Anticancer Agents: Many substituted imidazoles have demonstrated potent antiproliferative activity against various cancer cell lines by inhibiting kinases or other signaling pathways.[17][18]
-
Antimicrobial Agents: The imidazole core is famously present in antifungal drugs (e.g., miconazole) and has been explored for antibacterial and antiviral applications.[2][16]
-
Anti-inflammatory and Other Activities: Imidazole derivatives have also been investigated as anti-inflammatory, antihypertensive, and antidiabetic agents.[2][16]
The ability to selectively functionalize the 2- and 4-positions of the dibromo-imidazole core allows medicinal chemists to systematically develop structure-activity relationships (SAR) and optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards. Adherence to proper safety protocols is mandatory.
| Hazard Statement Code | Hazard Statement |
| H302 | Harmful if swallowed[5] |
| H315 | Causes skin irritation[5] |
| H319 | Causes serious eye irritation[5] |
| H335 | May cause respiratory irritation[5] |
Safe Handling Practices:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][19]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][19]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[8] If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]
Conclusion
This compound is a valuable and highly versatile chemical intermediate. Its well-defined physical properties, predictable spectroscopic characteristics, and, most importantly, its chemical reactivity make it an indispensable tool for researchers in organic synthesis and drug development. The two bromine atoms provide strategic points for molecular elaboration through robust cross-coupling methodologies, paving the way for the creation of novel compounds with significant therapeutic potential. This guide provides the foundational knowledge required to handle, characterize, and effectively utilize this important building block in the pursuit of scientific innovation.
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2,4-dibromo-1H-imidazole molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of 2,4-dibromo-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated heterocyclic compound that serves as a pivotal building block in the synthesis of complex molecular architectures. Its unique substitution pattern, featuring two bromine atoms on an aromatic imidazole core, imparts distinct reactivity and structural characteristics that are highly valuable in medicinal chemistry and materials science. This guide provides a comprehensive examination of its molecular structure, the nature of its chemical bonds, its spectroscopic signature, and its reactivity. By synthesizing theoretical principles with practical applications, this document aims to equip researchers with the in-depth knowledge required to effectively utilize this versatile intermediate in advanced scientific discovery.
Core Molecular Attributes and Bonding Analysis
This compound is characterized by a five-membered aromatic ring containing two nitrogen atoms, substituted with bromine atoms at the C2 and C4 positions.[1] The presence of the N-H proton classifies it as a 1H-tautomer. This arrangement of atoms and functional groups dictates its chemical behavior and physical properties.
Molecular and Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₃H₂Br₂N₂ | [1] |
| Molecular Weight | 225.87 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 64591-03-3 | |
| Canonical SMILES | C1=C(NC(=N1)Br)Br | [1] |
| InChI Key | KJBTZMYWBSAZAQ-UHFFFAOYSA-N | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Predicted XLogP3 | 2.1 | [1] |
The Imidazole Core: Aromaticity and Tautomerism
The imidazole ring is an aromatic heterocycle, fulfilling Hückel's rule with 6 π-electrons delocalized across the five-membered ring. This aromaticity confers significant thermodynamic stability. The two nitrogen atoms within the ring have distinct electronic roles: one is a pyridine-like nitrogen (doubly bonded to carbon) which acts as a hydrogen bond acceptor, while the N-H nitrogen is pyrrole-like and functions as a hydrogen bond donor. This dual character is fundamental to the role of imidazoles in biological systems and supramolecular chemistry.[2][3]
Carbon-Bromine Bonds: Electronic Effects and Reactivity
The two carbon-bromine (C-Br) bonds are key features of the molecule's reactivity. Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I) on the imidazole ring, influencing its electron density. The C-Br bond lengths in dibromo-imidazole derivatives are typically in the range of 1.853 Å to 1.864 Å.[4] These bonds represent reactive sites for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. The differing electronic environments at the C2 and C4 positions can allow for selective functionalization under carefully controlled conditions, making this molecule a versatile precursor.
Supramolecular Interactions
The presence of both a hydrogen bond donor (N-H) and acceptor (pyridine-like N) allows this compound to participate in intermolecular hydrogen bonding. In the solid state, such interactions can lead to the formation of well-defined supramolecular structures, such as centrosymmetric dimers, which have been observed in the crystal structures of related imidazole derivatives.[5]
Visualization of this compound Structure
Caption: Standard workflow for analytical characterization.
Synthesis, Reactivity, and Applications
This compound is not typically synthesized via direct bromination of imidazole due to issues with regioselectivity. More controlled methods are often employed, sometimes starting from pre-functionalized precursors. Its primary value lies in its utility as a reactive intermediate.
Representative Synthetic Approach
While a specific, optimized synthesis for this compound is not extensively detailed in readily available literature, a general and plausible approach involves the controlled bromination of an appropriate imidazole precursor. The synthesis of the related 4,5-dibromo-2-phenyl-1H-imidazole provides a well-documented template for the bromination step. [6]
Experimental Protocol: Proposed Bromination Step
This protocol is adapted from analogous syntheses and should be optimized for safety and yield.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the imidazole precursor (1.0 eq) in a suitable anhydrous solvent such as DMF or THF.
-
Cooling : Cool the solution to 0 °C using an ice bath to control the reaction exotherm.
-
Reagent Addition : Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) (2.1 eq), in small portions over 30-60 minutes. Using a slight excess of NBS helps drive the reaction to completion. [6]4. Reaction : Allow the mixture to warm to room temperature and stir for several hours (e.g., 8-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, quench the mixture by pouring it into ice water.
-
Extraction : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure dibrominated product.
Key Reactions and Role in Drug Discovery
The C-Br bonds of this compound are its most reactive sites, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling : Reacts with boronic acids or esters to form C-C bonds, enabling the introduction of aryl or alkyl groups. * Sonogashira Coupling : Couples with terminal alkynes to construct C(sp²)-C(sp) bonds, a key transformation for building complex molecular scaffolds. * Buchwald-Hartwig Amination : Facilitates the formation of C-N bonds, allowing for the attachment of various amine moieties.
The imidazole core is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. [7][8]By using this compound, medicinal chemists can rapidly generate libraries of novel compounds for biological screening. The bromine atoms serve as versatile handles for diversification, and their presence can also enhance binding affinity or modulate pharmacokinetic properties in the final drug candidate. [2][9]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.
GHS Hazard Identification [1]* H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Protocol for Safe Handling
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure eyewash stations and safety showers are readily accessible. [10][11]2. Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses with side-shields or goggles. [10]3. Handling : Avoid generating dust. Use appropriate tools for weighing and transferring the solid. Do not eat, drink, or smoke in the handling area.
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container. [10]5. Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Safe Handling Workflow
Caption: Essential workflow for safely handling the reagent.
Conclusion
This compound is a highly functionalized building block whose value is rooted in the interplay between its stable aromatic core and its reactive carbon-bromine bonds. The distinct electronic properties and bonding arrangements within the molecule provide a predictable platform for complex synthetic transformations. For researchers in drug discovery and materials science, a thorough understanding of its structure, reactivity, and handling requirements is essential for leveraging its full potential to innovate and develop novel chemical entities.
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ACS Publications. An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]
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PubChem. 2,4-Dibromo-N-Boc-imidazole | C8H10Br2N2O2 | CID 130067623. [Link]
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MDPI. Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. [Link]
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An In-depth Technical Guide to 2,4-Dibromo-1H-imidazole: From Historical Synthesis to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,4-Dibromo-1H-imidazole
This compound is a halogenated heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and organic synthesis. Its deceptively simple structure, featuring an imidazole core with bromine atoms at the 2 and 4 positions, belies its significant synthetic versatility. These bromine atoms serve as reactive handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the discovery, history, synthesis, and key applications of this compound, offering a technical resource for professionals in drug discovery and development.
The Genesis of a Scaffold: A Historical Perspective
The story of this compound is intrinsically linked to the broader history of imidazole synthesis. The imidazole ring itself was first synthesized by Heinrich Debus in 1858.[1] The most enduring method for constructing the imidazole core is the Debus-Radziszewski imidazole synthesis, a multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2] This foundational reaction provided chemists with access to a wide array of substituted imidazoles, paving the way for further functionalization.
While a singular "discovery" paper for this compound is not prominent in the historical literature, its synthesis is a logical progression from the development of electrophilic aromatic substitution reactions on the imidazole ring. The electron-rich nature of the imidazole ring makes it susceptible to halogenation. Early studies on the bromination of imidazole laid the groundwork for the preparation of various bromo- and polybromoimidazoles. The development of milder and more selective brominating agents, such as N-bromosuccinimide (NBS), was a significant advancement, allowing for more controlled synthesis of specific isomers like this compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₃H₂Br₂N₂ | [3] |
| Molecular Weight | 225.87 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 64591-03-3 | [3] |
| Predicted XLogP3 | 2.1 | [3] |
Spectroscopic Characterization:
While extensive, publicly available experimental spectra for this compound are limited, its expected NMR characteristics can be predicted based on the known spectra of imidazole and the substituent effects of bromine.
| Nucleus | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale |
| ¹H NMR | ||
| H5 | ~7.5 - 7.8 | The single proton on the imidazole ring is expected to be a singlet. Bromine atoms at C2 and C4 will deshield this proton compared to unsubstituted imidazole. |
| NH | Broad signal, ~12.0 - 13.0 | The N-H proton of imidazoles typically appears as a broad singlet at low field. |
| ¹³C NMR | ||
| C2 | ~125 - 130 | The carbon bearing a bromine atom will be significantly shifted downfield. |
| C4 | ~115 - 120 | Similar to C2, this carbon will be shifted downfield due to the attached bromine. |
| C5 | ~120 - 125 | This carbon will also be influenced by the adjacent bromine atom at C4. |
Note: These are predicted values. Actual experimental values may vary.
Synthesis of this compound: A Representative Protocol
The direct bromination of imidazole is the most straightforward approach to synthesizing this compound. The use of N-bromosuccinimide (NBS) in a suitable solvent is a commonly employed method for this transformation.
Experimental Protocol: Direct Bromination of Imidazole
Materials:
-
Imidazole
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve imidazole (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (2.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold water. Quench any excess NBS by adding saturated aqueous sodium thiosulfate solution until the color of elemental bromine is no longer visible.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
A Versatile Intermediate in Modern Organic Synthesis
The primary utility of this compound lies in its role as a versatile synthetic intermediate. The differential reactivity of the C2 and C4 bromine atoms can be exploited for selective functionalization, making it a valuable scaffold for building molecular diversity.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties, which are crucial for the synthesis of biologically active compounds.[4]
The general reactivity trend in cross-coupling reactions of dihalogenated heterocycles often favors the position adjacent to a heteroatom. However, the specific reaction conditions, including the choice of catalyst, ligand, and base, can be tuned to achieve selectivity for either the C2 or C4 position.
Applications in Drug Discovery
The imidazole nucleus is a common motif in many pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate to metal ions in biological systems. By using this compound as a starting material, medicinal chemists can rapidly generate libraries of novel compounds for screening against various therapeutic targets. The introduction of diverse substituents via cross-coupling reactions allows for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
Conclusion and Future Outlook
This compound, a derivative of one of the most fundamental heterocyclic scaffolds, has proven to be an invaluable tool in the arsenal of the modern synthetic chemist. While its initial discovery is not marked by a single seminal publication, its importance has grown with the advent of powerful cross-coupling methodologies. The ability to selectively functionalize the imidazole core at two distinct positions provides a robust platform for the synthesis of complex molecules with potential therapeutic applications. As the demand for novel and diverse chemical entities in drug discovery continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
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ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
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PubChem. This compound. [Link]
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PubChemLite. This compound (C3H2Br2N2). [Link]
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-
ResearchGate. 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. [Link]
-
ResearchGate. (PDF) N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles from Aldehyde, Ammonium Acetate, and 1,2-Diketone or α-Hydroxyketone. [Link]
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MDPI. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Link]
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National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]
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Organic Chemistry Portal. Imidazole synthesis. [Link]
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-
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-
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-
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-
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Spectroscopic Data for 2,4-dibromo-1H-imidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-dibromo-1H-imidazole is a halogenated heterocyclic compound with the molecular formula C₃H₂Br₂N₂ and a molecular weight of 225.87 g/mol .[1] Its structure, featuring an imidazole ring substituted with two bromine atoms, makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and other bioactive molecules. The bromine atoms provide reactive handles for further functionalization, for instance, in cross-coupling reactions. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is designed to serve as a practical resource for researchers by not only presenting the spectral data but also by detailing the underlying principles of data acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR provide critical information about the electronic environment of the nuclei within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the N-H proton and the C5-H proton.
Expected ¹H NMR Data:
| Proton | Chemical Shift (δ) ppm | Multiplicity | Integration |
| N-H | ~12-14 | broad singlet | 1H |
| C5-H | ~7.0-7.5 | singlet | 1H |
Interpretation:
-
N-H Proton: The proton attached to the nitrogen atom is typically deshielded and appears as a broad singlet at a high chemical shift (downfield) due to proton exchange and quadrupole broadening from the nitrogen atom. Its integration value corresponds to one proton.
-
C5-H Proton: The lone proton on the imidazole ring at position 5 is expected to appear as a singlet in the aromatic region of the spectrum. The absence of adjacent protons results in no spin-spin coupling. The chemical shift is influenced by the electron-withdrawing effects of the two bromine atoms and the imidazole ring itself.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, three distinct carbon signals are expected.
Expected ¹³C NMR Data:
| Carbon | Chemical Shift (δ) ppm |
| C2 | ~120-130 |
| C4 | ~110-120 |
| C5 | ~115-125 |
Interpretation:
-
C2 and C4: The carbon atoms directly attached to the electron-withdrawing bromine atoms (C2 and C4) are expected to be significantly deshielded and will appear at lower field in the spectrum. Their precise chemical shifts can be influenced by the solvent and other experimental conditions.
-
C5: The carbon atom bonded to the hydrogen (C5) will also resonate in the aromatic region, with its chemical shift influenced by the overall electronic structure of the dibrominated imidazole ring.
Experimental Protocol: Acquiring NMR Spectra
A standardized protocol for obtaining high-quality NMR spectra of imidazole derivatives is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton. DMSO-d₆ is often a good choice for imidazoles as it can solubilize a wide range of compounds and the N-H proton is often well-resolved.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3400 | N-H stretch | Medium, broad |
| 3000-3100 | C-H stretch (aromatic) | Medium to weak |
| 1500-1600 | C=N and C=C stretch (ring) | Medium to strong |
| 1400-1500 | Ring vibrations | Medium |
| Below 800 | C-Br stretch | Strong |
Interpretation:
-
N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration, often broadened due to hydrogen bonding.
-
C-H Stretch: The stretching vibration of the C-H bond on the imidazole ring typically appears in the 3000-3100 cm⁻¹ region.
-
Ring Stretching: The C=N and C=C stretching vibrations within the imidazole ring give rise to absorptions in the 1500-1600 cm⁻¹ range.
-
C-Br Stretch: The carbon-bromine stretching vibrations are expected to appear at lower frequencies, typically below 800 cm⁻¹.
Experimental Protocol: Acquiring an FTIR Spectrum
For a solid sample like this compound, the following methods are commonly used for FTIR analysis:
Potassium Bromide (KBr) Pellet Method
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.[2]
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.[2]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Attenuated Total Reflectance (ATR) Method
-
Sample Preparation:
-
Data Acquisition:
-
Apply pressure with the built-in clamp to ensure good contact between the sample and the crystal.[2]
-
Acquire a background spectrum with the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.
Expected Mass Spectrum Data (EI-MS):
-
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Since bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic cluster of peaks. For a molecule with two bromine atoms, the isotopic pattern will be approximately 1:2:1 for [M]⁺, [M+2]⁺, and [M+4]⁺.
-
Predicted Molecular Ion Peaks:
-
m/z ≈ 224 (containing two ⁷⁹Br isotopes)
-
m/z ≈ 226 (containing one ⁷⁹Br and one ⁸¹Br isotope)
-
m/z ≈ 228 (containing two ⁸¹Br isotopes)
-
-
Fragmentation Pattern: Common fragmentation pathways for halogenated imidazoles include the loss of bromine atoms (Br•) and the cleavage of the imidazole ring. This would result in fragment ions at lower m/z values.
Experimental Protocol: Acquiring an EI-Mass Spectrum
-
Sample Introduction:
-
A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
Mass Analysis:
-
The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provide a comprehensive analytical profile of this compound. These data are essential for researchers in the fields of medicinal chemistry, materials science, and organic synthesis for the unambiguous identification and characterization of this important chemical intermediate. The detailed experimental protocols offer a standardized approach to obtaining high-quality spectral data, ensuring reproducibility and reliability in research and development settings.
References
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- University of California, Irvine. Sample preparation for FT-IR. [Link]
- Mikaia, A. I., et al. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of the American Society for Mass Spectrometry, 33(10), 1801-1823.
- AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. [Link]
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The Solubility Profile of 2,4-dibromo-1H-imidazole: A Technical Guide for Drug Development Professionals
Introduction: The Significance of 2,4-dibromo-1H-imidazole in Modern Drug Discovery
In the landscape of pharmaceutical research and development, imidazole derivatives stand out as a critical class of heterocyclic compounds.[1][2][3] Their structural motif is present in numerous biologically active molecules, conferring a wide range of pharmacological activities including anticancer, antifungal, and anti-inflammatory properties.[4][5] Within this valuable family of compounds, this compound emerges as a key building block and a molecule of significant interest. Its dibrominated structure offers synthetic versatility, allowing for further functionalization and the creation of novel drug candidates.[6]
A fundamental understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug development. Among these properties, solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical experimental guidance to empower researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A foundational understanding of the molecular characteristics of this compound is essential for predicting its solubility behavior. Key physicochemical parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₂Br₂N₂ | [7] |
| Molecular Weight | 225.87 g/mol | [7] |
| XLogP3 | 2.1 | [7] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
The predicted octanol-water partition coefficient (XLogP3) of 2.1 suggests that this compound possesses a moderate degree of lipophilicity.[7] This value indicates that while it has some affinity for nonpolar environments, the presence of the imidazole ring with its two nitrogen atoms imparts a degree of polarity. This duality in its nature is a key determinant of its solubility in various organic solvents.
Theoretical Framework for the Solubility of this compound in Organic Solvents
The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent. The key interactions to consider are van der Waals forces, dipole-dipole interactions, and hydrogen bonding.
The imidazole ring in this compound is capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair of electrons on the other nitrogen atom). The presence of two bromine atoms increases the molecule's molecular weight and polarizability, which can lead to stronger van der Waals forces.
Based on these structural features, we can predict the solubility of this compound in different classes of organic solvents.
Predicted Solubility of this compound in Common Organic Solvents
The following table provides a predicted qualitative solubility profile of this compound in a range of organic solvents, based on the theoretical principles discussed above. It is important to note that these are predictions and experimental verification is crucial.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding with the imidazole ring. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, can act as a hydrogen bond donor and acceptor. |
| Isopropanol | Polar Protic | Moderately Soluble | Increased hydrocarbon chain length may slightly reduce solubility compared to methanol and ethanol. |
| Acetone | Polar Aprotic | Soluble | Can act as a hydrogen bond acceptor for the N-H group of the imidazole. |
| Acetonitrile | Polar Aprotic | Soluble | A polar solvent that can engage in dipole-dipole interactions. |
| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions and acting as a hydrogen bond acceptor. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A highly polar aprotic solvent with strong hydrogen bond accepting capabilities. |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | Limited polarity, dissolution will primarily depend on van der Waals forces. |
| Toluene | Nonpolar | Sparingly Soluble | Aromatic stacking interactions may play a minor role, but overall low polarity will limit solubility. |
| Hexane | Nonpolar | Insoluble | A nonpolar alkane, unlikely to effectively solvate the polar imidazole ring. |
Experimental Determination of Solubility
While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for accurate process development and formulation. The following is a detailed, step-by-step methodology for determining the solubility of this compound. This protocol is a self-validating system designed to ensure accuracy and reproducibility.
Protocol for Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Constant temperature water bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical technique.
-
Vials for sample collection
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible to ensure saturation. b. Place the vial in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C). c. Stir the suspension vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.[8]
-
Sample Collection and Preparation: a. After the equilibration period, stop the stirring and allow the excess solid to settle for at least 2 hours at the constant temperature. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved solid. This step is critical to prevent artificially high solubility readings.
-
Sample Analysis: a. Accurately dilute the filtered solution with the same organic solvent to a concentration within the linear range of the analytical method. b. Analyze the diluted sample using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound. c. Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the sample.
-
Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Validation and Replication: a. Repeat the entire experiment at least in triplicate to ensure the reproducibility of the results. b. The pH of the solution should be measured if an aqueous or protic solvent is used, as it can significantly impact the solubility of ionizable compounds.[9]
Experimental Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility.
Intermolecular Interactions Governing Solubility
The solubility of this compound is a direct consequence of the interplay of intermolecular forces between the solute and solvent molecules. The following diagram illustrates these key interactions.
Caption: Intermolecular forces influencing solubility.
Conclusion
While specific experimental data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly available literature, a strong predictive understanding can be derived from fundamental chemical principles. The dual polar and lipophilic nature of the molecule, conferred by the imidazole ring and bromine substituents respectively, suggests good solubility in polar aprotic and polar protic solvents, and limited solubility in nonpolar solvents.
For drug development professionals, this theoretical framework provides a robust starting point for solvent screening and process optimization. However, it is imperative to underscore the necessity of empirical solubility determination through rigorous experimental protocols, such as the one detailed in this guide. Accurate solubility data is a cornerstone of efficient and successful drug development, from early-stage synthesis to final formulation.
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thermal stability and decomposition of 2,4-dibromo-1H-imidazole
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,4-Dibromo-1H-Imidazole
Abstract
This compound is a vital heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures.[1] Its utility in multi-step synthetic routes, often requiring elevated temperatures, necessitates a thorough understanding of its thermal stability and decomposition profile. This guide provides a comprehensive framework for assessing the thermal properties of this compound. We delve into the core analytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—elucidating the causality behind experimental design and data interpretation. This document serves as a technical resource for researchers, process chemists, and safety professionals, offering detailed protocols and a proposed decomposition pathway to ensure safe and predictable handling of this important synthetic intermediate.
Introduction: The Need for Thermal Characterization
This compound serves as a versatile precursor in the synthesis of pharmaceuticals and other functional materials. Its structure features two bromine substituents on the imidazole ring, which can be selectively functionalized through cross-coupling reactions.[1] The presence of the N-H proton also offers a site for substitution or coordination with metal catalysts, a factor that can influence its reactivity and stability.[2]
However, the introduction of halogen atoms and the inherent reactivity of the imidazole core raise critical questions about the compound's behavior at elevated temperatures. Thermal decomposition can lead to off-gassing of hazardous materials, pressure buildup in sealed vessels, and the generation of impurities that compromise reaction yield and product purity. Therefore, a robust thermal analysis is not merely a safety metric but a cornerstone of rational process development and optimization. This guide outlines the principles and methodologies for a comprehensive evaluation.
Theoretical Underpinnings of Thermal Decomposition
The thermal stability of this compound is dictated by the bond dissociation energies (BDEs) of its constituent chemical bonds. The weakest bonds in the molecule are the most likely initiation points for decomposition. Key bonds to consider include:
-
C–Br Bonds: Carbon-halogen bonds are often susceptible to homolytic cleavage at elevated temperatures.
-
C–N and N–H Bonds: The bonds within the imidazole ring and the N-H bond are also potential cleavage sites. The unprotected N-H group, in particular, can influence decomposition pathways.[2]
Decomposition is rarely a single-step event. It typically proceeds through a multi-stage mechanism involving the release of volatile fragments. For halogenated organic compounds, the evolution of hydrohalic acids (in this case, hydrogen bromide) is a common and significant hazard.[3]
Core Analytical Methodologies
A dual-technique approach using Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC) provides a comprehensive picture of thermal behavior.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive technique for determining the temperatures at which a material begins to decompose and the quantitative mass loss associated with each decomposition step. For imidazole derivatives, TGA reveals the onset temperature of decomposition and the presence of stable intermediates over specific temperature ranges.[4][5]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[6] This technique is crucial for identifying whether a decomposition process is endothermic (absorbs energy) or exothermic (releases energy). A sharp, significant exotherm is a primary indicator of a potentially explosive or runaway reaction, making DSC a critical tool for hazard assessment.[7] It is imperative that DSC for hazard analysis be conducted in high-pressure or sealed crucibles to prevent the loss of energetic events due to the evaporation of the sample or its early-stage decomposition products.[7]
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to provide a comprehensive and reliable assessment of the thermal stability of this compound.
Workflow for Thermal Analysis
The logical flow of experimentation ensures that each step informs the next, providing a holistic understanding of the material's properties.
Caption: Workflow for thermal stability assessment.
Protocol 1: Thermogravimetric Analysis (TGA)
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Place 3-5 mg of this compound into a platinum or ceramic TGA pan. Causality: A small sample size minimizes thermal gradients within the sample, ensuring a more accurate measurement of the decomposition temperature.
-
Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to the run and maintain this flow throughout the experiment. Causality: An inert atmosphere prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. Causality: A 10°C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature (Tonset), defined as the temperature at which significant mass loss begins (e.g., 5% weight loss).
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure stainless steel or gold-plated copper crucible. Hermetically seal the crucible. Causality: A sealed, high-pressure crucible is essential for thermal hazard assessment. It contains any evolved gases, ensuring that the energy of decomposition is fully measured and preventing the masking of an exotherm by an endothermic evaporation event.[7]
-
Atmosphere: Run the experiment under a static or slow-purging nitrogen atmosphere.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to a temperature approximately 50°C above the Tonset determined by TGA, at a heating rate of 10°C/min. Causality: Limiting the final temperature prevents unnecessary and potentially hazardous decomposition within the instrument, as TGA has already confirmed complete mass loss.
-
-
Data Analysis: Record the heat flow. Identify and integrate any exothermic or endothermic peaks to determine the onset temperature and the enthalpy of decomposition (ΔHd).
Anticipated Decomposition Profile and Products
The decomposition is likely to be a multi-step process. An initial, potentially rate-limiting step could be the cleavage of a C-Br bond or fragmentation of the imidazole ring. Subsequent reactions of these radical or ionic intermediates would lead to the formation of stable, volatile products.
Proposed Decomposition Pathway
Caption: Proposed thermal decomposition pathway.
Safety data sheets for analogous compounds like 2-bromo-1H-imidazole confirm that hazardous decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[3] The presence of HBr is particularly concerning due to its high corrosivity and toxicity.
Data Interpretation and Hazard Assessment
The data gathered from TGA and DSC should be synthesized to build a complete thermal hazard profile.
Summary of Expected Thermal Data
The following table summarizes the kind of quantitative data obtained from a comprehensive thermal analysis. The values presented are hypothetical for illustrative purposes.
| Parameter | Technique | Typical Value | Significance in Hazard Assessment |
| Tonset (5% mass loss) | TGA | 180 - 220 °C | Defines the upper limit for safe handling and processing temperatures. |
| Mass Loss Step 1 | TGA | ~36% | May correspond to the loss of one HBr molecule. |
| Mass Loss Step 2 | TGA | >60% | Indicates further fragmentation of the imidazole ring. |
| Decomposition Onset | DSC | 185 - 225 °C | Should align with TGA Tonset. Indicates the start of energy release. |
| Enthalpy of Decomposition (ΔHd) | DSC | > 200 J/g | A large exothermic value indicates a high potential for a runaway reaction. |
| Peak Exotherm Temperature | DSC | 210 - 250 °C | The temperature at which the rate of energy release is maximal. |
Safe Handling and Storage Recommendations
Based on the anticipated thermal profile, the following precautions are essential:
-
Storage: The compound should be stored in a cool, dry, and dark place, preferably refrigerated and under an inert atmosphere to prevent slow degradation.[2]
-
Handling: Avoid heating this compound above 150°C in any process without a prior risk assessment. All heating operations should be conducted in a well-ventilated fume hood.
-
Process Safety: For reactions conducted at elevated temperatures, ensure the reactor is equipped with adequate cooling and pressure relief systems. The rate of addition of reagents should be controlled to manage the reaction exotherm.
-
Material Compatibility: The potential evolution of corrosive HBr gas means that stainless steel reactors may be subject to corrosion at high temperatures. Glass-lined reactors or those made of corrosion-resistant alloys should be considered.
Conclusion
While this compound is a valuable synthetic intermediate, its thermal stability must be thoroughly characterized to ensure its safe application. The combined use of TGA and DSC, performed according to the rigorous protocols outlined in this guide, provides the necessary data to define safe operating limits and understand potential hazards. The anticipated decomposition, marked by a significant exotherm and the release of toxic and corrosive gases like HBr and NOx, underscores the importance of this analysis. By integrating these expert-backed methodologies into the research and development workflow, scientists can mitigate risks and leverage the full synthetic potential of this versatile molecule.
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The Therapeutic Potential of Dibromoimidazoles: A Technical Guide for Drug Discovery
Introduction: The Imidazole Scaffold as a Cornerstone in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets, making it a core component of numerous natural products and synthetic drugs.[3][4] The therapeutic landscape is replete with imidazole-containing molecules demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3] This guide delves into a specific, yet highly promising, subclass: the dibromoimidazoles. The introduction of bromine atoms to the imidazole core can significantly modulate a molecule's physicochemical properties and biological activity, often enhancing its potency and target specificity.[1][5]
This technical guide provides an in-depth exploration of the potential biological activities of dibromoimidazoles, offering insights for researchers, scientists, and drug development professionals. We will examine their anticancer and antimicrobial properties, delve into their mechanisms of action, provide exemplary quantitative data, and detail the experimental protocols necessary for their evaluation.
Anticancer Activities of Dibromoimidazoles: A Multifaceted Approach to Combatting Malignancy
Dibromoimidazole derivatives have emerged as a compelling class of compounds with significant potential in oncology. Their anticancer effects are often multifaceted, targeting various hallmarks of cancer, from uncontrolled proliferation to the evasion of apoptosis.
Marine-Derived Dibromoimidazoles: Nature's Arsenal Against Cancer
Marine sponges, prolific producers of structurally diverse secondary metabolites, are a rich source of bioactive dibromoimidazoles.[2] These natural products have provided invaluable leads for the development of novel anticancer agents.
A prominent example is the class of oroidin alkaloids , isolated from sponges of the genus Agelas.[6] Oroidin and its derivatives, which feature a dibrominated pyrrole-imidazole core, exhibit a wide range of biological activities, including potent anticancer effects.[6][7] Their mechanism of action is often linked to the modulation of key signaling pathways involved in cell growth and survival.
Dibromophakellstatin , another marine-derived pyrrole-imidazole alkaloid, has demonstrated selective antitumor activity in vitro against a panel of 36 human cancer cell lines. This selectivity suggests a novel mechanism of action, making it an exciting candidate for further investigation.
Synthetic Dibromoimidazoles in Oncology
Inspired by these natural scaffolds, synthetic chemists have developed novel dibromoimidazole derivatives with promising anticancer activities. For instance, 4,5-dibromo-2-phenyl-1H-imidazole is a key intermediate in the synthesis of compounds with potential antiproliferative properties.[1][2] The general anticancer mechanisms of substituted imidazoles include the induction of apoptosis, cell cycle arrest, and the inhibition of cancer-related signaling pathways.[1]
Mechanisms of Anticancer Action
The anticancer activity of dibromoimidazoles can be attributed to several mechanisms at the molecular level:
-
Inhibition of Protein Kinases: The imidazole scaffold is a common feature in many kinase inhibitors.[2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8] Dibromoimidazoles can be designed to target the ATP-binding site of specific kinases, such as Epidermal Growth Factor Receptor (EGFR) and those in the Mitogen-Activated Protein Kinase (MAPK) pathway, thereby inhibiting downstream signaling and curbing tumor growth.[9][10]
-
Induction of Apoptosis: Many imidazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This can be achieved through the modulation of pro- and anti-apoptotic proteins and the activation of caspases.
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells. Some imidazoles have been found to cause cell cycle arrest at various phases, preventing cancer cells from dividing and multiplying.[11]
-
Disruption of Microtubule Dynamics: Microtubules are essential for cell division, and their disruption is a proven anticancer strategy. Some imidazole-based compounds have been shown to interfere with microtubule polymerization, leading to mitotic arrest and cell death.[11]
Quantitative Analysis of Anticancer Activity
The potency of potential anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The lower the IC50 value, the more potent the compound.
| Compound Class | Specific Derivative (Example) | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole-Pyridine Hybrids | Compound 5e | BT474 (Breast) | 39.19 (24h) | [12] |
| Imidazole-Pyridine Hybrids | Compound 5c | BT474 (Breast) | 35.98 (24h) | [12] |
| Fused Imidazole Derivatives | Compound 3c | MDA-MB-231 (Breast) | 1.98 - 4.07 | [9] |
| Benzimidazole Sulfonamide | with substituted pyrazole ring | MCF-7 (Breast) | 0.17 | [13] |
| Substituted Xanthine Derivative | - | MCF-7 (Breast) | 0.8 | [13] |
Note: The data presented are for various imidazole derivatives and are intended to be illustrative of the potential potency of this class of compounds. Specific IC50 values for a wide range of dibromoimidazoles are a subject of ongoing research.
Antimicrobial Activities of Dibromoimidazoles: Combating Infectious Diseases
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery and development of new antimicrobial agents. Dibromoimidazoles have shown promise in this area, exhibiting activity against a range of pathogenic bacteria and fungi.
Broad-Spectrum Potential
The imidazole nucleus is a core component of many established antimicrobial drugs.[1] The introduction of bromine atoms can enhance this activity, leading to compounds with broad-spectrum potential. Both natural and synthetic dibromoimidazoles are being investigated for their ability to combat microbial infections.
Mechanisms of Antimicrobial Action
The antimicrobial effects of dibromoimidazoles are believed to be exerted through several mechanisms:
-
Disruption of Microbial Cell Membranes: Imidazole derivatives can integrate into the microbial cell membrane, disrupting its integrity and leading to increased permeability. This results in the leakage of essential cellular components and ultimately, cell death.[14]
-
Inhibition of Essential Enzymes: These compounds can inhibit the function of crucial microbial enzymes. A key target in bacteria is DNA gyrase, an enzyme essential for DNA replication and repair.[15] In fungi, many imidazole antifungals work by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[14][16]
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a protective matrix, which makes them highly resistant to conventional antibiotics. Some imidazole derivatives have demonstrated the ability to inhibit biofilm formation, a crucial step in preventing persistent infections.[7]
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
| Compound Class | Specific Derivative (Example) | Microorganism | MIC (µg/mL) | Reference |
| Indolylbenzo[d]imidazoles | Compound 3ao | Staphylococcus aureus (MRSA) | < 1 | [7] |
| Indolylbenzo[d]imidazoles | Compound 3aq | Staphylococcus aureus (MRSA) | < 1 | [7] |
| Synthetic Imidazole Derivative | HL1 | Staphylococcus aureus | 625 | [17] |
| Synthetic Imidazole Derivative | HL2 | Staphylococcus aureus | 625 | [17] |
| N-substituted Imidazole Derivative | Compound 1b | Staphylococcus aureus | - | [18] |
Note: The presented data showcases the antimicrobial potential of various imidazole derivatives. Further research is needed to establish a comprehensive MIC profile for a broad range of dibromoimidazoles.
Signaling Pathways Modulated by Dibromoimidazoles
The biological activities of dibromoimidazoles are underpinned by their ability to modulate key cellular signaling pathways. Understanding these interactions is crucial for rational drug design and for elucidating their therapeutic potential and possible side effects.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[8][19] Aberrant activation of the MAPK pathway is a common feature in many cancers.[20][21] Several imidazole-based compounds have been developed as inhibitors of key kinases within this pathway, such as BRAF and MEK, demonstrating the potential of the imidazole scaffold to target this oncogenic signaling axis.[8]
Caption: Potential points of inhibition in the NF-κB signaling pathway by dibromoimidazoles.
Experimental Protocols: A Guide to Evaluating Biological Activity
The successful development of dibromoimidazole-based therapeutics relies on robust and reproducible experimental protocols for assessing their biological activity.
Workflow for Anticancer Drug Discovery
A typical workflow for screening and evaluating the anticancer potential of dibromoimidazole derivatives involves a series of in vitro assays.
Caption: A generalized workflow for the discovery and evaluation of anticancer dibromoimidazoles.
Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs. [6][22] Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Dibromoimidazole compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the dibromoimidazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic drug). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve. [23][24]
Detailed Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [24][25] Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Dibromoimidazole compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (a known antibiotic or antifungal)
-
Negative control (broth medium with solvent)
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the dibromoimidazole stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (indicating microbial growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Structure-Activity Relationships (SAR): Designing Potent Dibromoimidazoles
Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, as it provides insights into how the chemical structure of a molecule influences its biological activity. [26][27]For dibromoimidazoles, several structural features are key to their potency and selectivity.
-
Position of Bromine Atoms: The position of the bromine atoms on the imidazole ring can significantly impact activity. For example, in some series of compounds, bromination at the 4 and 5 positions has been shown to be crucial for enhanced biological effects. [1]* Substituents at Other Positions: The nature of the substituent at other positions of the imidazole ring (e.g., at the N-1 or C-2 position) plays a critical role in determining the compound's interaction with its biological target. The introduction of different functional groups can modulate properties such as lipophilicity, hydrogen bonding capacity, and steric hindrance, all of which affect the overall activity. [5]* Overall Molecular Conformation: The three-dimensional shape of the molecule is crucial for its binding to the target protein. The substituents on the dibromoimidazole core influence the overall conformation and, consequently, the binding affinity.
By systematically modifying these structural features and evaluating the resulting changes in biological activity, researchers can design more potent and selective dibromoimidazole-based drug candidates.
Conclusion and Future Perspectives
Dibromoimidazoles represent a highly promising class of heterocyclic compounds with a diverse range of potential biological activities. Their demonstrated anticancer and antimicrobial properties, coupled with their amenability to synthetic modification, make them attractive scaffolds for the development of novel therapeutics. Marine natural products have provided a rich source of inspiration, and ongoing synthetic efforts are expanding the chemical space of this compound class.
Future research in this area should focus on several key aspects:
-
Elucidation of Specific Molecular Targets: While general mechanisms of action have been proposed, identifying the specific protein targets of bioactive dibromoimidazoles will be crucial for understanding their efficacy and potential side effects.
-
In-depth SAR Studies: Comprehensive SAR studies are needed to guide the rational design of next-generation dibromoimidazoles with improved potency, selectivity, and pharmacokinetic properties.
-
Exploration of Other Therapeutic Areas: While this guide has focused on anticancer and antimicrobial activities, the broad biological profile of imidazoles suggests that dibromo-derivatives may also have potential in other therapeutic areas, such as anti-inflammatory and antiviral applications.
-
In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.
The journey from a promising lead compound to a clinically approved drug is long and challenging. However, the compelling biological activities and chemical tractability of dibromoimidazoles provide a strong foundation for continued research and development, with the ultimate goal of translating these fascinating molecules into novel therapies for a range of human diseases.
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introduction to the reactivity of 2,4-dibromo-1H-imidazole
An In-Depth Technical Guide to the Reactivity of 2,4-Dibromo-1H-imidazole
Abstract
This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within pharmaceutical and materials science research. Its unique electronic properties and the presence of two differentially reactive bromine atoms make it a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth exploration of the reactivity of this compound, focusing on the principles of regioselective functionalization at both its nitrogen and carbon centers. We will delve into the mechanistic underpinnings of key transformations, including N-alkylation/arylation and palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound
The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] Halogenated imidazoles, such as this compound, serve as highly adaptable precursors, enabling the systematic introduction of diverse functional groups through modern synthetic methodologies. The two bromine atoms on the imidazole ring are not merely placeholders; they are strategic functional handles that can be selectively addressed to build molecular complexity in a controlled manner.
This guide will illuminate the reactivity landscape of this molecule, focusing on two primary areas:
-
N-Functionalization: Reactions involving the acidic N-H proton, leading to N-substituted imidazoles.
-
C-Functionalization: The regioselective substitution of the bromine atoms at the C2 and C4 positions, primarily through palladium-catalyzed cross-coupling reactions.
Understanding the principles governing this reactivity is crucial for designing efficient and selective synthetic routes to novel chemical entities.
Synthesis of the this compound Scaffold
While this guide focuses on reactivity, a foundational understanding of the scaffold's synthesis is beneficial. The preparation of dibrominated imidazoles typically involves the direct electrophilic bromination of the parent imidazole ring. The electron-rich nature of the imidazole core makes it highly susceptible to electrophilic attack.
A common and effective method utilizes a reliable source of electrophilic bromine, such as N-Bromosuccinimide (NBS), which is safer and easier to handle than liquid bromine.[2] The reaction proceeds via a stepwise substitution of hydrogen atoms, and using a stoichiometric excess (e.g., >2.0 equivalents) of the brominating agent ensures high conversion to the desired dibrominated product.[2]
Reactivity at the Imidazole Nitrogen: N-Alkylation and N-Arylation
The imidazole ring contains an acidic proton on one of its nitrogen atoms. This site is a primary target for functionalization, which can be critical for modulating the physicochemical properties of the final molecule or for preventing unwanted side reactions in subsequent steps.
Regioselectivity in N-Arylation
Due to the tautomeric nature of the N-H proton in unsymmetrical imidazoles, N-functionalization can potentially lead to a mixture of regioisomers (N1 and N3 substitution). This presents a significant synthetic challenge. However, modern palladium-catalyzed methods have been developed that exhibit remarkable regioselectivity. For many unsymmetrical imidazoles, catalytic systems have been engineered to provide completely N1-selective arylation with aryl halides and triflates.[3][4] This selectivity is often achieved through careful selection of palladium precursors and specialized phosphine ligands, which can sterically and electronically direct the incoming aryl group to the less hindered nitrogen atom.[3]
The development of these selective protocols has been a breakthrough, as it circumvents the difficult separation of N1- and N3-aryl regioisomers.[3]
N-Protection Strategies
In multi-step syntheses, it is often advantageous to protect the imidazole nitrogen. This prevents its participation in subsequent reactions and can improve the solubility and handling of the intermediate. A common protecting group is the tert-butoxycarbonyl (Boc) group, which can be installed under standard conditions to yield derivatives like tert-Butyl this compound-1-carboxylate.[5] This protected intermediate offers a stable platform for selective C-functionalization reactions.
Regioselective C-Functionalization: The Art of Cross-Coupling
The core utility of this compound lies in the sequential, selective functionalization of its C-Br bonds. Palladium-catalyzed cross-coupling reactions are the primary tools for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with exceptional functional group tolerance.[6][7]
The Hierarchy of Reactivity: C2 vs. C4
A critical principle governing the chemistry of polyhalogenated heterocycles is the differential reactivity of the halogen atoms. This selectivity is dictated by the electronic properties of the positions on the ring. In studies of related N-protected 2,4,5-tribromo-1H-imidazoles, a distinct order of reactivity for the bromine atoms in Suzuki coupling reactions has been established: the bromine at the C2-position is the most reactive , followed by the C5-position, and finally the C4-position.[1]
This established hierarchy allows for a predictable and stepwise functionalization strategy for this compound:
-
Initial Coupling at C2: The first cross-coupling reaction will occur selectively at the more electronically activated C2 position.
-
Subsequent Coupling at C4: A second, distinct cross-coupling reaction can then be performed at the less reactive C4 position.
This stepwise approach is a powerful tool for creating highly diversified and unsymmetrically substituted imidazole derivatives from a single starting material.
Caption: Regioselective functionalization workflow for this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds between an organohalide and an organoboron compound, typically a boronic acid.[7] The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[7]
Mechanism Insight: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the activated boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst.[8][9] The choice of palladium source, ligand, and base is critical for achieving high yields, especially with nitrogen-containing heterocycles that can potentially inhibit the catalyst.[7]
| Parameter | Typical Conditions for Bromo-imidazoles | Causality / Rationale |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Provides the active Pd(0) catalyst for the cycle. The choice depends on substrate and ligand compatibility. |
| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphines are often superior.[10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for the transmetalation step.[8] The choice of base can significantly impact yield and selectivity. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | A mixture of organic solvent and water is common to dissolve both the organic halide and the inorganic base/boronate salt. |
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to acetylenic compounds.[11] This reaction is a cornerstone for synthesizing conjugated systems found in materials science and complex natural products.
Mechanism Insight: The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[11] The palladium catalyst undergoes oxidative addition with the C-Br bond, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination.[12] Copper-free protocols have also been developed to avoid potential issues with copper catalysis.[13]
Stille Coupling: Versatility with Organostannanes
The Stille reaction couples an organic halide with an organostannane (organotin) reagent, catalyzed by palladium.[14] It is known for its excellent functional group tolerance, allowing for the presence of esters, amides, ketones, and nitro groups.[15][16]
Mechanism Insight: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.[14][17] A key consideration for Stille coupling is the toxicity of organotin reagents and the potential difficulty in removing tin byproducts from the final product.[16] Despite this, the stability of organostannanes to air and moisture makes them valuable reagents.[14]
Buchwald-Hartwig Amination: C-N Bond Formation
For drug development, the formation of carbon-nitrogen bonds is of paramount importance. The Buchwald-Hartwig amination provides a powerful method for the palladium-catalyzed coupling of amines with aryl halides.[6] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[6]
Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to form the C-N bond.[10][18] The development of specialized bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) by the Buchwald group has been critical to the reaction's broad applicability and high efficiency.[10]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Experimental Protocols: A Practical Guide
The following protocols are generalized procedures adapted from established methods for cross-coupling reactions on related bromo-heterocycles.[1][7][19] They serve as a robust starting point and must be optimized for specific substrates and coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a representative monosubstitution at the C2 position.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 4:1 mixture of 1,4-Dioxane/Water, 10 mL)
-
Inert gas (Argon or Nitrogen)
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure anaerobic conditions.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a testament to the power of strategic halogenation in designing versatile synthetic intermediates. The differential reactivity between its C2 and C4 bromine atoms provides a clear and predictable pathway for sequential, regioselective functionalization. By mastering the application of modern palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig reactions—researchers can unlock the full potential of this scaffold. This guide has provided the foundational principles, mechanistic insights, and practical protocols necessary to leverage the unique reactivity of this compound in the pursuit of novel pharmaceuticals and advanced materials.
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Title: An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs Source: ACS Publications - Organic Process Research & Development URL: [Link]
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Title: Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions Source: PubMed - The Journal of Organic Chemistry URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Stille Coupling Source: OpenOChem Learn URL: [Link]
-
Title: Stille reaction Source: Wikipedia URL: [Link]
-
Title: C(sp2)–H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]
-
Title: Stille Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
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Title: Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib Source: PMC - NIH URL: [Link]
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Title: Regioselectivity Source: Wikipedia URL: [Link]
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Title: Sonogashira coupling Source: Wikipedia URL: [Link]
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Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Stille Cross-Coupling Source: J&K Scientific LLC URL: [Link]
-
Title: Stille reaction Source: chemeurope.com URL: [Link]
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Title: Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib Source: MIT Open Access Articles URL: [Link]
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Title: Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Source: ResearchGate URL: [Link]
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Title: Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib Source: PubMed URL: [Link]
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Subject: 2,4-Dibromo-1H-imidazole - A Comprehensive Guide to Safe Laboratory Handling and Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
2,4-Dibromo-1H-imidazole is a halogenated heterocyclic compound that serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its utility in the synthesis of more complex molecules, including potential pharmaceutical agents, necessitates a thorough understanding of its chemical properties and associated hazards. This guide provides a comprehensive overview of the essential safety protocols and handling precautions required when working with this reagent. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Physicochemical Properties and Identification
Understanding the fundamental properties of a chemical is the first step in safe handling. This compound is a solid at room temperature and possesses characteristics that demand careful management in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₃H₂Br₂N₂ | PubChem[1] |
| Molecular Weight | 225.87 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich[2] |
| Storage Temperature | 2-8°C, Inert atmosphere | BLDpharm, Sigma-Aldrich[2][3] |
| InChI Key | MYYYOBVDIRECDX-UHFFFAOYSA-N | Sigma-Aldrich[2] |
Hazard Identification and Toxicological Profile
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that underscore the need for caution. The primary routes of exposure are ingestion, skin contact, and eye contact.
GHS Hazard Classification
The compound is associated with the following hazards, which form the basis for all recommended safety precautions.[1]
| Pictogram | GHS Code | Hazard Statement | Classification |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4)[1] | |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2)[1] | |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A)[1] |
Toxicological Insights
The toxicological profile indicates that this compound can cause significant irritation upon direct contact. While specific data on long-term exposure is limited, related imidazole compounds have been studied for cellular toxicity, showing potential impacts on mitochondrial function and redox balance.[4] Therefore, minimizing exposure is paramount. The "harmful if swallowed" classification necessitates immediate medical attention in case of accidental ingestion.[1][5]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls with appropriate PPE. The causality is clear: engineering controls reduce the ambient concentration of the hazardous material, while PPE protects against direct contact.
Engineering Controls
-
Chemical Fume Hood: All weighing, handling, and transferring of this compound solid, and any work with its solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[6][7] This is the primary engineering control to prevent the inhalation of any dust or aerosols.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][8]
-
Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible and within a 10-second travel distance from the workstation.[6][9]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a risk assessment of the specific procedure being performed. The following table provides guidance for common laboratory tasks.
| Task | Minimum Required PPE | Rationale |
| Weighing/Transferring Solid | Chemical safety goggles, nitrile gloves, fully-buttoned lab coat, N95 dust mask. | Protects against eye contact from splashes, skin contact, and inhalation of fine particulates.[6] |
| Preparing Solutions | Chemical splash goggles or face shield, chemical-resistant gloves (nitrile or neoprene), lab coat. | Provides enhanced protection against splashes of the chemical and solvent. A face shield is recommended when handling larger volumes.[10] |
| General Handling/Reactions | Chemical safety glasses with side shields, nitrile gloves, lab coat. | Standard protection for handling closed containers or working with dilute solutions under controlled conditions. |
| Cleaning Spills | Chemical splash goggles, heavy-duty chemical-resistant gloves (e.g., butyl rubber), disposable apron or coveralls. | Ensures full protection from concentrated material during cleanup operations.[11][12] |
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is a self-validating system for safety and reagent integrity.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the chemical fume hood is operational. Clear the work area of any unnecessary items.
-
Container Inspection: Visually inspect the container for any signs of damage or leakage before opening.
-
Dispensing: Open the container within the fume hood. Use a clean spatula or scoop to transfer the solid. Avoid actions that could generate dust, such as dropping material from a height.
-
Closing: Securely close the container immediately after use to prevent contamination and exposure.[6][13]
-
Post-Handling: After handling, decontaminate the spatula and work surface. Remove gloves using the proper technique to avoid skin contact and wash hands thoroughly with soap and water.[7][13]
Storage Requirements
-
Location: Store the container in a cool, dry, and well-ventilated area, designated for hazardous chemicals.[5][6]
-
Conditions: The compound should be stored under an inert atmosphere at 2-8°C as recommended by suppliers to maintain its stability.[2][3] Keep the container tightly closed.[5]
-
Incompatibilities: Segregate this compound from strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent potentially hazardous reactions.[6][13]
-
Security: Store in a locked cabinet or secured area to restrict access to authorized personnel only.[5]
Emergency Procedures: Spill Response
Immediate and correct response to a spill is critical to mitigate potential harm. The following workflow outlines the decision-making process for managing a spill of this compound.
Caption: Emergency response workflow for a this compound spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]
-
Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[5][13]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[5][14]
Waste Disposal
Proper disposal is the final step in the safe management of this chemical.
-
Classification: this compound is a halogenated organic compound and must be disposed of as hazardous chemical waste.[13]
-
Segregation: Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[13]
-
Containerization: Collect waste in a clearly labeled, sealable, and compatible container. The label must include "Hazardous Waste" and the full chemical name.[6][13]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][13] Never dispose of this chemical down the drain or in the regular trash.[13]
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A Senior Application Scientist's Guide to 2,4-Dibromo-1H-imidazole: Commercial Availability, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-dibromo-1H-imidazole, a valuable heterocyclic building block. From its commercial procurement to its pivotal role as a synthetic intermediate, we will explore the essential technical details required for its effective use in research and development. This document moves beyond a simple cataloging of facts to explain the causality behind its applications and the strategic considerations for its synthesis and handling.
Core Molecular Attributes and Commercial Availability
This compound (CAS No: 64591-03-3) is a halogenated imidazole derivative whose strategic importance lies in the reactivity of its two bromine atoms.[1] These halogens serve as versatile synthetic handles, allowing for regioselective functionalization through a variety of cross-coupling reactions. This property makes the molecule a sought-after precursor in the construction of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[2][3]
Physicochemical Properties
A foundational understanding of the molecule's properties is critical for its application in experimental design.
| Property | Value | Source |
| Molecular Formula | C₃H₂Br₂N₂ | [1] |
| Molecular Weight | 225.87 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 64591-03-3 | [1] |
| Canonical SMILES | C1=C(NC(=N1)Br)Br | [1][4] |
| InChIKey | KJBTZMYWBSAZAQ-UHFFFAOYSA-N | [1][4] |
| Physical Form | Solid | [5] |
Commercial Suppliers
The procurement of high-purity starting materials is a non-negotiable prerequisite for reproducible and reliable research. This compound is commercially available from several specialized chemical suppliers. The following table summarizes key suppliers and product specifications, enabling researchers to make informed purchasing decisions.
| Supplier | Product/Catalog Number | Purity | Available Quantities |
| Biosynth | FD155723 | >95% (Typical) | Bulk and research quantities |
Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.
Synthesis Strategy: Electrophilic Bromination
While commercially available, an in-house synthesis of this compound may be necessary for specific research needs or large-scale campaigns. The most direct and common approach is the electrophilic bromination of the 1H-imidazole core. The imidazole ring is electron-rich, making it susceptible to attack by electrophilic brominating agents.
The choice of brominating agent and reaction conditions is critical for controlling selectivity and maximizing yield. N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it is a solid, making it easier and safer to handle, and it generates bromine in situ at a controlled rate, which can help prevent over-bromination and side reactions.
Detailed Laboratory Protocol
This protocol describes a representative procedure for the synthesis of dibrominated imidazoles, adapted from established methodologies for similar structures.[6][7]
Materials:
-
1H-Imidazole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1H-imidazole (1.0 eq.) in anhydrous DMF. The use of an anhydrous solvent is crucial to prevent side reactions involving water.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a key control step to manage the exothermicity of the bromination reaction and improve selectivity.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (2.15 eq.) to the stirred solution in small portions over 30-60 minutes.[6] Portion-wise addition maintains a low, steady concentration of the electrophile, minimizing the formation of undesired polybrominated species and other side products.
-
Reaction Progression: After the complete addition of NBS, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours.[6]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. This ensures the reaction is driven to completion for maximum yield.
-
Work-up & Quenching: Pour the reaction mixture into a beaker containing ice water. Quench any excess bromine by adding saturated sodium thiosulfate solution until the characteristic orange/brown color dissipates.
-
Neutralization: Carefully neutralize the mixture by adding a saturated sodium bicarbonate solution. This step is essential to remove acidic byproducts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.[6] Ethyl acetate is a common solvent for extracting moderately polar organic compounds.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.[6] The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.[6]
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the laboratory synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The synthetic utility of this compound stems from its identity as a "scaffold" molecule. The imidazole core is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[8][9][10] The bromine atoms at the C2 and C4 positions provide orthogonal handles for building molecular complexity.
-
Medicinal Chemistry: This compound serves as a key intermediate in the synthesis of novel therapeutic agents.[2] The bromine atoms are ideal leaving groups for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or other functional groups. This modularity is invaluable for constructing libraries of compounds for structure-activity relationship (SAR) studies aimed at discovering new drugs for a wide range of diseases, including cancer, as well as fungal and bacterial infections.[2][8][11]
-
Materials Science: In materials science, this dibrominated imidazole can be used in the synthesis of advanced polymers and functional coatings.[2] Its rigid, aromatic core and the potential for derivatization can be exploited to create materials with tailored electronic, thermal, or optical properties.
Role as a Synthetic Precursor
The diagram below illustrates the central role of this compound as a launchpad for creating diverse classes of functionalized molecules.
Caption: this compound as a central precursor.
Safety, Handling, and Storage
As a halogenated organic compound, this compound requires careful handling in a controlled laboratory environment. The following guidelines are based on safety data for structurally related brominated imidazoles.[12][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[12][14] An approved respirator should be used if dust formation is likely.[14]
-
Handling: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[12] Ensure that eyewash stations and safety showers are readily accessible.[14]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[13][14] It should be stored away from strong oxidizing agents. For long-term stability, storage in an inert atmosphere (e.g., under argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.
Conclusion
This compound is a synthetically potent and commercially accessible building block that holds significant value for professionals in drug discovery and materials science. Its true utility is realized through the strategic manipulation of its bromine substituents, which opens a gateway to a vast chemical space of novel, functionalized imidazole derivatives. A thorough understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is paramount for unlocking its full potential in the laboratory and accelerating innovation.
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Electrophilic Substitution Reactions of 1H-Imidazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazole, a cornerstone five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties and reactivity. This in-depth technical guide provides a comprehensive exploration of the electrophilic substitution reactions of the 1H-imidazole core. We will delve into the fundamental principles governing its reactivity and regioselectivity, followed by a detailed examination of key substitution reactions including halogenation, nitration, sulfonation, and Friedel-Crafts-type reactions like the Vilsmeier-Haack and Mannich reactions. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only theoretical understanding but also practical, field-proven insights and detailed experimental protocols to enable the strategic functionalization of the imidazole scaffold.
Introduction: The Electronic Landscape of the Imidazole Ring
The imidazole ring is a planar, aromatic system containing two nitrogen atoms, one of which is a "pyrrole-like" nitrogen (N-1) that contributes two electrons to the aromatic π-system, and the other is a "pyridine-like" nitrogen (N-3) with its lone pair in an sp² orbital in the plane of the ring.[1][2][3] This unique arrangement makes imidazole an electron-rich heterocycle, rendering it more reactive towards electrophilic attack than benzene, and even more so than other heterocycles like pyrazole or thiazole.[3][4][5][6] The amphoteric nature of imidazole, allowing it to act as both an acid and a base, further influences its reactivity in electrophilic substitution reactions.[5][7]
The reactivity of imidazole can be considered a hybrid of pyrrole and pyridine.[1][2] The pyrrole-like nitrogen enhances the electron density of the ring, making it susceptible to electrophilic attack, while the pyridine-like nitrogen can be protonated or coordinate to Lewis acids, which can deactivate the ring towards electrophilic substitution.[1][2]
Tautomerism and its Implications
A crucial aspect of 1H-imidazole chemistry is the rapid tautomeric equilibrium between the 4- and 5-substituted forms in unsymmetrically substituted imidazoles.[7] This means that for an unsubstituted 1H-imidazole, the C-4 and C-5 positions are chemically equivalent. This has significant implications for regioselectivity in electrophilic substitution reactions, as the position of substitution can be influenced by the reaction conditions and the nature of the substituents.
Regioselectivity in Electrophilic Substitution
The primary sites for electrophilic attack on the imidazole ring are the carbon atoms. Generally, electrophilic substitution occurs preferentially at the C-4 and C-5 positions, which are the most electron-rich.[5][7][8] Attack at the C-2 position is less favored due to the proximity of the two electron-withdrawing nitrogen atoms.[5][9]
The regioselectivity is governed by the stability of the resulting cationic intermediate (σ-complex or arenium ion). Attack at C-4 or C-5 allows for the positive charge to be delocalized over both nitrogen atoms without disrupting the aromatic sextet of the adjacent ring in fused systems, leading to a more stable intermediate.[10][11] Conversely, attack at C-2 leads to a less stable intermediate where the positive charge is localized closer to the electronegative nitrogen atoms.[5][9]
However, under certain conditions, particularly when the C-4 and C-5 positions are blocked, substitution can be directed to the C-2 position.[9] Furthermore, the use of specific directing groups or catalytic systems can override the inherent reactivity of the imidazole ring to achieve substitution at less favored positions.[12][13]
Key Electrophilic Substitution Reactions
Halogenation
Halogenation is a fundamental transformation for introducing functional handles for further synthetic manipulations. Imidazole readily undergoes halogenation with various reagents.
Mechanism of Halogenation: The mechanism involves the attack of the electron-rich imidazole ring on the electrophilic halogen species.
Caption: Mechanism for the nitration of imidazole in acidic media.
Due to the basicity of the pyridine-like nitrogen, nitration is typically carried out in strongly acidic conditions to generate a sufficient concentration of the nitronium ion. The imidazole ring is protonated under these conditions, which deactivates it towards electrophilic attack. Therefore, harsh conditions are often required.
Typical Nitrating Conditions:
-
Reagents: A mixture of concentrated nitric acid and concentrated sulfuric acid. [9][14][15]* Temperature: Elevated temperatures (e.g., 55-65°C) are often necessary. [15]* Product: The primary product is 4(5)-nitroimidazole. [9][14][15][16][17] Experimental Protocol: Synthesis of 4(5)-Nitroimidazole [15][18]
-
Prepare a solution of imidazole in concentrated sulfuric acid to form the disulfated imidazole salt. [15][18]2. Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (or oleum). [14][15][18]3. Slowly add the nitrating mixture to the imidazole salt solution while maintaining the reaction temperature (e.g., 55-65°C). [15]4. After the addition is complete, continue stirring for a specified period to ensure complete reaction.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., ammonia) to precipitate the 4(5)-nitroimidazole.
-
Collect the product by filtration, wash with water, and dry.
Sulfonation
Sulfonation of imidazole introduces a sulfonic acid group (-SO₃H) onto the ring. This reaction generally requires harsh conditions.
-
Reagents: Fuming sulfuric acid (oleum) at elevated temperatures.
-
Product: Imidazole-4(5)-sulfonic acid. [9]
Friedel-Crafts Type Reactions
Traditional Friedel-Crafts alkylation and acylation reactions are generally not successful with imidazole. The basic nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. However, related reactions that do not require strong Lewis acids, such as the Vilsmeier-Haack and Mannich reactions, are effective for the functionalization of imidazoles.
3.4.1. Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. [19]For imidazoles, this reaction can be used to introduce an aldehyde group, typically at the C-5 position. [20][21] Mechanism of Vilsmeier-Haack Reaction: The reaction involves the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). [19]This reagent then acts as the electrophile.
Caption: Workflow for the Vilsmeier-Haack formylation of imidazole.
Experimental Example: Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes [20][21] In some cases, the Vilsmeier-Haack reaction can lead to both formylation and chlorination. For instance, the reaction of 2-[alkyl(aryl)amino]acetamides with the Vilsmeier reagent can yield 1-alkyl(aryl)-4-chloro-1H-imidazole-5-carbaldehydes. [20][21]
3.4.2. Mannich Reaction
The Mannich reaction is an aminoalkylation reaction that introduces an aminomethyl group onto an acidic proton of a compound. In the case of imidazole, the reaction can occur at both the nitrogen and carbon atoms. [22] Reactivity and Regioselectivity:
-
In acidic media, only N-substituted Mannich bases are formed. [22]* In basic media, both N- and C-substituted products can be formed. [22]The N-substitution is reversible, while C-substitution is irreversible, leading to the accumulation of C-substituted products over time. [22]* The order of reactivity for substitution is N-1 > C-4(5) > C-2. [22] Mechanism of the Mannich Reaction: The reaction involves the formation of an Eschenmoser-like salt (an iminium ion) from formaldehyde and a secondary amine, which then reacts with the nucleophilic imidazole ring.
Caption: Simplified mechanism of the Mannich reaction on imidazole.
The Mannich reaction has been utilized in the synthesis of various biologically active imidazole derivatives. [23][24][25][26]
Activating and Deactivating Effects
The reactivity of the imidazole ring towards electrophilic substitution can be significantly influenced by the presence of substituents.
-
Electron-donating groups (EDGs) at the C-2, C-4, or C-5 positions will generally increase the electron density of the ring and enhance its reactivity towards electrophiles.
-
Electron-withdrawing groups (EWGs) will decrease the electron density and deactivate the ring, making electrophilic substitution more difficult.
Protecting Group Strategies
In many syntheses, it is necessary to protect the N-1 position of the imidazole ring to prevent unwanted side reactions or to direct substitution to a specific carbon atom. A variety of protecting groups have been developed for this purpose. The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal. A notable example is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which has been used to control regioselectivity in C-H arylation reactions. [13]
Conclusion
The electrophilic substitution reactions of 1H-imidazole are a cornerstone of its chemistry, providing a powerful toolkit for the synthesis of a diverse array of functionalized molecules. A thorough understanding of the electronic properties of the imidazole ring, the factors governing regioselectivity, and the specific conditions for key reactions such as halogenation, nitration, and Friedel-Crafts-type reactions is essential for researchers in organic synthesis, medicinal chemistry, and materials science. This guide has provided a comprehensive overview of these topics, integrating fundamental principles with practical considerations to aid in the rational design and execution of synthetic strategies involving the versatile imidazole core.
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Methodological & Application
Application Notes: Suzuki-Miyaura Coupling of 2,4-dibromo-1H-imidazole
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Introduction: The Strategic Importance of Functionalized Imidazoles
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] The ability to selectively introduce diverse substituents onto this scaffold is paramount for drug discovery and development. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, prized for its mild conditions, broad functional group tolerance, and the stability of its organoboron reagents.[3][4]
This guide provides a detailed protocol and in-depth analysis of the Suzuki-Miyaura coupling reaction as applied to 2,4-dibromo-1H-imidazole. This substrate presents a unique challenge and opportunity: the differential reactivity of its two bromine atoms. Mastering the selective functionalization of this building block opens a direct and modular route to a wide array of complex, substituted imidazoles. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic transformation.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is crucial for rationalizing experimental choices and troubleshooting. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound), forming a Pd(II) intermediate.[7]
-
Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][10]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][11]
The choice of ligands, base, and solvent profoundly influences the efficiency of each step and, consequently, the overall reaction outcome.[12]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Regioselectivity in Dihaloimidazoles
A critical consideration for the coupling of this compound is regioselectivity. The two bromine atoms at the C2 and C4 positions exhibit different reactivities. Generally, in dihalogenated N-heteroarenes, the halide at the position alpha (α) to the nitrogen (C2 in this case) is more reactive towards oxidative addition with Pd(0).[13] This is attributed to the electron-withdrawing nature of the nitrogen atom, which makes the adjacent carbon more electrophilic.
However, catalyst and ligand choice can sometimes override this intrinsic reactivity, allowing for selective coupling at the less reactive position.[14][15] For 2,4-dibromoimidazole, studies have shown a strong preference for coupling at the C2 position with a variety of palladium catalysts.[13] Achieving selective mono-arylation at the C4 position often requires specific, highly engineered catalyst systems. This protocol will focus on the generally observed selective mono-arylation at the C2 position.
Detailed Experimental Protocol: Selective C2-Arylation
This protocol outlines a general procedure for the selective Suzuki-Miyaura mono-coupling of an arylboronic acid to the C2 position of this compound.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert gas. |
| Arylboronic Acid | ≥98% | Commercially Available | Substrate dependent. |
| Pd(PPh₃)₄ (Tetrakis) | ≥99% | Commercially Available | Air-sensitive, handle under inert gas. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Dry before use. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degas before use. |
| Deionized Water | - | In-house | Degas before use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine | Saturated | In-house | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), and potassium carbonate (K₂CO₃, 2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02–0.05 equiv).
-
Rationale: Pd(PPh₃)₄ is a common, effective precatalyst that generates the active Pd(0) species in situ.[6] The catalyst loading is kept low to ensure efficiency and minimize cost.
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation. An inert atmosphere is essential for reproducible results.
-
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., a 4:1 to 10:1 ratio). The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Rationale: The solvent mixture is chosen to dissolve both the organic and inorganic reagents. Water is often necessary to dissolve the base and facilitate the formation of the active boronate species.[4]
-
-
Reaction: Place the reaction flask in a preheated oil bath and stir at a temperature ranging from 80 °C to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Rationale: This step separates the desired organic product from the inorganic salts and water-soluble byproducts.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Rationale: Chromatography is used to isolate the desired 2-aryl-4-bromo-1H-imidazole from any unreacted starting materials, homocoupled byproducts, or other impurities.
-
Key Considerations and Troubleshooting
-
Choice of Catalyst and Ligand: While Pd(PPh₃)₄ is a reliable starting point, other catalyst systems may offer improved yields or shorter reaction times, especially for challenging substrates. Systems based on Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are known to be highly active.[12][17][18] These ligands facilitate both the oxidative addition and reductive elimination steps.[11]
-
Base Selection: The choice of base can significantly impact the reaction. While K₂CO₃ is common, other bases like Cs₂CO₃, K₃PO₄, or organic bases can be more effective in certain cases. The base's strength and solubility play a role in activating the boronic acid.[8]
-
Solvent System: The ratio of organic solvent to water can be critical. Insufficient water may lead to poor solubility of the base and incomplete reaction, while too much water can promote protodeboronation (hydrolysis of the boronic acid).
-
Protecting Groups: The NH proton of the imidazole is acidic and can sometimes interfere with the reaction. While many couplings proceed without protection, N-protection (e.g., with a SEM or Boc group) may be necessary for certain substrates or to improve solubility and yield.
-
Side Reactions: The primary side reactions include homocoupling of the boronic acid and protodeboronation. Running the reaction under a strict inert atmosphere and using degassed solvents minimizes these issues.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and highly adaptable method for the synthesis of valuable 2-aryl-4-bromo-1H-imidazole intermediates. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and excellent regioselectivity. This protocol provides a robust starting point for exploration, and the principles discussed herein should empower scientists to optimize this transformation for their specific drug discovery and development needs.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Wikipedia. (2024, November 11). Suzuki reaction. Retrieved from [Link]
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Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Helvetica Chimica Acta, 97(5), 607-617. Retrieved from [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
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Pinto, J. R. M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta, 97(5). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 38(8), 621-631. Retrieved from [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(44), 15549-15558. Retrieved from [Link]
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Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
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Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Retrieved from [Link]
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PolyU Electronic Theses. (n.d.). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. Retrieved from [Link]
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ResearchGate. (2014). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]
-
Strotman, N. A., et al. (2014). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 79(18), 8824-8837. Retrieved from [Link]
-
Norman, J. P., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 12014-12026. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
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Di-Mauro, G., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7434-7444. Retrieved from [Link]
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Introduction: The Strategic Value of 2,4-Dibromo-1H-imidazole in Marine Alkaloid Synthesis
An In-Depth Technical Guide to the Synthesis of Bioactive Marine Natural Products Using 2,4-Dibromo-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
The marine environment is a vast reservoir of structurally unique and biologically potent natural products, which have consistently provided lead compounds for drug discovery.[1][2][3] Among these, the pyrrole-imidazole alkaloids (PIAs), isolated primarily from marine sponges, represent a class of metabolites with significant therapeutic potential, exhibiting a range of activities including antimicrobial, anti-inflammatory, cytotoxic, and anti-biofilm properties.[4][5][6][7] A common structural feature of many PIAs, such as oroidin, hymenidin, and the dispacamides, is a 2-aminoimidazole core, a key pharmacophore responsible for their biological function.[8][9]
The total synthesis of these complex alkaloids is a critical endeavor, enabling access to larger quantities for biological evaluation and facilitating the creation of novel analogs with improved pharmacological profiles.[10][11] this compound has emerged as a powerhouse building block in this field.[12] Its utility stems from the differential reactivity of its two bromine atoms, which allows for selective and sequential functionalization through modern cross-coupling reactions. This guide provides a detailed exploration of the strategic application of this compound in the synthesis of bioactive marine alkaloids, complete with mechanistic insights and actionable laboratory protocols.
Core Principles and Retrosynthetic Logic
The synthetic utility of this compound hinges on the ability to selectively functionalize the C4 and C2 positions. Generally, the C4-Br bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the C2-Br bond. This difference in reactivity, augmented by the strategic use of N-protection, forms the cornerstone of synthetic design.
A retrosynthetic analysis of oroidin, the putative biosynthetic precursor to many more complex PIAs, illustrates this principle clearly.[7][9] Disconnecting the amide bond reveals a bromopyrrole carboxylic acid and a 2-amino-4-vinyl-imidazole moiety. This vinylimidazole fragment can be traced back to this compound, where the vinyl group is installed at the C4 position and the C2 bromine is converted into an amino group.
Caption: Retrosynthetic analysis of Oroidin.
Application Note 1: Total Synthesis of Oroidin Analogues
The total synthesis of oroidin and its derivatives like hymenidin provides a classic example of leveraging this compound.[8][13][14] The general workflow involves three key stages:
-
Selective C4 Functionalization: Protection of the imidazole nitrogen is crucial to prevent side reactions and to modulate the electronic properties of the ring. Following protection, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, is employed to introduce the side chain at the C4 position.[15][16]
-
C2 Functionalization: The remaining bromine at the C2 position is then converted into the requisite 2-amino group. This can be achieved through various methods, including direct amination or a multi-step sequence involving displacement with an azide followed by reduction.
-
Final Coupling and Deprotection: The elaborated 2-aminoimidazole fragment is coupled with the pyrrole moiety, followed by removal of any protecting groups to yield the final natural product.
Key Mechanistic Considerations
The success of this strategy relies on the precise control of regioselectivity. The choice of protecting group on the imidazole nitrogen can influence the relative reactivity of the C4 and C2 positions. Electron-withdrawing groups can further deactivate the C2 position towards oxidative addition. Furthermore, the selection of the palladium catalyst and ligands is critical for achieving high yields and minimizing side reactions, such as homocoupling of the boronic acid partner in Suzuki reactions.[15]
Experimental Protocol: Synthesis of a Key Oroidin Precursor
This protocol details the synthesis of a versatile intermediate, (E)-1-(tert-butoxycarbonyl)-4-(3-(dimethylamino)prop-1-en-1-yl)-2-bromo-1H-imidazole, starting from this compound. This intermediate is primed for subsequent conversion to the 2-aminoimidazole core and coupling with the pyrrole fragment.
Caption: Synthetic workflow for the key precursor.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. |
| This compound | C₃H₂Br₂N₂ | 225.87 | 64591-03-3 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 24424-99-5 |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 1122-58-3 |
| (E)-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine | C₁₁H₂₂BNO₂ | 211.11 | 1073354-94-4 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 14221-01-3 |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 497-19-8 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |
| Dioxane / Water | - | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 |
| Hexanes | - | - | - |
Step-by-Step Procedure
Step 1: N-Protection of this compound
-
To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask, add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a gradient of Ethyl Acetate in Hexanes) to afford 1-Boc-2,4-dibromo-1H-imidazole as a white solid.
Step 2: Suzuki Cross-Coupling
-
To a flame-dried Schlenk flask, add the 1-Boc-2,4-dibromo-1H-imidazole (1.0 eq), the vinylboronate ester (1.2 eq), and Sodium Carbonate (3.0 eq).
-
Evacuate and backfill the flask with argon gas (repeat 3 times).
-
Add a degassed solvent mixture of Dioxane/Water (4:1).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask under a positive flow of argon.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with Ethyl Acetate and water.
-
Separate the layers and extract the aqueous phase with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluting with a gradient of Methanol in DCM) to yield the target precursor.
Bioactivity of Resulting Marine Alkaloids
The synthetic products derived from this compound exhibit a wide spectrum of important biological activities. This underscores the importance of developing robust synthetic routes to enable further investigation and drug development.[4][17]
| Compound | Source Organism (Typical) | Reported Biological Activity |
| Oroidin | Agelas oroides | Antibacterial, anti-biofilm, cytotoxic.[7] |
| Hymenidin | Hymeniacidon sp. | Antifouling, cytotoxic, anti-biofilm.[13] |
| Dispacamide A | Agelas dispar | Antiviral, cytotoxic.[8] |
| Clathrodin | Agelas clathrodes | Antibacterial, cytotoxic.[8][13] |
Many of these compounds, particularly the brominated alkaloids, show promise in combating drug-resistant pathogens and interfering with bacterial communication (quorum sensing), a key mechanism in biofilm formation.[4][6] The imidazole core is often crucial for these activities, participating in hydrogen bonding and metal coordination within biological targets.[5][18]
Conclusion and Future Outlook
This compound is an exceptionally valuable and versatile building block for the synthesis of bioactive marine alkaloids. Its predictable reactivity in regioselective cross-coupling reactions allows for the efficient and modular construction of the 2-aminoimidazole scaffold central to the Oroidin family of natural products. The protocols and strategies outlined in this guide provide a solid foundation for researchers to not only synthesize these fascinating molecules but also to design and create novel analogs with potentially enhanced therapeutic properties. Future work will undoubtedly focus on developing even more efficient catalytic systems and expanding the application of this key intermediate to the synthesis of more complex dimeric and cyclized pyrrole-imidazole alkaloids.
References
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Rasapalli, S., et al. (2013). Total syntheses of oroidin, hymenidin and clathrodin. Organic & Biomolecular Chemistry, 11(25), 4133–4137. Available at: [Link]
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Rasapalli, S., et al. (2013). Total syntheses of oroidin, hymenidin and clathrodin. ResearchGate. Available at: [Link]
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Singh, R. K., et al. (2017). Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. IntechOpen. Available at: [Link]
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Olofson, A., et al. (1998). Synthesis of Marine Sponge Alkaloids Oroidin, Clathrodin, and Dispacamides. Preparation and Transformation of 2-Amino-4,5-dialkoxy-4,5-dihydroimidazolines from 2-Aminoimidazoles. The Journal of Organic Chemistry, 63(4), 1248–1253. Available at: [Link]
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Freitas, R. F., et al. (2020). Bromotryptamine and Imidazole Alkaloids with Anti-inflammatory Activity from the Bryozoan Flustra foliacea. ResearchGate. Available at: [Link]
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Rasapalli, S., et al. (2013). ChemInform Abstract: Total Syntheses of Oroidin (Ia), Hymenidin (Ib) and Clathrodin (Ic). ResearchGate. Available at: [Link]
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Freitas, R. F., et al. (2020). Bromotryptamine and Imidazole Alkaloids with Anti-inflammatory Activity from the Bryozoan Flustra foliacea. Semantic Scholar. Available at: [Link]
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Freitas, R. F., et al. (2020). Bromotryptamine and Imidazole Alkaloids with Anti-inflammatory Activity from the Bryozoan Flustra foliacea. PubMed. Available at: [Link]
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Romo, D., et al. (2004). Studies toward the total synthesis of the oroidin dimers. Organic & Biomolecular Chemistry, 2(14), 2036-2046. Available at: [Link]
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de Souza, T. M., et al. (2021). Marine alkaloids as bioactive agents against protozoal neglected tropical diseases and malaria. PubMed Central. Available at: [Link]
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Aiello, A., et al. (2021). Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. National Institutes of Health. Available at: [Link]
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Aiello, A., et al. (2022). Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances II. National Institutes of Health. Available at: [Link]
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Chen, M., et al. (2021). Advances in Biosynthesis of Natural Products from Marine Microorganisms. PubMed Central. Available at: [Link]
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Wang, J., et al. (2022). Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. MDPI. Available at: [Link]
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Bhakuni, D.S. & Rawat, D.S. (2005). Bioactive Marine Natural Products. SciSpace. Available at: [Link]
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Carroll, A.R., et al. (2025). Marine natural products. Royal Society of Chemistry. Available at: [Link]
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Abdel-Mageed, W.M., et al. (2021). Identification of Bioactive Compounds from Marine Natural Products and Exploration of Structure-Activity Relationships (SAR). National Institutes of Health. Available at: [Link]
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Kerr, R.G. & Baker, B.J. (1998). Biosynthesis of bioactive marine natural products. ResearchGate. Available at: [Link]
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Al-Mourabit, A. & Potier, P. (2009). A Submarine Journey: The Pyrrole-Imidazole Alkaloids. Discovery Research Portal - University of Dundee. Available at: [Link]
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Morris, J.C. (2013). Marine natural products: synthetic aspects. PubMed. Available at: [Link]
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PubChem (n.d.). This compound. CID 7204871. Available at: [Link]
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Al-Mourabit, A. & Potier, P. (2009). A Submarine Journey: The Pyrrole-Imidazole Alkaloids. PubMed Central. Available at: [Link]
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El-Gokha, A.A., et al. (2018). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. ResearchGate. Available at: [Link]
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Application Notes & Protocols: N-Alkylation of 2,4-Dibromo-1H-imidazole
Introduction: The Strategic Importance of N-Alkylated Dibromoimidazoles
The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous pharmaceuticals and biologically active compounds. The functionalization of this scaffold is a key strategy in drug discovery to modulate physicochemical properties and pharmacological activity. Specifically, the N-alkylation of halogenated imidazoles, such as 2,4-dibromo-1H-imidazole, creates versatile intermediates. The resulting N-alkylated products serve as valuable building blocks where the bromine atoms act as strategic handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig), allowing for the systematic construction of complex, multi-substituted imidazole derivatives.
This guide provides a detailed examination of the N-alkylation of this compound, offering both the mechanistic rationale behind procedural choices and comprehensive, field-proven experimental protocols suitable for researchers in synthetic chemistry and drug development.
Mechanistic Considerations & Causality in Experimental Design
The N-alkylation of an imidazole proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction hinges on the deprotonation of the imidazole N-H proton, creating a nucleophilic imidazolide anion that subsequently attacks an electrophilic alkylating agent (typically an alkyl halide).
The Role of the Base: Achieving Deprotonation
The acidity of the imidazole N-H proton (pKa ≈ 14.5) necessitates the use of a suitable base to generate the reactive imidazolide anion. The choice of base is a critical parameter that dictates reaction efficiency and can influence the overall success of the transformation.[1][2]
-
Strong Bases (e.g., Sodium Hydride, NaH): NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the imidazole, driving the reaction equilibrium completely towards the formation of the sodium imidazolide salt.[3] This method is highly effective and often leads to faster reaction times and higher yields, especially with less reactive alkylating agents.[1] The reaction is typically performed in anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[4] The primary drawback is the handling of NaH, a pyrophoric reagent that requires an inert atmosphere.
-
Weaker Inorganic Bases (e.g., Potassium Carbonate, K₂CO₃): Bases like K₂CO₃ are milder, safer to handle, and more cost-effective for large-scale synthesis.[5] They establish an equilibrium with the imidazole, generating a sufficient concentration of the imidazolide anion to allow the reaction to proceed. These reactions are typically run in polar aprotic solvents such as acetonitrile or acetone, often at elevated temperatures to achieve a reasonable reaction rate.[5]
Solvent Selection: The Reaction Environment
The solvent must be inert to the reaction conditions and capable of dissolving the imidazole substrate and the base to a sufficient degree.
-
Polar Aprotic Solvents (DMF, THF, Acetonitrile): These are the solvents of choice as they effectively solvate the cation of the imidazolide salt without solvating the nucleophilic anion, thus preserving its reactivity for the SN2 attack.[1] Anhydrous conditions are crucial, particularly when using strong bases like NaH, to prevent quenching of the base and anion.
Regioselectivity in Unsymmetrical Imidazoles
For an unsymmetrical substrate like this compound, alkylation can theoretically occur at either N-1 or N-3, leading to two different regioisomers. In practice, the tautomeric nature of the imidazole ring means the N-H proton can reside on either nitrogen. However, for this compound, the two tautomers are identical, and thus only one N-alkylated product is possible, simplifying the synthetic outcome. The product is named 1-alkyl-2,4-dibromo-1H-imidazole according to IUPAC nomenclature.
Experimental Workflow Overview
The general workflow for the N-alkylation of this compound is a straightforward, multi-step process involving deprotonation, alkylation, workup, and purification.
Caption: General experimental workflow for N-alkylation of imidazole.
Detailed Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas; handle it with extreme care under an inert atmosphere. Alkyl halides are often toxic and volatile; handle them with caution.
Protocol 1: N-Alkylation using Sodium Hydride in DMF
This method is highly efficient and suitable for a broad range of alkyl halides, including primary and benzylic halides.[6][7]
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet/balloon, ice bath, separatory funnel
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of imidazole) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure deprotonation is complete. The solution may appear as a suspension.
-
Alkylation: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of water to destroy any excess NaH. Dilute the mixture with additional water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous phase with ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure N-alkyl-2,4-dibromo-1H-imidazole.
Protocol 2: N-Alkylation using Potassium Carbonate in Acetonitrile
This protocol utilizes a milder, non-pyrophoric base and is often preferred for its operational simplicity and scalability.[5]
Materials:
-
This compound (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 10-20 mL per gram of imidazole).
-
Addition of Alkylating Agent: Add the alkylating agent (1.2 eq) to the stirred suspension at room temperature.
-
Heating: Heat the reaction mixture to a gentle reflux (or a lower temperature such as 60 °C) and maintain for 12-48 hours.[5]
-
Reaction Monitoring: Monitor the reaction progress by TLC. If the reaction is sluggish, additional alkylating agent or a higher temperature may be required.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and salts, washing the solid with fresh acetonitrile.
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.
Data Summary: Reaction Condition Comparison
The choice between protocols depends on the reactivity of the alkylating agent, scale, and available laboratory facilities. The following table provides a general comparison.
| Parameter | Protocol 1 (NaH/DMF) | Protocol 2 (K₂CO₃/CH₃CN) | Rationale & Causality |
| Base Strength | Strong, irreversible | Moderate, equilibrium | NaH ensures complete deprotonation for high reactivity.[3] K₂CO₃ is sufficient for many substrates and is safer.[5] |
| Temperature | 0 °C to Room Temp. | Room Temp. to Reflux | The high reactivity of the NaH-generated anion allows for lower temperatures. The K₂CO₃ system often requires heat to drive the reaction.[5] |
| Typical Yield | High to Excellent | Good to High | Irreversible deprotonation often leads to higher conversion and yields. |
| Safety | Requires inert atmosphere; NaH is pyrophoric. | Safer; K₂CO₃ is a stable, non-pyrophoric solid. | NaH reacts violently with water. K₂CO₃ is a standard benchtop reagent. |
| Scalability | More challenging due to NaH handling and gas evolution. | Easily scalable. | The safety and simplicity of the K₂CO₃ system are advantageous for larger-scale reactions. |
| Best For | Less reactive alkyl halides; maximizing yield. | Reactive alkyl halides; operational simplicity; scale-up. | Matching the reaction conditions to the specific substrate and desired outcome is key for success. |
References
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Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synfacts, 19(09), 0969.
-
Sanchez-Migallon, A., et al. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. Retrieved January 11, 2026, from [Link]
- Gümüş, M. K., et al. (2022). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Molecules, 27(19), 6667.
-
ALKYL-1H-BENZO[D]IMIDAZOLE SYNTHESIS FROM ALKYL BROMIDES AND 1,2-BENZENEDIAMINES BY A MILD DOMINO REACTION. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. (n.d.). Chinese Journal of Applied Chemistry. Retrieved January 11, 2026, from [Link]
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N-alkylation of imidazole by alkaline carbons. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Process for preparing 1-alkylimidazoles. (1991). Google Patents.
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Synthesis and Synthetic Applications of 1Aryl2-alkyl-4,5-dihydro-1H-imidazoles. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
What is the procedure for the reaction of imidazole with alkyl halide? (2015). ResearchGate. Retrieved January 11, 2026, from [Link]
- Yassine, H., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica, 14(4), 12-16.
-
8.9: Nucleophilic substitution in the Lab. (2022). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
- Farrell, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1989–2003.
-
Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. (2020). ResearchGate. Retrieved January 11, 2026, from [Link]
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- Studer, A., et al. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane.
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Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Application Note & Protocol: Strategic Synthesis of Kinase Inhibitors from the 2,4-Dibromo-1H-Imidazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site make it an ideal starting point for inhibitor design.[2] The commercially available starting material, 2,4-dibromo-1H-imidazole, represents a particularly powerful building block. It possesses three distinct points for chemical diversification: the N1-position, the C2-bromine, and the C4-bromine. This guide provides a detailed strategic framework and step-by-step protocols for the regioselective functionalization of this scaffold, enabling the systematic synthesis of diverse libraries of potential kinase inhibitors. We will focus on palladium- and copper-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[3]
The Strategic Value of the this compound Core
The utility of this compound lies in the differential reactivity of its three functionalization sites. The acidic N-H proton can be readily alkylated or arylated, while the two carbon-bromine bonds can be selectively addressed using carefully controlled cross-coupling conditions. This allows for a divergent synthetic approach where a common intermediate can be elaborated into a multitude of final compounds, each with unique substituents designed to probe specific regions of a kinase active site.
This strategy is particularly effective for targeting kinases like p38 MAP kinase, where substituted imidazoles have shown significant promise as potent and selective inhibitors.[4][5][6] The general synthetic workflow involves a three-stage process: N1-functionalization, followed by two sequential, regioselective C-C bond formations.
Caption: General workflow for the synthesis of kinase inhibitors.
Experimental Protocols & Methodologies
Safety Precaution: this compound is harmful if swallowed and causes skin and eye irritation.[7] Always handle this compound in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: N1-Arylation via Copper-Catalyzed Ullmann Coupling
The first step involves functionalizing the imidazole nitrogen. While various methods exist, the copper-catalyzed Ullmann condensation is a reliable and mild approach that tolerates a wide range of functional groups on the aryl halide partner.[8][9][10]
Rationale: We employ a copper(I) source, which is the active catalytic species. A ligand, such as a phenanthroline derivative, is often used to stabilize the copper catalyst and accelerate the reaction.[10][11] Cesium carbonate (Cs₂CO₃) is an effective base for deprotonating the imidazole N-H, and a polar aprotic solvent like DMSO or DMF is used to ensure solubility of the reagents.
Step-by-Step Protocol:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl bromide or iodide (1.1 mmol, 1.1 equiv.), copper(I) bromide (CuBr) (0.05 mmol, 5 mol%), 4,7-dimethoxy-1,10-phenanthroline (0.10 mmol, 10 mol%), and cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous dimethyl sulfoxide (DMSO) (5 mL) via syringe.
-
Seal the vial and place it in a pre-heated oil bath at 80 °C.
-
Stir the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-aryl-2,4-dibromoimidazole intermediate.
Self-Validation: The purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity before proceeding.
Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds.[3] In the N-protected 2,4-dibromoimidazole system, the C4-position is generally more electron-deficient and sterically accessible, making it more reactive toward oxidative addition to the Pd(0) catalyst than the C2-position. This allows for selective functionalization.[12]
Rationale: A palladium catalyst, such as Pd(PPh₃)₄, is used. The choice of base and solvent is critical for an efficient catalytic cycle. A mixture of an aqueous base solution (like Na₂CO₃) and an organic solvent (like dioxane or DMF) is common. Microwave irradiation can significantly accelerate the reaction.[13]
Step-by-Step Protocol (Selective C4-Arylation):
-
To a microwave reaction vial, add the N-aryl-2,4-dibromoimidazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 mL, 2.0 equiv.) and 1,4-dioxane (8 mL).
-
Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS to confirm the selective formation of the mono-arylated product.
-
After cooling, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material via column chromatography to isolate the 2-bromo-4-aryl-1-aryl-imidazole intermediate.
Step-by-Step Protocol (C2-Arylation):
-
Using the purified mono-arylated intermediate from the previous step (1.0 mmol, 1.0 equiv.), repeat the Suzuki-Miyaura procedure with a second, different arylboronic acid (1.5 mmol, 1.5 equiv.).
-
Causality Note: The remaining C2-Br bond is less reactive. Therefore, more forcing conditions may be required. This can include using a more active catalyst (e.g., PdCl₂(dppf)), a stronger base (e.g., K₃PO₄), or a higher temperature/longer reaction time.
-
Workup and purify as described above to obtain the final tri-substituted imidazole kinase inhibitor.
Data Presentation: Structure-Activity Relationship (SAR)
The synthetic strategy outlined allows for the rapid generation of an analogue library to explore SAR. By systematically varying the substituents at the N1, C2, and C4 positions, one can optimize the compound's potency and selectivity for the target kinase.
Table 1: Example SAR Data for Synthesized p38α MAP Kinase Inhibitors
| Compound ID | N1-Substituent (Ar¹) | C4-Substituent (R¹) | C2-Substituent (R²) | p38α IC₅₀ (nM) |
| KI-001 | 4-Fluorophenyl | Pyridin-4-yl | Phenyl | 150 |
| KI-002 | 4-Fluorophenyl | Pyridin-4-yl | 2-Methylphenyl | 85 |
| KI-003 | 4-Fluorophenyl | Pyrimidin-5-yl | Phenyl | 210 |
| KI-004 | 2,4-Difluorophenyl | Pyridin-4-yl | Phenyl | 125 |
| SB203580 | (Reference) | (Reference) | (Reference) | 222[14] |
Data are hypothetical for illustrative purposes, based on known trends for imidazole-based p38 inhibitors.[4][6][15]
Target Pathway Context: p38 MAP Kinase Signaling
Understanding the biological context is crucial for rational drug design. p38 MAP kinases are key regulators of inflammatory cytokine production and are implicated in diseases like rheumatoid arthritis.[6] Inhibitors synthesized from the this compound scaffold typically act as ATP-competitive inhibitors, blocking the downstream phosphorylation cascade.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C3H2Br2N2 | CID 7204871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 9. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 10. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to the Regioselective Functionalization of 2,4-Dibromo-1H-Imidazole
Introduction: The Strategic Value of the Imidazole Core
The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore. 2,4-Dibromo-1H-imidazole, in particular, serves as a highly versatile and powerful building block. It possesses three distinct reactive sites: the N-1 proton and the C-2 and C-4 bromine atoms. The inherent differences in the steric and electronic environments of these positions present both a challenge and an opportunity for synthetic chemists. Mastering the regioselective functionalization of this scaffold allows for the rapid and efficient construction of complex, multi-substituted imidazole derivatives, accelerating drug discovery and materials development pipelines.
This guide provides a comprehensive overview of field-proven strategies and detailed protocols for the selective manipulation of this compound at each of its key positions. We will delve into the causality behind experimental choices, offering not just procedures, but a strategic framework for synthesis design.
Chapter 1: Foundational Strategy - The Critical Role of N-1 Protection
Before functionalizing the carbon framework, the acidic N-H proton of the imidazole ring must be addressed. Direct N-alkylation or acylation is straightforward, but for subsequent C-C or C-N bond formation at the C-2 or C-4 positions, installing a temporary protecting group is the crucial first step. N-protection serves two primary purposes:
-
Preventing Side Reactions: It blocks the nucleophilic and acidic nature of the N-H group, which would otherwise interfere with organometallic reagents and strong bases used in subsequent steps.
-
Enabling C-2 Lithiation: It is a prerequisite for the deprotonation of the C-2 position, the most acidic carbon-hydrogen bond on the ring.
The choice of protecting group is dictated by the planned reaction sequence and the required deprotection conditions. The trityl (Tr) group is an excellent choice due to its steric bulk and facile removal under mild acidic conditions.[1]
Protocol 1: N-Protection with Trityl Chloride (TrCl)
This protocol details the installation of the sterically bulky trityl group, which effectively shields the N-1 position and facilitates subsequent manipulations.
Workflow: N-1 Tritylation
Caption: Workflow for N-1 protection of this compound.
Materials:
-
This compound
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add trityl chloride (1.1 eq) portion-wise over 15 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 16 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization to yield 1-trityl-2,4-dibromo-1H-imidazole as a white solid.
Chapter 2: Regiocontrol at Halogenated Carbons - Targeting the C-4 Position
With the N-1 position protected, functionalization of the C-Br bonds becomes feasible. The bromine atoms at C-2 and C-4 exhibit differential reactivity, which is the cornerstone of regioselective synthesis. In palladium-catalyzed cross-coupling reactions, the C-4 position is generally more reactive. This selectivity is attributed to a combination of factors:
-
Steric Accessibility: The C-4 position is less sterically hindered than the C-2 position, which is flanked by the bulky N-1 protecting group.
-
Electronic Effects: The electronic environment of C-4 favors the initial oxidative addition step in the palladium catalytic cycle.
This reactivity difference can be exploited to achieve selective mono-functionalization at the C-4 position, leaving the C-2 bromine available for subsequent transformations.
Protocol 2: C-4 Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[2][3] By carefully selecting the catalyst and conditions, one can selectively couple an aryl or heteroaryl group at the C-4 position.
Workflow: C-4 Selective Suzuki-Miyaura Coupling
Caption: General workflow for selective C-4 Suzuki-Miyaura coupling.
Materials:
-
1-Trityl-2,4-dibromo-1H-imidazole (from Protocol 1)
-
Arylboronic acid (or boronic ester)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a reaction vessel, add 1-trityl-2,4-dibromo-1H-imidazole (1.0 eq), the arylboronic acid (1.1-1.3 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Heat the mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the 4-aryl-2-bromo-1-trityl-1H-imidazole.
Protocol 3: C-4 Selective Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety that is highly valuable for further derivatization, such as in click chemistry or as a precursor for other functional groups.[4][5][6]
Materials:
-
1-Trityl-2,4-dibromo-1H-imidazole
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
To a reaction vessel, add 1-trityl-2,4-dibromo-1H-imidazole (1.0 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent (THF or DMF), followed by the amine base (e.g., DIPEA, 2.5 eq) and the terminal alkyne (1.2 eq).
-
Add the catalysts, CuI (0.05 eq) and Pd(PPh₃)₂Cl₂ (0.025 eq).
-
Stir the reaction at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be required. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the 4-alkynyl-2-bromo-1-trityl-1H-imidazole.
| Coupling Partner | Reaction Type | Catalyst System | Base | Typical Yield |
| Phenylboronic Acid | Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | 85-95% |
| 3-Pyridylboronic Acid | Suzuki-Miyaura | Pd(PPh₃)₄ | Cs₂CO₃ | 80-90% |
| Phenylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 88-97% |
| Trimethylsilylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | DIPEA | 90-98% |
Chapter 3: Unlocking the C-2 Position - Lithiation and Advanced Coupling
Functionalization at the C-2 position typically follows one of two main strategies after N-protection: direct deprotonation (lithiation) followed by an electrophilic quench, or cross-coupling of the remaining C-2 bromine after the C-4 position has already been functionalized.
Strategy A: C-2 Lithiation and Electrophilic Quench
The C-2 proton of an N-protected imidazole is the most acidic C-H proton, making it susceptible to deprotonation by a strong organolithium base. This creates a potent nucleophile at the C-2 position, which can react with a wide range of electrophiles. This method is powerful for installing non-aryl substituents.[7]
Workflow: C-2 Functionalization via Lithiation
Caption: Two-step sequence for C-2 functionalization via lithiation.
Protocol 4: C-2 Lithiation and Methylation
Materials:
-
1-Trityl-2,4-dibromo-1H-imidazole
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
CRITICAL: Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen).
-
Dissolve 1-trityl-2,4-dibromo-1H-imidazole (1.0 eq) in anhydrous THF in a flask equipped with a magnetic stirrer and a thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the solution at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.
-
Add the electrophile, methyl iodide (1.2 eq), dropwise to the cold solution.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature over 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to isolate 4-bromo-2-methyl-1-trityl-1H-imidazole.[7]
Strategy B: C-2 Cross-Coupling (Post C-4 Functionalization)
The C-2 bromine, being less reactive, can be targeted for cross-coupling after the C-4 position has been selectively functionalized. This sequential approach allows for the synthesis of 2,4-di-substituted imidazoles with different groups at each position. Often, more forcing conditions or more active catalyst systems are required for this second coupling. The Buchwald-Hartwig amination is an excellent example of a C-N bond-forming reaction that can be applied at this stage.[8][9][10]
Protocol 5: C-2 Buchwald-Hartwig Amination
Materials:
-
4-Aryl-2-bromo-1-trityl-1H-imidazole (from Protocol 2)
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, add the 4-aryl-2-bromo-1-trityl-1H-imidazole (1.0 eq), the amine (1.2 eq), NaOtBu (1.4 eq), the palladium source (e.g., Pd₂(dba)₃, 0.02 eq), and the ligand (e.g., Xantphos, 0.04 eq) to a reaction vessel.
-
Add the anhydrous solvent (e.g., toluene).
-
Seal the vessel and heat to 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the 2-amino-4-aryl-1-trityl-1H-imidazole.
Chapter 4: The Final Step - N-1 Deprotection
Once the desired functional groups are installed at the C-2 and/or C-4 positions, the final step is the removal of the N-1 protecting group to reveal the free N-H of the imidazole core.
Protocol 6: Acid-Catalyzed Detritylation
The trityl group is prized for its lability under mild acidic conditions, which preserves most other functional groups.[1]
Procedure:
-
Dissolve the N-trityl protected imidazole in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 2-5 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-3 hours. The cleavage can be monitored by the appearance of the bright yellow color of the trityl cation.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic.
-
Wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected imidazole product. Further purification may be necessary.
References
-
Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Grignard Reaction. University of Wisconsin-Madison Chemistry Department. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
Reaction pathways for the lithiation. ResearchGate. Available at: [Link]
-
Sonogashira Coupling. NROChemistry. Available at: [Link]
-
An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. Chemsrc. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Regioselective C H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water. National Institutes of Health (NIH). Available at: [Link]
-
The Grignard Reaction. Available at: [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]
-
Synthesis and Reactions of Brominated 2-Nitroimidazoles. RSC Publishing. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Sources
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- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Synthesis of 2,4-Disubstituted Imidazoles: An Application and Protocol Guide
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, hydrogen bond donor-acceptor capabilities, and coordination with metal ions have led to its incorporation into a vast array of biologically active molecules and functional materials. Specifically, 2,4-disubstituted imidazoles are key components in pharmaceuticals targeting a range of diseases, including cancer, fungal infections, and inflammatory disorders. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and versatile protocols for the synthesis of 2,4-disubstituted imidazoles, underpinned by mechanistic insights and practical guidance to ensure successful implementation.
Strategic Approaches to the Synthesis of 2,4-Disubstituted Imidazoles
The synthesis of 2,4-disubstituted imidazoles can be achieved through several strategic approaches, each with its own set of advantages and considerations. This guide will delve into four prominent methods: the classical Debus-Radziszewski reaction, modern microwave-assisted synthesis, nickel-catalyzed cross-coupling, and a catalyst-free [3+2] cycloaddition.
Comparative Analysis of Synthetic Methodologies
To aid in the selection of the most appropriate synthetic route, the following table provides a comparative overview of the key methods discussed in this guide.
| Method | Reaction Time | Typical Yields | Advantages | Disadvantages | Substrate Scope |
| Debus-Radziszewski | 1-2 hours (reflux) | Moderate to Good | One-pot, uses readily available starting materials. | Can have side reactions, moderate yields.[1] | Broad for aldehydes and dicarbonyls. |
| Microwave-Assisted | 10-30 minutes | Good to Excellent | Rapid, high yields, cleaner reactions.[2] | Requires specialized microwave reactor. | Wide, including functionalized substrates. |
| Nickel-Catalyzed | 12-24 hours | Moderate to Excellent | Good functional group tolerance, novel disconnections.[3] | Requires a metal catalyst, longer reaction times. | Broad, including aryl halides and heterocycles.[3] |
| Catalyst-Free [3+2] Cycloaddition | 8 hours | Good to Excellent | Mild conditions, avoids metal catalysts.[4][5] | Requires synthesis of vinyl azides. | Broad for vinyl azides and amidines.[4][5] |
The Debus-Radziszewski Reaction: A Classic Multicomponent Synthesis
First reported in the 19th century, the Debus-Radziszewski reaction remains a cornerstone for imidazole synthesis due to its operational simplicity and use of readily available starting materials.[6][7] This one-pot, three-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (often from ammonium acetate).[1][7]
Mechanistic Insights
While the exact mechanism is still a subject of discussion, it is generally accepted to proceed in two main stages.[6][8] First, the 1,2-dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate. This is followed by the condensation of the diimine with the aldehyde, subsequent cyclization, and aromatization to yield the imidazole ring.[6][7][8]
Caption: Workflow of the Debus-Radziszewski Imidazole Synthesis.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1,2-Dicarbonyl compound (e.g., benzil) (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Ammonium acetate (2.0-5.0 mmol)
-
Glacial acetic acid or ethanol (5-10 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the 1,2-dicarbonyl compound, aldehyde, and ammonium acetate.
-
Add the solvent (glacial acetic acid or ethanol).
-
Heat the mixture to reflux (typically 1-2 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure adequate mixing. |
| Side reactions. | Use a milder solvent like ethanol instead of acetic acid.[9] | |
| Product is an oil/difficult to crystallize | Impurities present. | Purify by column chromatography. Try different recrystallization solvents. |
Microwave-Assisted Synthesis: A Leap in Efficiency
Microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds by dramatically reducing reaction times and often improving yields.[2][10] This is particularly true for the synthesis of 2,4-disubstituted imidazoles, where reactions that traditionally take hours can be completed in minutes.[2]
Mechanistic Rationale for Rate Enhancement
Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This avoids the temperature gradients associated with conventional heating and can lead to thermal and non-thermal microwave effects that accelerate the reaction rate.
Experimental Protocol: Microwave-Assisted Synthesis from Ketoamides
This two-step protocol provides a regioselective route to 2,4-disubstituted imidazoles.[2]
Step 1: Synthesis of Ketoamides This step involves the reaction of α-azido ketones with carboxylic acids and is not detailed here. The protocol below focuses on the cyclization step.
Step 2: Cyclization to Imidazole Materials:
-
Ketoamide (1.0 mmol)
-
Ammonium acetate (5.0 mmol)
-
N,N-Dimethylformamide (DMF) (3-5 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine the ketoamide and ammonium acetate.
-
Add DMF and seal the vessel.
-
Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 180 °C) for 10-30 minutes.
-
After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for Microwave-Assisted Imidazole Synthesis.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Yield | Insufficient irradiation time or temperature. | Optimize microwave parameters (time, temperature, power). |
| Decomposition | Temperature too high. | Reduce the reaction temperature or irradiation power. |
Nickel-Catalyzed Synthesis from Amido-nitriles
Transition metal-catalyzed reactions offer unique pathways to complex molecules. A notable example is the nickel-catalyzed synthesis of 2,4-disubstituted imidazoles from amido-nitriles, which proceeds via a C-C and C-N cascade reaction.[3] This method is valued for its good functional group tolerance.[3]
Mechanistic Pathway
The proposed mechanism involves the nickel-catalyzed addition to the nitrile group, followed by proto-demetallation, tautomerization, and a final dehydrative cyclization to furnish the 2,4-disubstituted NH-imidazole.[11]
Caption: Mechanistic workflow for Ni-catalyzed imidazole synthesis.
Experimental Protocol
Specific ligand and nickel source selection is crucial and should be based on the cited literature for the particular substrate.[3] A general procedure is outlined below.
Materials:
-
Amido-nitrile (1.0 mmol)
-
Nickel catalyst (e.g., Ni(OTf)₂) (5-10 mol%)
-
Ligand (e.g., dcype) (5-10 mol%)
-
Base (e.g., K₃PO₄) (2.0 mmol)
-
Solvent (e.g., t-amyl alcohol) (5 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the amido-nitrile, nickel catalyst, ligand, and base.
-
Add the degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 120 °C) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography.
Troubleshooting
| Problem | Potential Cause | Solution |
| No Reaction/Low Conversion | Inactive catalyst. | Ensure anhydrous and anaerobic conditions. Use freshly opened reagents. |
| Incorrect ligand or base. | Screen different ligands and bases. | |
| Complex mixture of products | Side reactions. | Lower the reaction temperature and monitor closely. |
Catalyst-Free [3+2] Cycloaddition of Vinyl Azides and Amidines
For syntheses where the avoidance of metal catalysts is desirable, the [3+2] cycloaddition of vinyl azides with amidines offers a clean and efficient route to 2,4-disubstituted imidazoles.[4][5] This method proceeds under mild, catalyst-free conditions.[4][5]
Plausible Reaction Mechanism
The reaction is proposed to initiate with the nucleophilic addition of the amidine to the vinyl azide. This is followed by an intramolecular cyclization with the elimination of dinitrogen gas, which drives the reaction forward. A subsequent tautomerization yields the aromatic imidazole ring.[4]
Caption: Proposed mechanism for the [3+2] cycloaddition synthesis of imidazoles.
Experimental Protocol
Materials:
-
Vinyl azide (0.2 mmol)
-
Benzimidamide hydrochloride (0.3 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.3 mmol)
-
Acetonitrile (2.0 mL)
Procedure:
-
In a reaction tube, combine the vinyl azide, benzimidamide hydrochloride, and DBU.[5]
-
Add acetonitrile and seal the tube.
-
Heat the reaction mixture in a preheated oil bath at 80 °C for 8 hours.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Add brine solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel.[5]
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Yield | Inefficient cyclization. | Ensure the reaction is heated to the optimal temperature. Check the purity of the starting materials. |
| Starting material remains | Insufficient reaction time. | Increase the reaction time and monitor by TLC until the starting material is consumed. |
Product Characterization
The synthesized 2,4-disubstituted imidazoles should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts of the imidazole ring protons and carbons are characteristic. For example, in 2,4-diphenyl-1H-imidazole, the imidazole C-H proton appears around 7.26 ppm in CDCl₃.[4] The C2 and C4/C5 carbons typically resonate in the range of 120-150 ppm.[4][12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.[4]
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups.
Safety and Handling
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[13][14][15]
-
Reagent-Specific Hazards:
-
Ammonium Acetate: Can cause skin and eye irritation. Handle with care.[16]
-
Solvents: Many organic solvents are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each solvent before use.
-
Nickel Catalysts: Nickel compounds can be toxic and carcinogenic. Handle with extreme care and use appropriate containment.
-
Azides: Vinyl azides can be explosive, especially when heated. Handle with caution and behind a blast shield.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The synthesis of 2,4-disubstituted imidazoles is a rich field with a variety of established and emerging methodologies. The choice of synthetic route will depend on the specific target molecule, available starting materials and equipment, and desired scale. This guide has provided a detailed overview of four key synthetic strategies, from the classical Debus-Radziszewski reaction to modern catalytic and catalyst-free methods. By understanding the underlying mechanisms and following the outlined protocols and troubleshooting advice, researchers can confidently and efficiently synthesize these valuable heterocyclic compounds for their applications in drug discovery and materials science.
References
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Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]
-
Reddy, N. N. K., Rao, S. N., Ravi, C., & Adimurthy, S. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega, 2(8), 5039–5048. [Link]
-
Scribd. Debus-Radziszewski Imidazole Synthesis. [Link]
-
Slideshare. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. [Link]
-
Reddy, N. N. K., Rao, S. N., Ravi, C., & Adimurthy, S. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega, 2(8), 5039–5048. [Link]
-
International Journal of Pharmaceutical Research and Applications. A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]
-
ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]
-
YouTube. Debus Radzisewski Imidazole Synthesis. [Link]
-
ResearchGate. Probable mechanisms of [3+2] cycloaddition reactions between organic azides and various vinyl sulfones. [Link]
-
ResearchGate. Methods for the synthesis of 2,4-disubstituted imidazoles. [Link]
-
ResearchGate. An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. [Link]
-
Washington State University. Ammonium Acetate Safety Data Sheet. [Link]
-
ResearchGate. Microwave-assisted Regioselective Synthesis of 2,4-Disubstituted Imidazoles: Nortopsentin D Synthesized by Minimal Effort. [Link]
-
University of Bath. Synthesis of 2,4-Disubstituted Imidazoles via Nucleophilic Catalysis. [Link]
-
ResearchGate. Synthesis of 2,4-Disubstituted 5-Aminoimidazoles Using Microwave Irradiation. [Link]
-
protocols.io. Reagent Safety & PPE. [Link]
-
ChemRxiv. Highly efficient microwave-assisted one-pot synthetic pathways for pyrido[2,3-d]imidazole derivatives. [Link]
-
MDPI. Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines. [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3995–4016. [Link]
-
Sureshbabu, P., & Karvembu, R. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega, 3(7), 8431–8437. [Link]
-
MDPI. An Efficient One-Pot Catalyzed Synthesis of 2,4-Disubstituted 5-Nitroimidazoles Displaying Antiparasitic and Antibacterial Activities. [Link]
-
MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
-
Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. [Link]
-
Deelat. 10 Tips for Safely Storing and Handling Laboratory Reagents, Stains & Indicator Solutions. [Link]
-
de Toledo, I., Grigolo, T. A., Bennett, J. M., Elkins, J. M., & Pilli, R. A. (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry, 84(22), 14187–14201. [Link]
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
-
Al-Adilee, K. J., & Al-Joborry, M. H. (2021). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. Scientific Reports, 11(1), 1-12. [Link]
-
ResearchGate. Synthesis of 2,4-Disubstituted Imidazoles via Nucleophilic Catalysis. [Link]
-
ResearchGate. Reaction strategies for synthesis of imidazole derivatives: a review. [Link]
-
ResearchGate. A strategy for the synthesis of 2,4-disubstituted imidazole by Li and Shao group. [Link]
-
MDPI. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. [Link]
-
The Royal Society of Chemistry. Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinitrate as a green and reusable catalyst. [Link]
-
Sci-Hub. Synthesis of 2,4-Disubstituted Imidazoles via Nucleophilic Catalysis. [Link]
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Application Notes & Protocols: Leveraging 2,4-Dibromo-1H-imidazole as a Versatile Precursor for the Synthesis of Active Pharmaceutical Ingredients (APIs)
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically significant drugs and biologically active molecules.[1][2] This guide focuses on 2,4-dibromo-1H-imidazole (CAS: 64591-03-3), a highly functionalized heterocyclic building block. The strategic placement of two bromine atoms provides reactive handles for sophisticated molecular engineering, primarily through palladium-catalyzed cross-coupling reactions.[3][4] These reactions are fundamental in modern drug discovery for forging carbon-carbon and carbon-heteroatom bonds with precision and efficiency.[5] This document provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for its derivatization and practical insights into the synthesis of advanced API intermediates.
Introduction: The Strategic Importance of this compound
This compound is a crystalline solid with the molecular formula C₃H₂Br₂N₂ and a molecular weight of approximately 225.87 g/mol .[3][6] Its value in drug development stems from two key features:
-
The Imidazole Core: This five-membered heterocycle is a bioisostere for other chemical groups and can participate in hydrogen bonding, coordination with metal ions in enzymes, and other crucial biological interactions. Its presence is a hallmark of drugs ranging from antifungals like Clotrimazole to anti-protozoals like Ornidazole.[7][8][9]
-
Dual Bromine Functionality: The bromine atoms at the C2 and C4 positions are excellent leaving groups for a variety of cross-coupling reactions.[10] This allows for the sequential and regioselective introduction of diverse substituents, enabling the rapid construction of complex molecular architectures and the exploration of a vast chemical space during lead optimization. The lipophilicity conferred by bromine can also enhance membrane permeability, a desirable trait for many drug candidates.[1]
The general workflow for utilizing this precursor in a drug discovery program is outlined below.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the most powerful tools for functionalizing this compound. The Suzuki-Miyaura and Sonogashira reactions are particularly relevant for their reliability and broad substrate scope.[5][11]
The Suzuki-Miyaura Coupling
This reaction creates a C(sp²)–C(sp²) bond between the imidazole core and an aryl or heteroaryl group, a common motif in kinase inhibitors and other targeted therapies.[5][12] The reaction requires a palladium catalyst, a phosphine ligand, and a base to activate the organoboron reagent.
The catalytic cycle provides a clear rationale for the required components:
The Sonogashira Coupling
The Sonogashira coupling is the method of choice for installing alkyne functionalities, forming a C(sp²)–C(sp) bond.[4] This reaction is invaluable for creating rigid linkers or precursors for further transformations. It typically employs a dual-catalyst system of palladium and copper(I).[13]
Experimental Protocols
The following protocols are designed as a robust starting point for researchers. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: N-H Protection of this compound
Rationale: Protection of the imidazole N-H proton is often crucial to prevent side reactions and improve solubility in organic solvents. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is chosen for its stability under cross-coupling conditions and its reliable deprotection methods.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add SEM-Cl (1.2 eq) dropwise via syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-SEM-2,4-dibromo-1H-imidazole.
Protocol 2: Selective Suzuki-Miyaura Monofunctionalization
Rationale: Studies on related tri-halogenated imidazoles suggest that the C2 position is often more electronically activated and sterically accessible, favoring initial coupling at this site.[4] This protocol aims for selective mono-arylation.
Materials:
-
N-SEM-2,4-dibromo-1H-imidazole (from Protocol 1)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flask, add N-SEM-2,4-dibromo-1H-imidazole (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add degassed solvents (1,4-dioxane and water, typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours.
-
Monitor for the consumption of the starting material and the appearance of the mono-coupled product by TLC and/or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to isolate the desired mono-arylated product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Robust, general-purpose catalyst for Suzuki couplings. |
| Base | K₂CO₃ | Essential for the transmetalation step of the catalytic cycle. |
| Solvent | Dioxane/Water | A common biphasic system that dissolves both organic and inorganic reagents. |
| Temperature | 80-90 °C | Provides thermal energy to overcome the activation barrier of oxidative addition. |
Protocol 3: Subsequent Sonogashira Coupling
Rationale: With one bromine atom selectively replaced, the remaining C4-bromo position is now available for a second, different functionalization, demonstrating the precursor's utility in building molecular complexity.
Materials:
-
Mono-arylated imidazole intermediate (from Protocol 2)
-
Terminal alkyne (e.g., ethynylbenzene) (1.5 eq)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent and base)
-
Ethyl acetate
-
Saturated aqueous NH₄Cl
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the mono-arylated imidazole (1.0 eq) in TEA or a mixture of THF/TEA.
-
Add the terminal alkyne (1.5 eq).
-
Add CuI (0.06 eq) and PdCl₂(PPh₃)₂ (0.03 eq).
-
Degas the mixture by bubbling N₂ or Ar through it for 15 minutes.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC).
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl (to remove copper salts) and then brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the di-functionalized imidazole.
Conclusion
This compound serves as an exceptionally valuable and versatile precursor in the synthesis of complex heterocyclic compounds for drug discovery. Its capacity for undergoing sequential and regioselective cross-coupling reactions allows for the systematic and efficient construction of diverse molecular libraries. The protocols detailed herein provide a validated framework for researchers to unlock the synthetic potential of this building block, accelerating the journey from a simple starting material to a novel and potent API candidate.
References
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-
Quick Company. (n.d.). "One Pot Synthesis For The Preparation Of Clotrimazole". Retrieved from [Link]
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-
ResearchGate. (n.d.). Synthesis of clotrimazole derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Anticancer and Antimicrobial Evaluation of Novel Ether-linked Derivatives of Ornidazole. Retrieved from [Link]
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
PubMed Central. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Proclinical. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]
-
PubMed Central. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from [Link]
-
PubMed Central. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Importance of Imidazole Derivatives in Pharmaceutical Research. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dibromo-N-Boc-imidazole. Retrieved from [Link]
-
PubMed. (2008). Coupling reactions of bromoalkynes with imidazoles mediated by copper salts: synthesis of novel N-alkynylimidazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological Significance of Imidazole-Based Analogues in New Drug Development. Retrieved from [Link]
-
Journal of Chemical Reviews. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-dibromo-1-methyl-1h-imidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). The design of new ornidazole derivatives on the basis of the literature. Retrieved from [Link]
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-
PubMed Central. (n.d.). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Retrieved from [Link]
-
ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
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application of 2,4-dibromo-1H-imidazole in agrochemical synthesis
An Application Guide to 2,4-Dibromo-1H-Imidazole in Agrochemical Synthesis
Authored by: Gemini, Senior Application Scientist
Publication Date: 2026-01-11
Abstract
This technical guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block in the synthesis of modern agrochemicals. The unique electronic and steric properties conferred by the dibromo substitution pattern render this molecule a versatile synthon for creating a diverse array of fungicidal, herbicidal, and insecticidal agents. We will delve into its reactivity, key synthetic transformations, and provide detailed, field-proven protocols for its application. The guide is intended for researchers, chemists, and process development scientists in the agrochemical industry, offering both foundational knowledge and practical methodologies for leveraging this important intermediate.
Introduction: The Strategic Importance of this compound
The imidazole ring is a cornerstone of many biologically active molecules, not only in pharmaceuticals but also in agrochemicals.[1][2] Its presence is often associated with potent fungicidal activity, largely due to its ability to inhibit key fungal enzymes like lanosterol 14α-demethylase, which is critical for ergosterol biosynthesis.[3] The strategic placement of two bromine atoms on the imidazole core, as in this compound, creates a highly valuable and versatile synthetic intermediate.
The bromine atoms serve as reactive handles for a variety of cross-coupling reactions, allowing for the controlled and sequential introduction of different molecular fragments.[4][5][6] This enables the construction of complex molecular architectures necessary for high efficacy and selectivity in crop protection agents.[6] The distinct reactivity of the C2 and C4 positions can be exploited to achieve regioselective functionalization, a crucial aspect in optimizing structure-activity relationships (SAR).
Physicochemical Properties & Handling
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value |
| CAS Number | 64591-03-3[7] |
| Molecular Formula | C₃H₂Br₂N₂[7] |
| Molecular Weight | 225.87 g/mol [7] |
| Appearance | White to light yellow solid[4] |
| Purity | Typically >98% |
Safety & Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[7] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Utility in Agrochemical Design
The true power of this compound lies in its synthetic versatility. The two bromine atoms and the N-H proton provide three potential sites for modification, allowing for extensive diversification.
Key Reaction Chemistries:
-
Palladium-Catalyzed Cross-Coupling: The C-Br bonds are amenable to a wide range of palladium-catalyzed reactions, most notably Suzuki-Miyaura, Stille, and Sonogashira couplings.[4][5] This allows for the direct formation of C-C bonds, linking the imidazole core to various aryl, heteroaryl, or alkyl groups. The Suzuki-Miyaura reaction is particularly common for preparing 4(5)-aryl-1H-imidazoles.[8]
-
Copper-Catalyzed N-Arylation (Ullmann Condensation): The imidazole N-H bond can be readily arylated using copper-based catalysts.[9][10] This reaction is essential for introducing a second element of diversity and is a common strategy in the synthesis of complex fungicides and other agrochemicals.
-
N-Alkylation: The N-H bond can also be alkylated under basic conditions using various alkyl halides, further expanding the accessible chemical space.
The differential reactivity of the C2 and C4 bromine atoms can often be exploited for sequential, regioselective couplings, providing a powerful tool for building complex molecules without the need for extensive protecting group strategies.
Caption: General synthetic workflow for agrochemical scaffolds.
Experimental Protocols: A Practical Guide
The following protocols are generalized yet robust starting points for the synthetic utilization of this compound. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C4 Position
This protocol details the arylation of the C4 position, which is often more reactive in Suzuki-Miyaura couplings than the C2 position. This method is foundational for creating 4-aryl-imidazole derivatives, a common motif in fungicides.
Rationale: The choice of a palladium catalyst with a phosphine ligand (like dppf) is crucial for efficient catalytic turnover.[8] A phase-transfer catalyst can be beneficial when dealing with the partial aqueous solubility of the imidazole salt, ensuring all reactants are in the same phase.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
PdCl₂(dppf) (2-5 mol%)
-
Sodium carbonate (Na₂CO₃) (3.0 equivalents)
-
Toluene and Water (e.g., 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and PdCl₂(dppf) (0.02-0.05 mmol).
-
Inerting: Seal the flask and purge with an inert gas for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the Na₂CO₃ (3.0 mmol) followed by the toluene and water solvent mixture.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 4-aryl-2-bromo-1H-imidazole product.
Protocol 2: Copper-Catalyzed N-Arylation of the Imidazole Core
This protocol describes the coupling of an aryl halide to the nitrogen of the imidazole ring, a key step in building many commercial fungicides.
Rationale: The Ullmann condensation is a classic C-N bond-forming reaction. Modern protocols often employ a ligand, such as a phenanthroline or a diamine, to stabilize the copper catalyst, allowing for milder reaction conditions and broader substrate scope compared to traditional methods.[9][10][11] Cesium carbonate is often used as a base due to its high solubility in organic solvents and its ability to effectively deprotonate the imidazole N-H.[10]
Materials:
-
Bromo-imidazole substrate (e.g., product from Protocol 1)
-
Aryl iodide or aryl bromide (1.2 equivalents)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) or a phenanthroline ligand (10-20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous dioxane or toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: In an oven-dried Schlenk tube, combine the bromo-imidazole substrate (1.0 mmol), aryl halide (1.2 mmol), CuI (0.05-0.1 mmol), and Cs₂CO₃ (2.0 mmol).
-
Inerting: Seal the tube and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add the anhydrous solvent (e.g., dioxane) followed by the ligand (e.g., DMEDA) via syringe.
-
Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Biological Activity of Derived Agrochemicals
Derivatives of this compound are being investigated for a range of agrochemical applications. The imidazole core is a well-established pharmacophore, particularly for antifungal agents.[2]
-
Fungicidal Activity: Many commercial imidazole-based fungicides (e.g., Imazalil, Prochloraz) function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3] The N-substituent and the aryl groups introduced via cross-coupling on the this compound backbone play a crucial role in binding to the active site of the target enzyme, cytochrome P450-dependent sterol 14α-demethylase.[12] Structure-activity relationship studies have shown that halogenated derivatives and the presence of specific hydrophobic side chains can significantly enhance antifungal potency.[12]
-
Herbicidal and Insecticidal Potential: While less common than their fungicidal counterparts, imidazole-containing compounds have also been explored for herbicidal and insecticidal activities.[6] The mechanism of action in these cases is more diverse. For instance, some herbicidal compounds act by inhibiting key plant enzymes like protochlorophyllide oxidoreductase, which is involved in chlorophyll biosynthesis.[13][14] Insecticidal activity can be achieved by targeting receptors in the insect nervous system, such as muscarinic acetylcholine receptors.[15] The ability to easily modify the this compound scaffold makes it an attractive starting point for library synthesis to screen for new herbicidal and insecticidal leads.[16]
Caption: Mechanism of action for imidazole-based fungicides.
Conclusion
This compound stands out as a versatile and powerful building block for the synthesis of novel agrochemicals. Its well-defined reactive sites allow for the application of modern synthetic methodologies to create diverse and complex molecular structures. The proven fungicidal activity of the imidazole core, coupled with the potential for discovering new herbicidal and insecticidal leads, ensures that this synthon will remain a molecule of high interest to researchers in the field of crop protection. The protocols and insights provided in this guide serve as a comprehensive starting point for unlocking the full potential of this valuable chemical intermediate.
References
- Ellis, G. P., et al. Antifungal activity of some imidazole derivatives. Journal of Pharmacy and Pharmacology.
- Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3(3), 197-210.
- Zhang, Y., et al. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 19.
-
ResearchGate. Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). Available at: [Link]
- Biava, M., et al. Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach. Journal of Antimicrobial Chemotherapy.
-
Biological and Molecular Chemistry. Development and Characterization of Imidazole Derivatives for Antifungal Applications. Available at: [Link]
-
ResearchGate. An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Available at: [Link]
-
Thieme. Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
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National Institutes of Health. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available at: [Link]
-
PubMed. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. Available at: [Link]
-
ACS Publications. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Available at: [Link]
-
ResearchGate. Synthesis of the First Representatives of new 3,3a‐Dihydro‐1H‐Imidazo[4′,5′:4,5]Imidazo[2,1‐b]thia(selena)zole Heterocyclic Systems with Fungicidal Activity. Available at: [Link]
- Google Patents. Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- Google Patents. Preparation method of 4-halogen-1H-imidazole.
-
ResearchGate. Synthesis and insecticidal activity of 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Available at: [Link]
-
National Institutes of Health. Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Available at: [Link]
-
PubMed. Structure-Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. Available at: [Link]
-
National Institutes of Health. Ovicidal and Insecticidal Activities of Pyriproxyfen Derivatives with an Oxime Ester Group. Available at: [Link]
-
MDPI. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Available at: [Link]
-
ResearchGate. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Available at: [Link]
-
PubMed. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
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Navigating the Synthesis of Substituted Imidazoles: A Guide to Protecting Group Strategies for 2,4-dibromo-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
The imidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals. Its utility, however, is often complicated by the reactivity of the two nitrogen atoms, necessitating a strategic use of protecting groups to achieve desired chemical transformations. This is particularly true for highly functionalized imidazoles such as 2,4-dibromo-1H-imidazole, a versatile building block for the synthesis of complex molecular architectures. The electron-withdrawing nature of the two bromine atoms significantly influences the reactivity of the imidazole ring, making the selection and implementation of an appropriate N-protecting group a critical consideration for any synthetic route.
This technical guide provides an in-depth analysis of protecting group strategies for this compound, offering detailed protocols, a comparative analysis of common protecting groups, and insights into the causality behind experimental choices.
The Challenge of Regioselectivity
The tautomeric nature of the N-H proton in unsymmetrically substituted imidazoles presents a significant challenge in regioselective N-functionalization. In the case of this compound, deprotonation results in an anion where the negative charge is delocalized across both nitrogen atoms, potentially leading to a mixture of N1 and N3 protected regioisomers. The steric and electronic environment around each nitrogen atom, as well as the reaction conditions, will dictate the final product distribution. Generally, bulkier protecting groups may favor the less sterically hindered nitrogen, while the choice of base and solvent can also play a crucial role in directing the alkylation.
Recommended Protecting Group Strategies
Herein, we detail the application of four commonly employed protecting groups for the imidazole nitrogen: 2-(Trimethylsilyl)ethoxymethyl (SEM), tert-Butoxycarbonyl (Boc), Tetrahydropyranyl (THP), and Trityl (Tr).
The SEM Group: Robust and Orthogonal
The 2-(Trimethylsilyl)ethoxymethyl (SEM) group is a robust protecting group, stable to a wide range of reaction conditions including strongly basic and organometallic reagents, making it an excellent choice for multi-step syntheses.[1] Its removal under specific fluoride-mediated or acidic conditions allows for orthogonal deprotection strategies.
Sources
Application Note & Protocol: A Scalable and Controlled Synthesis of 2,4-Dibromo-1H-Imidazole Derivatives for Pharmaceutical Development
Introduction: The Significance of Dibromoimidazoles
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Specifically, 2,4-dibromo-1H-imidazole and its derivatives are highly valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3] Their utility stems from the strategic placement of two bromine atoms, which serve as versatile synthetic handles for subsequent functionalization through cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations.[2][3] This allows for the construction of complex, highly substituted imidazole scaffolds, which are pivotal in the development of kinase inhibitors, antiviral agents, and other therapeutic candidates.[3][4]
However, the large-scale synthesis of these building blocks is fraught with challenges, including poor regioselectivity, over-bromination, and safety hazards associated with handling elemental bromine.[5][6] This guide provides a robust, scalable, and controlled synthetic strategy that circumvents these issues by employing a protection-bromination-deprotection sequence. We will detail the rationale behind this approach, provide step-by-step protocols from gram to kilogram scale, and address critical safety and purification considerations.
Strategic Overview: Selecting a Scalable Synthetic Pathway
The direct bromination of 1H-imidazole is often complicated by the formation of a mixture of mono-, di-, and tri-brominated species, making purification difficult and lowering the overall yield of the desired 2,4-dibromo isomer.[5][7][8] To achieve high purity and yield on a large scale, a more controlled approach is necessary. The strategy outlined here involves the temporary protection of the N1 position of the imidazole ring, which modulates its reactivity and directs the bromination to the C2 and C4 positions.
The trityl (triphenylmethyl) group is an ideal choice for this purpose due to several key features:
-
Steric Bulk: Its large size provides significant steric hindrance, influencing the regioselectivity of the bromination.[9]
-
Acid Lability: The N-trityl bond is easily cleaved under mild acidic conditions, ensuring the protecting group can be removed without compromising other sensitive functionalities in the molecule.[9][10]
-
Orthogonality: It is stable under the basic and neutral conditions required for its introduction and for many subsequent synthetic transformations, making it compatible with a wide range of other protecting groups.[9][11]
The chosen pathway, therefore, involves three main stages: N-tritylation, dibromination, and acidic detritylation.
Caption: Comparison of synthetic routes to this compound.
Critical Safety Protocols for Large-Scale Bromination
Bromine and N-Bromosuccinimide (NBS) are hazardous materials that require strict safety protocols, especially during scale-up operations. Bromine is highly corrosive, toxic upon inhalation, and a powerful oxidizing agent.[6][12][13] While NBS is a solid and safer to handle than liquid bromine, it is still a source of electrophilic bromine and must be handled with care.[5]
Engineering Controls:
-
Ventilation: All operations must be conducted in a certified, high-performance chemical fume hood or a walk-in enclosure for kilogram-scale reactions.[12]
-
Dedicated Equipment: Use dedicated glassware, reactors, and transfer lines made of compatible materials like borosilicate glass or PTFE-lined steel.[14] Avoid contact with incompatible metals like aluminum.[14]
-
Emergency Scrubber: A standby caustic scrubber system is recommended for large-scale operations to neutralize any accidental release of bromine vapors.[14]
-
Temperature Control: Equip the reactor with a robust cooling system and temperature probes to manage the exothermic nature of the bromination reaction.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[12]
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Disposable gloves are not sufficient for handling liquid bromine.[12]
-
Body Protection: Wear a flame-retardant lab coat and chemical-resistant apron. For large-scale work, a full chemical suit may be required.
-
Respiratory Protection: In case of potential exposure above permissible limits or ventilation failure, a full-face respirator with an appropriate cartridge for acid gases and organic vapors is necessary.[14]
Emergency Preparedness:
-
Spill Kit: A spill kit containing a neutralizing agent, such as a 1 M solution of sodium thiosulfate, must be readily available.[12]
-
Safety Shower & Eyewash: Ensure immediate access to a functional safety shower and eyewash station.
-
First Aid: In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[6] For inhalation, move the individual to fresh air and seek immediate medical attention.[6]
Caption: A logical workflow for ensuring safety during bromination reactions.
Experimental Protocols: Scalable Synthesis via Trityl Protection
This section provides detailed, step-by-step methodologies for the three-stage synthesis of this compound.
Caption: Overall experimental workflow for the three-step synthesis.
Protocol 1, Step A: N-Tritylation of 1H-Imidazole
Rationale: This step protects the reactive N-H proton, preventing side reactions and directing subsequent bromination. The use of triethylamine as a base neutralizes the HCl generated, driving the reaction to completion.[9][15]
Materials:
-
1H-Imidazole
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
1 N Hydrochloric acid (HCl)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 1H-imidazole (1.0 eq).
-
Add a 1:1 (v/v) solvent mixture of DCM and THF. Stir at room temperature until all solids are dissolved.[15]
-
Slowly add triethylamine (1.1 eq) to the solution.
-
In a separate vessel, dissolve trityl chloride (1.1 eq) in a minimal amount of DCM.
-
Add the trityl chloride solution dropwise to the imidazole solution over 30-60 minutes, maintaining the internal temperature below 30°C.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor progress by TLC (Thin Layer Chromatography).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 N HCl and water.[15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-trityl-1H-imidazole as a solid, which can often be used in the next step without further purification.
Protocol 1, Step B: Dibromination of 1-Trityl-1H-imidazole
Rationale: N-Bromosuccinimide (NBS) is used as the brominating agent for its ease of handling compared to liquid bromine.[5] Using a slight excess (2.2 eq) ensures complete dibromination. The reaction is started at 0°C and NBS is added in portions to control the exotherm and prevent runaway reactions or the formation of undesired byproducts.[5]
Materials:
-
1-Trityl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
10% Sodium thiosulfate solution
-
Brine
Procedure:
-
Charge the reactor with 1-trityl-1H-imidazole (1.0 eq) and anhydrous DMF.
-
Stir under a nitrogen atmosphere and cool the mixture to 0°C using an ice bath.
-
Add NBS (2.2 eq) in small portions over 1-2 hours, ensuring the internal temperature does not exceed 10°C.[5]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours, or until TLC analysis indicates the disappearance of starting material.
-
Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution (to quench any remaining electrophilic bromine), water, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dibromo-1-trityl-1H-imidazole.
Protocol 1, Step C: Detritylation to Yield this compound
Rationale: The trityl group is cleaved using a mild acid like trifluoroacetic acid (TFA) or formic acid.[10][16] The stable trityl cation is an excellent leaving group, allowing the deprotection to proceed efficiently at room temperature. The byproduct, triphenylcarbinol, is largely insoluble in water, facilitating its removal.[10]
Materials:
-
Crude 2,4-dibromo-1-trityl-1H-imidazole
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 97%+ Formic Acid
-
Saturated sodium bicarbonate solution
-
Water
Procedure:
-
Dissolve the crude 2,4-dibromo-1-trityl-1H-imidazole (1.0 eq) in DCM.
-
Cool the solution in an ice bath.
-
Slowly add TFA (2-3 eq) or cold formic acid.[10]
-
Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the acid and solvent.
-
Redissolve the residue in ethyl acetate and carefully neutralize by washing with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
Data Summary & Purification
The crude product from Step C can be purified to >98% by recrystallization or, if necessary, by column chromatography with precautions to avoid tailing.
| Parameter | Step A: N-Tritylation | Step B: Dibromination | Step C: Detritylation & Purification |
| Typical Yield | 90-95% | 85-90% | 80-88% (after purification) |
| Purity (Crude) | >95% | ~90% | ~85-90% |
| Final Purity | - | - | >98% |
| Key Reagents | Trityl Chloride (1.1 eq) | NBS (2.2 eq) | TFA or Formic Acid |
| Solvent | DCM / THF | DMF | DCM |
| Temperature | < 30°C | 0°C to RT | 0°C to RT |
Purification Protocol: Recrystallization
-
Select a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Slowly add the "poor" solvent (e.g., water) until the solution becomes cloudy. Add a few drops of the good solvent to redissolve the precipitate.[17]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[17]
Note on Chromatography: If column chromatography is required, significant tailing may occur due to the interaction of the basic imidazole with acidic silica gel. To mitigate this, add a basic modifier like triethylamine (0.5-1%) to the eluent (e.g., ethyl acetate/hexane). Alternatively, using neutral alumina as the stationary phase can provide better separation.[17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Bromination (Step B) | 1. Insufficient NBS. 2. Degraded NBS. 3. Reaction time too short. | 1. Ensure 2.1-2.2 equivalents of NBS are used.[5] 2. Use a fresh bottle of NBS. 3. Extend the reaction time and continue monitoring by TLC. |
| Over-bromination (Formation of Tribromo species) | Reaction temperature was too high or NBS was added too quickly. | Maintain strict temperature control (0-5°C) during NBS addition and add it in small portions over a longer period.[5] |
| Incomplete Detritylation (Step C) | 1. Insufficient acid. 2. Reaction time too short. | 1. Add an additional equivalent of TFA or formic acid. 2. Allow the reaction to stir for a longer duration at room temperature. |
| Product Tailing on Silica Column | Strong interaction between the basic imidazole nitrogen and acidic silica gel. | Add 0.5-1% triethylamine to the mobile phase or switch the stationary phase to neutral alumina.[17] |
| Low Yield After Purification | Product loss during aqueous workups or recrystallization. | During acid-base extractions, ensure the pH is fully adjusted before extraction. For recrystallization, use the minimum amount of hot solvent and ensure thorough cooling. |
Conclusion
The synthesis of this compound derivatives on a large scale requires a strategy that prioritizes control, safety, and purity. The presented three-step sequence of N-trityl protection, controlled dibromination with NBS, and mild acidic deprotection provides a reliable and scalable solution. By adhering to the stringent safety protocols and implementing the detailed purification techniques, researchers and drug development professionals can consistently produce high-purity dibromoimidazole intermediates, thereby accelerating the development of novel therapeutics.
References
-
Hindupur, R.M., et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. GOV.UK. [Link]
-
YouTube. (2024). Bromination safety. [Link]
- Google Patents. (n.d.).
-
Common Organic Chemistry. (n.d.). Trityl Protection. [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. [Link]
-
Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. [Link]
-
Slideshare. (n.d.). Bromine handling and safety. [Link]
-
ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook. [Link]
-
Chemistry Online. (2022). Imidazoles. [Link]
-
TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bromine | Chemical Emergencies | CDC [cdc.gov]
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- 14. youtube.com [youtube.com]
- 15. 4-BROMO-1-TRITYL-1H-IMIDAZOLE | 87941-55-7 [chemicalbook.com]
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Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2,4-Dibromo-1H-imidazole
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2,4-dibromo-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide a deeper understanding of the reaction's nuances. As Senior Application Scientists, we have compiled this information based on established literature and extensive field experience.
The Suzuki coupling of this compound is a powerful tool for constructing complex molecular architectures. However, the substrate presents unique challenges: two reactive bromine sites with different reactivities (C4 and C2), and an acidic N-H proton that can interfere with the catalytic cycle. This guide will help you navigate these challenges to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has stalled. I'm seeing low conversion of the this compound starting material. What are the most likely causes?
A1: Low conversion is one of the most common issues and typically points to problems with the catalyst, base, or solvent system. The Suzuki reaction's catalytic cycle has several key steps, and failure at any point can halt the reaction.[1]
-
Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation if reaction conditions are not sufficiently inert. Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).[2][3] Consider the age and quality of your palladium source; older palladium salts or catalysts can exhibit reduced activity.[4] For challenging substrates like this, a pre-catalyst or an in-situ generated catalyst from a Pd(II) source like Pd(OAc)₂ with a suitable phosphine ligand is often more effective than Pd(PPh₃)₄ alone.[5][6]
-
Incorrect Base Selection: The base is not just a spectator; it plays a critical role in activating the boronic acid to form a more nucleophilic boronate complex, which is essential for the transmetalation step.[1][7][8][9][10] If the base is too weak or insoluble in the reaction medium, this activation will be inefficient.
-
Insight: For N-H containing imidazoles, a portion of the base will be consumed by the acidic proton. Therefore, using a slight excess of the base (e.g., 2.5-3.0 equivalents) is often necessary.
-
Troubleshooting: Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often more effective than sodium or potassium carbonate.[2][11]
-
-
Poor Solubility: If your starting materials, catalyst, or base are not well-solubilized, the reaction will be sluggish. A biphasic solvent system like Dioxane/Water or Toluene/Ethanol/Water is common, but the ratio is critical.[11][12]
-
Troubleshooting: Try screening different solvent systems. For example, DME (1,2-dimethoxyethane) or 2-MeTHF can sometimes improve solubility and performance.[12] Ensure vigorous stirring to maximize the interface between phases in biphasic systems.
-
| Parameter | Common Starting Point | Optimization Strategy | Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Use Pd(OAc)₂ / SPhos (2-5 mol%) or a Buchwald pre-catalyst.[6][11] | More active catalyst systems are better for electron-rich or heteroaromatic halides. |
| Base | Na₂CO₃ or K₂CO₃ (2 eq.) | Switch to K₃PO₄ or Cs₂CO₃ (2-3 eq.).[2][11] | Increases boronate formation and reaction rate.[10] |
| Solvent | Dioxane/H₂O (4:1) | Try Toluene/EtOH/H₂O (4:1:1) or DME.[2][12] | Improves solubility of reactants and catalyst. |
Q2: My reaction is producing a mixture of mono-arylated products. How can I control the regioselectivity to favor coupling at either the C4 or C2 position?
A2: This is a key challenge with dihalogenated imidazoles. The inherent electronic properties of the imidazole ring make the C4 and C2 positions electronically distinct. Generally, the C4 position is more electron-deficient and thus more reactive towards oxidative addition by the palladium catalyst. However, this selectivity can be influenced and even reversed.
-
Inherent Reactivity: Without specific catalyst control, Suzuki coupling on 1H-2,4-dibromoimidazole will typically favor mono-substitution at the more reactive C4 position.
-
Catalyst-Controlled Selectivity: Groundbreaking work has shown that the choice of palladium catalyst and ligand can dictate the site of the reaction.[13][14][15][16][17] By switching the catalyst system, you can selectively target either position.
-
For C4-Arylation (the more reactive site): A catalyst system like Pd(OAc)₂ with a ligand such as SPhos often provides high selectivity for the C4 position.
-
For C2-Arylation (the less reactive site): To override the natural preference, a different catalyst system is required. For example, using Pd(OAc)₂ with a different ligand like Xantphos has been shown to favor coupling at the C2 position.[15]
-
| Target Position | Recommended Catalyst System | Reference |
| C4-Bromo | Pd(OAc)₂ / SPhos / K₃PO₄ | [15] |
| C2-Bromo | Pd(OAc)₂ / Xantphos / K₃PO₄ | [15] |
Q3: I'm observing significant protodebromination (loss of bromine) and/or homocoupling of my boronic acid. How can I minimize these side reactions?
A3: These side reactions compete with your desired cross-coupling and are major sources of yield loss.
-
Protodebromination: This is the replacement of a bromine atom with a hydrogen atom from a proton source (like water). It can be catalyzed by the palladium complex, especially if the subsequent steps in the catalytic cycle (like transmetalation) are slow.[18]
-
Cause: Often occurs at higher temperatures or when the transmetalation step is inefficient.[19][20] Electron-rich or sterically hindered phosphine ligands can sometimes accelerate this undesired pathway.[21]
-
Solution:
-
Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 60-80 °C).[19]
-
Use a More Active Catalyst: A faster catalytic turnover minimizes the time the organopalladium intermediate exists, reducing the chance for protodebromination. Buchwald-type ligands and pre-catalysts are excellent for this.[6][12]
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are often more stable and less prone to decomposition than the corresponding boronic acids.[22][23]
-
-
-
Homocoupling (Glaser-Hay type): This is the dimerization of your boronic acid to form a biaryl byproduct.
-
Cause: This side reaction is often promoted by the presence of oxygen.
-
Solution: Rigorous degassing of all solvents and reagents is critical. Use a freeze-pump-thaw method for solvents or sparge with an inert gas for at least 30 minutes.[2][24] Ensure the reaction is kept under a positive pressure of nitrogen or argon throughout.
-
Q4: Should I protect the imidazole N-H proton? What are the advantages and disadvantages?
A2: The acidic N-H of the imidazole ring can complicate Suzuki couplings.[25] Whether to protect it depends on the specific substrates and reaction conditions.
-
The Problem with the N-H: The acidic proton can be deprotonated by the base. The resulting imidazolate anion can then coordinate to the palladium center, potentially inhibiting the catalyst.[25] This is a common cause of catalyst deactivation and low yields in reactions with nitrogen-rich heterocycles.[26]
-
Advantages of N-Protection:
-
Prevents Catalyst Inhibition: Protecting the nitrogen (e.g., with a methyl, SEM, or MOM group) prevents the formation of inhibitory imidazolate species.[15]
-
Improves Solubility: N-alkylation often improves the substrate's solubility in common organic solvents.
-
Predictable Selectivity: In N-methylated 2,4-dibromoimidazole, catalyst-controlled regioselectivity has been well-demonstrated, providing a reliable route to either the 2- or 4-arylated product.[15]
-
-
Disadvantages of N-Protection:
-
Extra Synthetic Steps: Adds two steps to your synthesis (protection and deprotection), which lowers the overall yield.
-
Harsh Deprotection: Some protecting groups require harsh conditions for removal, which may not be compatible with other functional groups in your molecule.
-
-
Recommendation: If you are struggling with low yields using the unprotected imidazole despite optimizing other conditions, N-protection is a highly recommended strategy. For initial route-scouting, using 1-methyl-2,4-dibromoimidazole can be a simpler way to test the viability of the coupling itself without the complication of the N-H group.[15]
Visualizing the Process: The Suzuki Catalytic Cycle
Understanding the catalytic cycle helps in diagnosing which step might be failing. Low conversion might indicate a slow oxidative addition or catalyst deactivation, while side products often point to a sluggish transmetalation step.
Caption: The Suzuki catalytic cycle and key points of failure.
Detailed Experimental Protocol: Selective C4-Arylation
This protocol provides a robust starting point for the selective mono-arylation at the C4-position of this compound. Note: This reaction must be performed under an inert atmosphere.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.03 equiv, 3 mol%)
-
SPhos (0.06 equiv, 6 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos, and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to achieve a 4:1 solvent ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The mixture should be thoroughly degassed by bubbling nitrogen through the solution for 15-20 minutes.[11]
-
Heating: Place the flask in a preheated oil bath at 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 4-aryl-2-bromo-1H-imidazole.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Suzuki−Miyaura Reaction. Journal of the American Chemical Society, 133(41), 16545-16547.
- Carrow, B. P., & Hartwig, J. F. (2014). The Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 136(18), 6534-6537.
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
- Le Duc, G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(12), 3484-3488.
-
Strotman, N. A., et al. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. PubMed. Retrieved from [Link]
-
Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. SciSpace. Retrieved from [Link]
- Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(6), 1733-1739.
-
LookChem. (n.d.). Catalyst-controlled regioselective suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. Retrieved from [Link]
-
Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ResearchGate. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
- Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 106(11), 4568-4640.
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
ResearchGate. (2006). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]
-
Wordpress. (n.d.). Pd/C and Other Heterogeneous Catalysts. Retrieved from [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Retrieved from [Link]
-
Reddit. (2023). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... Retrieved from [Link]
-
Dreher, S. D., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Retrieved from [Link]
-
ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
ResearchGate. (2019). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2016). The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with.... Retrieved from [Link]
Sources
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- 7. Suzuki Coupling [organic-chemistry.org]
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- 14. Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles (2010) | Neil A. Strotman | 53 Citations [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Catalyst-controlled regioselective suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - Lookchem [lookchem.com]
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- 18. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 23. Yoneda Labs [yonedalabs.com]
- 24. researchgate.net [researchgate.net]
- 25. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 2,4-dibromo-1H-imidazole
Welcome to the technical support center for the purification of crude 2,4-dibromo-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of purifying this important synthetic intermediate.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1] Achieving high purity is critical for the success of subsequent reactions and the integrity of final products. This guide provides practical, field-proven insights to help you overcome common purification hurdles and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude this compound in a question-and-answer format.
Recrystallization Issues
Question 1: My purified this compound is still colored (yellow or brown). How can I remove the colored impurities?
Answer: Colored impurities are common in bromination reactions and can be persistent. Here are several strategies to decolorize your product:
-
Activated Charcoal Treatment: Highly colored byproducts can often be removed by treating the hot recrystallization solution with a small amount of activated charcoal.[2] The charcoal adsorbs the colored impurities, which are then removed by hot filtration. Be cautious not to use an excessive amount of charcoal, as it can also adsorb your desired product and reduce the overall yield.
-
Solvent Screening: The choice of recrystallization solvent is crucial. Experiment with a range of solvents or solvent mixtures. For brominated aromatic compounds, good options include ethanol, acetonitrile, or a mixture of a "good" solvent (like ethyl acetate or dichloromethane) with a "poor" solvent (like hexanes).[2]
-
Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second or even third recrystallization can significantly improve the purity and color of the final product.[2]
Question 2: My product "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid phase at a temperature above its melting point in the solvent, preventing proper crystal lattice formation. This is often due to a high concentration of impurities depressing the melting point or a suboptimal solvent system.[3]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling increases the likelihood of oiling out.[2][3]
-
Induce Crystallization: If crystals are slow to form, you can try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[2][3] Adding a seed crystal of pure this compound can also initiate crystallization.[3]
-
Adjust the Solvent System: If using a mixed solvent system, you may have too much of the "good" solvent. Try adding a small amount of the "poor" solvent to the hot solution to decrease the solubility of your product.[2]
Column Chromatography Issues
Question 3: I am getting poor separation of my this compound from an impurity during column chromatography. How can I improve the resolution?
Answer: Poor separation on a silica gel column is typically due to an inappropriate eluent system or improper column packing.
-
TLC Optimization: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC).[2][4] Aim for a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3. A gradient of ethyl acetate in hexanes is a common starting point for compounds of this polarity.[2]
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to band broadening and inefficient separation.[5]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a strong solvent and adsorb it onto a small amount of silica gel.[2] This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.
Low Yield Issues
Question 4: My final yield of pure this compound is very low after purification. What are the potential causes and solutions?
Answer: Low yield is a common and frustrating problem.[6][7] The cause can be multifactorial, stemming from the reaction itself or the purification process.
-
Incomplete Reaction or Side Reactions: Ensure your bromination reaction has gone to completion by monitoring it with TLC. The presence of starting material or multiple side products will complicate purification and lower the yield of the desired product.
-
Loss During Work-up: Be mindful of each step of the work-up and purification process, as material can be lost at each stage. For example, during extractions, ensure you are collecting the correct layer and perform multiple extractions to maximize recovery.
-
Adsorption on Silica Gel: Polar compounds like imidazoles can sometimes irreversibly adsorb to silica gel, leading to low recovery from column chromatography. If this is suspected, you can try deactivating the silica gel with a small amount of a polar solvent like triethylamine in your eluent.
-
Sub-optimal Recrystallization: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor. Always use the minimum amount of hot solvent necessary to dissolve your crude material.[2]
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
A1: this compound is expected to be a solid at room temperature.[8] Its molecular weight is approximately 225.87 g/mol .[8] The melting point and solubility will depend on its purity. For comparison, 4,5-dibromo-1-methyl-1H-imidazole has a melting point of around 170-174 °C.[9]
Q2: What are the common impurities in crude this compound?
A2: Common impurities can include:
-
Unreacted imidazole.
-
Monobrominated imidazoles (e.g., 2-bromo-1H-imidazole or 4-bromo-1H-imidazole).
-
Other dibrominated regioisomers (e.g., 4,5-dibromo-1H-imidazole).
-
Over-brominated species like 2,4,5-tribromo-1H-imidazole.[1]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques provides the most comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities.[10][11] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid) is a good starting point.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify impurities. Quantitative NMR (qNMR) can be used for a very accurate purity determination.[10]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your product and can help in identifying impurities.[12]
Q4: Is this compound stable?
A4: Brominated imidazoles are generally stable at room temperature but can be sensitive to light and heat.[9] For long-term storage, it is advisable to keep the purified compound in a cool, dark, and dry place under an inert atmosphere.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, acetonitrile, ethyl acetate/hexanes) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.[2]
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring to a gentle boil. Add more solvent in small portions until the solid is completely dissolved.[2]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[2][3]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or the activated charcoal.[2][3]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography of Crude this compound
-
Eluent Selection: Using TLC, determine a solvent system that provides good separation and an Rf of ~0.2-0.3 for the target compound. A gradient of ethyl acetate in hexanes is a common choice.[2]
-
Column Packing: Prepare a glass column and pack it with silica gel as a slurry in the initial, low-polarity eluent. Ensure the packing is uniform and free of air bubbles.[2][5]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator. Carefully add the dry, impregnated silica to the top of the packed column.[4]
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[2]
Data Presentation
Table 1: Suggested Recrystallization Solvents for this compound
| Solvent/Solvent System | Rationale |
| Ethanol | Often a good choice for polar, aromatic compounds. |
| Acetonitrile | Another polar aprotic solvent that can be effective.[2] |
| Ethyl Acetate / Hexanes | A versatile mixed-solvent system allowing for fine-tuning of polarity.[2] |
| Dichloromethane / Hexanes | Similar to ethyl acetate/hexanes, useful for less polar impurities. |
Table 2: Typical HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile[10] |
| Gradient | Start with a low percentage of B, and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm or 254 nm[13] |
| Injection Volume | 10 µL |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dibromo-N-Boc-imidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, S., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(15), 3456. Retrieved from [Link]
-
Patsnap. (2025). How to Troubleshoot Low Protein Yield After Elution. Synapse. Retrieved from [Link]
-
Quinoline. (n.d.). 4,5-Dibromo-1-methyl-1H-imidazole. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. Retrieved from [Link]
- Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18.
-
Oceanchem Group Limited. (n.d.). Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,4-dibromo-1-trityl-1h-imidazole (C22H16Br2N2). Retrieved from [Link]
-
PubChem. (n.d.). 1H-Imidazole, 4-bromo-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Imidazole. National Center for Biotechnology Information. Retrieved from [Link]
- Domanska, U., & Szydlowski, J. (2003). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
-
Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
- Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
-
ResearchGate. (2021). Protein yield becomes very low all of a sudden?. Retrieved from [Link]
- Google Patents. (1998). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
- Google Patents. (2015). CN104496907A - Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization.
- Ibrahim, A. A., & Bala, M. D. (2022). 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide.
- Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole.
-
ResearchGate. (2016). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Retrieved from [Link]
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PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from [Link]
-
PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Retrieved from [Link]
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- 9. 4,5-Dibromo-1-methyl-1H-imidazole | Chemical Properties, Uses, Safety Data & Reliable Supplier China [quinoline-thiophene.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
common side products in the synthesis of 2,4-dibromo-1H-imidazole
Welcome to the Technical Support Center for the synthesis of 2,4-dibromo-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthetic procedure. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction, maximize yield, and ensure the purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound through the direct bromination of imidazole.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
When synthesizing this compound, it is common to find a mixture of products. The primary impurities arise from incomplete reaction or over-reaction. You should anticipate the presence of:
-
Unreacted Starting Material: 1H-Imidazole.
-
Mono-brominated Intermediates: Primarily 4-bromo-1H-imidazole, as the C4/C5 positions are highly susceptible to electrophilic attack.[1] Other mono-substituted isomers are possible but often less prevalent under typical conditions.
-
Over-brominated Side Product: 2,4,5-tribromoimidazole is the most common higher molecular weight impurity.[1] The imidazole ring remains activated even after disubstitution, allowing for a third bromination.
Q2: My LC-MS analysis shows a major peak with a mass significantly higher than my desired product. What is it?
This is almost certainly 2,4,5-tribromoimidazole (MW: 304.77 g/mol ) . Its formation is a classic example of over-bromination, where the reaction proceeds past the desired disubstituted product.
-
Causality: The electron-rich nature of the imidazole ring makes it highly susceptible to electrophilic aromatic substitution.[1] Even after the addition of two bromine atoms, the ring can be sufficiently activated to react with any excess brominating agent present, leading to the formation of the trisubstituted product.
Q3: How can I minimize the formation of 2,4,5-tribromoimidazole?
Controlling the formation of this side product is crucial for achieving high purity. The key is to precisely manage the reaction conditions.
-
Expert Insight: Over-bromination is a kinetic and stoichiometric problem. Your strategy should be to make the second bromination the endpoint, preventing the third.
Troubleshooting Protocol to Minimize Over-bromination:
-
Stoichiometric Control: Carefully measure your brominating agent. Do not use a large excess. A molar ratio of 2.05 to 2.1 equivalents of a reagent like N-Bromosuccinimide (NBS) relative to imidazole is often sufficient to drive the reaction to completion while minimizing over-bromination.[2]
-
Controlled Reagent Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period (e.g., 30-60 minutes).[2] This maintains a low instantaneous concentration of the electrophile, favoring the desired reaction pathway.
-
Temperature Management: Begin the reaction at a low temperature (e.g., 0 °C in an ice bath) and allow it to warm slowly to room temperature.[2] This helps to moderate the reaction rate and improve selectivity.
-
Reaction Monitoring: This is the most critical step. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Spot the reaction mixture alongside your imidazole starting material. The reaction is complete when the starting material and the mono-bromo intermediate spots have been consumed. Quench the reaction immediately at this point to prevent the formation of 2,4,5-tribromoimidazole.
Q4: My reaction appears incomplete, with significant amounts of starting material and a mono-brominated species remaining. What went wrong?
This indicates an "under-bromination" scenario. Several factors could be at play:
-
Insufficient Brominating Agent: Less than 2.0 equivalents of the brominating agent were used.
-
Inactive Brominating Agent: Reagents like NBS can degrade over time, especially if exposed to light or moisture.[2] This leads to a lower effective concentration of the active brominating species.
-
Suboptimal Reaction Conditions: The reaction time may have been too short, or the temperature too low to achieve full conversion.
To resolve this, consider the following:
-
Use a fresh, high-purity bottle of your brominating agent.
-
Increase the reaction time, continuing to monitor by TLC until the starting material is consumed.
-
Ensure you are using at least 2.0 equivalents of the brominating agent.
Q5: What are the best analytical methods for identifying and quantifying these impurities?
A multi-technique approach is recommended for robust impurity profiling in pharmaceutical development.[3][4]
| Analytical Technique | Purpose | Key Insights for This Synthesis |
| TLC | Reaction monitoring | Quickly visualize the consumption of starting material and the appearance of products and byproducts.[2][5] |
| LC-MS | Identification & Quantification | Confirms the molecular weight of the desired product and impurities. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) is a definitive identifier for brominated species.[6] |
| ¹H NMR | Structural Confirmation | Provides structural information. The disappearance of signals for protons at the 2 and 4 positions and the appearance of new aromatic signals confirm the structure. |
| GC-MS | Identification | An alternative to LC-MS for identifying volatile impurities. |
| RP-HPLC / HILIC | Quantification & Purification | Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) can be developed for accurate quantification of impurities.[7] |
Visualizing the Reaction and Troubleshooting Pathways
To provide further clarity, the following diagrams illustrate the synthetic pathway and a logical troubleshooting workflow.
Caption: Reaction pathway for the synthesis of this compound.
Sources
- 1. chemistry-online.com [chemistry-online.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analytical Methods and Their Significance in Pharmaceutical Process Impurities: A Review | Semantic Scholar [semanticscholar.org]
- 4. rroij.com [rroij.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing Reaction Conditions for Dibromoimidazole Cross-Coupling
Welcome to the Technical Support Center for optimizing cross-coupling reactions with dibromoimidazole substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during these synthetic transformations. As Senior Application Scientists, we have synthesized our expertise with established literature to create a resource that is both scientifically rigorous and practically applicable.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing dibromoimidazoles?
A1: The most prevalent and versatile methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with dibromoimidazole substrates are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2] The Suzuki-Miyaura reaction is ideal for creating C-C bonds with a wide range of boronic acids and esters, while the Buchwald-Hartwig reaction is a powerful tool for C-N bond formation with various amines.[3]
Q2: Which factors are most critical for the success of cross-coupling reactions with dibromoimidazole?
A2: Several factors are crucial for a successful cross-coupling reaction with a dibromoimidazole substrate:[2]
-
Catalyst System: The choice of the palladium precursor and, more importantly, the ligand is critical. The ligand stabilizes the palladium center and influences the catalytic activity.[4]
-
Base: The type and strength of the base can significantly impact the reaction rate and yield.[5]
-
Solvent: The polarity and proticity of the solvent affect catalyst solubility, stability, and reactivity.[6][7]
-
Temperature: Reaction temperature is a key parameter to control reaction kinetics and minimize side reactions.[8]
-
Inert Atmosphere: Many palladium catalysts and intermediates are sensitive to oxygen, necessitating an inert atmosphere (e.g., nitrogen or argon).[5][9]
Q3: What are some known challenges when using dibromoimidazoles in cross-coupling reactions?
A3: Potential challenges include:
-
Catalyst Inhibition: The imidazole nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[2] Pre-forming the active catalyst can sometimes mitigate this issue.[10]
-
Regioselectivity: In cases of non-symmetrically substituted dibromoimidazoles, controlling which bromine atom reacts first can be a challenge.
-
Double vs. Mono-Coupling: Achieving selective mono-coupling without the formation of the di-substituted product (or vice-versa) requires careful optimization of reaction conditions.
-
Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) can be a significant side reaction, especially in the presence of oxygen.[11][12][13]
-
Protodebromination: The starting material can undergo reduction, replacing a bromine atom with a hydrogen atom.[2][14]
Q4: How do I choose the right ligand for my dibromoimidazole cross-coupling reaction?
A4: The choice of ligand is crucial and depends on the specific reaction type (e.g., Suzuki vs. Buchwald-Hartwig) and the substrates involved.[4] For Suzuki-Miyaura reactions, electron-rich and sterically hindered phosphine ligands like SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) are often effective.[15][16] For Buchwald-Hartwig aminations, biarylphosphine ligands such as Josiphos, Xantphos, or BINAP are commonly used.[17][18] The steric bulk of these ligands can facilitate the reductive elimination step and promote the formation of the active catalytic species.[4]
Troubleshooting Guide for Dibromoimidazole Cross-Coupling Reactions
This troubleshooting guide is designed to help you diagnose and resolve common issues encountered during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | Inactive Catalyst: The Pd(0) active species is not being generated or is decomposing.[19] | • Use a Pd(0) precatalyst like Pd(PPh₃)₄ or a pre-activated Pd(II) source. • Ensure a rigorously inert atmosphere to prevent catalyst oxidation.[5] • Increase catalyst loading. |
| Poor Ligand Choice: The ligand is not suitable for the specific transformation.[4] | • Screen a variety of ligands with different steric and electronic properties (e.g., bulky, electron-rich phosphines).[17][18] | |
| Inappropriate Base or Solvent: The base may be too weak, or the solvent may not be optimal for solubility or catalyst stability.[6][20] | • Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[5] • Try a different solvent or a solvent mixture to improve solubility of all components.[7] | |
| Low Reaction Temperature: The reaction may be kinetically slow at the current temperature. | • Gradually increase the reaction temperature, while monitoring for decomposition.[8] | |
| Significant Homocoupling of Boronic Acid (Suzuki) | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[12][13] | • Improve the degassing procedure for the solvent and reaction vessel.[9] • Use a Pd(0) source directly to avoid in-situ reduction steps that can be sensitive to oxygen.[9] |
| High Temperature: Higher temperatures can sometimes favor the homocoupling pathway. | • Try running the reaction at a lower temperature.[13] | |
| Formation of Protodebrominated Byproduct | Presence of Protic Impurities: Water or other protic impurities can be a source of protons for hydrodehalogenation.[14] | • Use anhydrous solvents and dry reagents thoroughly. |
| Inappropriate Base/Solvent Combination: Strong bases in protic solvents can generate species that lead to protodebromination.[14] | • Switch to an aprotic solvent. • Screen different bases; sometimes a weaker base can minimize this side reaction. | |
| Poor Regioselectivity (for non-symmetrical dibromoimidazoles) | Similar Reactivity of Bromine Atoms: The electronic and steric environment of the two bromine atoms may be too similar. | • Modify the reaction conditions (temperature, ligand, solvent) to exploit subtle differences in reactivity. • Consider a protecting group strategy to differentiate the two positions. |
| Uncontrolled Double Coupling (when mono-coupling is desired) | High Reactivity of Mono-coupled Product: The initially formed mono-substituted imidazole is more reactive than the starting dibromoimidazole. | • Use a sub-stoichiometric amount of the coupling partner (e.g., 0.8-0.9 equivalents of boronic acid). • Lower the reaction temperature to slow down the second coupling. • Choose a less active catalyst system. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of a Dibromoimidazole
This protocol provides a starting point for the optimization of your reaction.
Reagents and Equipment:
-
Dibromoimidazole (1.0 equiv)
-
Boronic acid or ester (1.1-1.5 equiv for mono-coupling; 2.2-3.0 equiv for double-coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if using a Pd(II) source, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the dibromoimidazole, boronic acid, base, and palladium catalyst (and ligand, if separate).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
Dibromoimidazole Cross-Coupling Reaction Scheme```dot
Caption: Troubleshooting workflow for low-yield reactions.
References
- Bellina, F., Cauteruccio, S., & Rossi, R. (2005). Synthesis of 1,2-Disubstituted Imidazoles via Cross-Coupling and Substitution Reactions. Journal of Organic Chemistry.
-
Request PDF. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate. Retrieved from [Link]
-
Zhang, H., et al. (n.d.). Imidazolylsulfonates: electrophilic partners in cross-coupling reactions. PubMed. Retrieved from [Link]
-
Optimization of the reaction conditions for the Buchwald-Hartwig... (n.d.). ResearchGate. Retrieved from [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
Request PDF. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. ResearchGate. Retrieved from [Link]
-
Taylor, R. D., et al. (n.d.). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. (n.d.). RSC Publishing. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. Retrieved from [Link]
-
Frantz, D. E., et al. (2004). Synthesis of Substituted Imidazoles via Organocatalysis. Semantic Scholar. Retrieved from [Link]
-
Mechanism proposed to explain the synthesis of substituted imidazoles... (n.d.). ResearchGate. Retrieved from [Link]
-
Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of the Buchwald-Hartwig reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Retrieved from [Link]
-
Valente, R., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Chen, D. Y.-K., & Youn, S. W. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Retrieved from [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). TEL. Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). NIH. Retrieved from [Link]
-
Temperature effect on coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. Retrieved from [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Request PDF. (n.d.). Structure, dynamics and catalytic activity of palladium(II) complexes with imidazole ligands. ResearchGate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024). Suzuki Coupling | Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Failed suzuki coupling, any suggenstions? (2024). Reddit. Retrieved from [Link]
-
Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. (2020). ResearchGate. Retrieved from [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. m.youtube.com [m.youtube.com]
- 12. Yoneda Labs [yonedalabs.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Navigating Cross-Coupling Reactions with 2,4-Dibromo-1H-imidazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dibromo-1H-imidazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions, with a primary focus on preventing undesired homocoupling side reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and ensure the regioselective synthesis of your target molecules.
Understanding the Challenge: Homocoupling in Imidazole Chemistry
This compound is a versatile building block in medicinal chemistry, offering two reactive sites for functionalization through powerful cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck. However, the electron-rich nature of the imidazole ring and the presence of two bromine atoms can lead to challenges, most notably the formation of homocoupled byproducts. This not only consumes valuable starting material and reagents but also complicates purification, ultimately impacting the efficiency of your synthetic route. This guide will provide a systematic approach to diagnosing and mitigating these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What is homocoupling, and why is it a significant problem in my reactions with this compound?
Homocoupling is a common side reaction in palladium-catalyzed cross-coupling where two molecules of the same coupling partner react with each other. In the context of your work with this compound, you may observe two types of homocoupling:
-
Boronic Acid/Alkyne Homocoupling: In Suzuki and Sonogashira reactions, two molecules of the organoboron reagent or terminal alkyne, respectively, can couple to form a symmetrical biaryl or diyne byproduct.
-
Imidazole Homocoupling: Two molecules of this compound can couple to form a bibrominated bi-imidazole species.
This is problematic because it reduces the yield of your desired mono- or di-substituted imidazole product and introduces impurities that can be difficult to separate due to their structural similarity to the target compound.[1]
FAQ 2: What are the primary causes of homocoupling in my palladium-catalyzed reactions?
The two main culprits behind homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of your organoboron reagent or alkyne.[1]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt like Pd(OAc)₂ as a precatalyst, it can directly react with your coupling partner (e.g., boronic acid) to generate the homocoupled product and the active Pd(0) catalyst. This is particularly prevalent at the beginning of the reaction.[1]
Caption: Competing pathways in Suzuki-Miyaura coupling.
FAQ 3: How can I effectively minimize homocoupling in my Suzuki-Miyaura reaction with this compound?
Minimizing homocoupling in Suzuki reactions requires a multi-faceted approach focusing on rigorous deoxygenation, careful selection of the catalyst system, and optimization of reaction conditions.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Significant formation of boronic acid homocoupling byproduct | Presence of dissolved oxygen. | Rigorously degas all solvents and the reaction mixture. Effective methods include inert gas (argon or nitrogen) sparging for 15-30 minutes or performing three to five freeze-pump-thaw cycles.[1] |
| Use of a Pd(II) precatalyst. | Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) precatalyst, ensure efficient in-situ reduction to Pd(0). The use of bulky, electron-rich phosphine ligands can facilitate this and accelerate the desired cross-coupling over homocoupling.[1] | |
| Low yield of the desired mono-arylated imidazole | Catalyst inhibition by the imidazole N-H group. | The acidic N-H of the imidazole can coordinate to the palladium center and inhibit catalytic activity. N-protection of the imidazole (e.g., with a MOM or SEM group) can circumvent this issue. If N-protection is not desired, using a stronger base or a ligand system less susceptible to inhibition may be necessary. |
| Suboptimal ligand choice. | For electron-rich substrates like this compound, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or dppf are often more effective than standard ligands like PPh₃.[2] These ligands promote the rate-limiting oxidative addition step. | |
| Inappropriate base selection. | The choice of base is critical. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often required. However, be mindful that very strong bases in aqueous media can promote protodeboronation of the boronic acid.[2] | |
| Poor regioselectivity (reaction at both C2 and C4) | Similar reactivity of the C2-Br and C4-Br bonds. | For N-protected dihaloimidazoles, the C2 position is generally more reactive than the C4 position. To achieve mono-substitution at the C2 position, carefully control the stoichiometry of the boronic acid (use a slight excess, e.g., 1.1 equivalents). Lowering the reaction temperature can also enhance selectivity. |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (or its N-protected derivative) (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), a bulky, electron-rich phosphine ligand (e.g., SPhos, 2-4 mol%), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (argon or nitrogen) at least three times.
-
Solvent and Catalyst Addition: Add a degassed solvent (e.g., dioxane/water mixture). Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction, quench with water, and extract the product with an appropriate organic solvent.
Sources
Technical Support Center: Navigating the Challenges of N-Alkylation of Substituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the complexities of N-alkylation of substituted imidazoles. This guide is designed to serve as a practical resource, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate common experimental hurdles. As Senior Application Scientists, we understand that success in synthesis lies not just in following steps, but in comprehending the underlying chemical principles.
Frequently Asked Questions (FAQs)
This section addresses some of the most common questions and challenges encountered during the N-alkylation of substituted imidazoles.
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted imidazoles so challenging?
A1: The primary challenge arises from the ambident nucleophilic nature of the imidazole ring.[1] In an unsymmetrically substituted imidazole (e.g., 4-substituted), the two nitrogen atoms (N1 and N3) are electronically and sterically distinct. When deprotonated, the resulting imidazolide anion has delocalized negative charge across both nitrogens, making both susceptible to electrophilic attack by an alkylating agent.[2] This often leads to a mixture of N1 and N3 alkylated regioisomers, which can be difficult to separate due to their similar physical properties.[3][4]
The final product ratio is a delicate balance of several factors:
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[1]
-
Steric Hindrance: Bulky substituents on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[1][3]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the tautomeric equilibrium of the starting imidazole and the reaction pathway, thereby affecting the regioselectivity.[1]
Q2: I'm observing a significant amount of a dialkylated byproduct. What causes this and how can I prevent it?
A2: The formation of a quaternary imidazolium salt is a common side reaction where the already N-alkylated imidazole product undergoes a second alkylation.[3] This is particularly prevalent under the following conditions:
-
Highly Reactive Alkylating Agents: Reagents like methyl iodide or benzyl bromide are very reactive and can readily alkylate the mono-alkylated product.
-
High Temperatures or Prolonged Reaction Times: These conditions can provide the necessary energy for the less reactive mono-alkylated product to react further.
-
High Concentrations: Increased proximity of molecules favors the second alkylation event.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a slight excess of the imidazole starting material relative to the alkylating agent.[3]
-
Lower the Reaction Temperature: This will reduce the rate of the second alkylation more significantly than the first.[3]
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material and stop the reaction as soon as it is complete.[3]
-
Use a Less Reactive Alkylating Agent: If possible, switch to a less reactive halide (e.g., chloride instead of iodide).[3]
-
Dilute the Reaction Mixture: Lowering the concentration can disfavor the bimolecular reaction leading to the dialkylated product.[3]
Q3: My reaction is sluggish and gives a low yield, especially with a sterically hindered imidazole. What can I do?
A3: Low reactivity is often due to steric hindrance impeding the approach of the alkylating agent or poor nucleophilicity of the imidazole.[3] Here are several advanced methods to overcome this:
-
Mitsunobu Reaction: This method is highly effective for sterically demanding substrates. It utilizes an alcohol as the alkylating agent in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DIAD or DEAD) under mild conditions.[3][5][6]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates and improve yields, particularly for sluggish reactions.[3]
-
Stronger Base/Anhydrous Conditions: Ensure complete deprotonation of the imidazole to maximize its nucleophilicity. Using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) is often effective.[7]
-
Phase-Transfer Catalysis (PTC): This technique can enhance reaction rates by facilitating the transfer of the imidazolide anion from an aqueous or solid phase to an organic phase containing the alkylating agent.[3]
Q4: Are there reliable ways to direct alkylation to a specific nitrogen using protecting groups?
A4: Yes, employing protecting groups is a powerful strategy to achieve regiocontrol. The general workflow involves:
-
Protecting one of the ring nitrogens.
-
Performing the alkylation on the unprotected nitrogen.
-
Removing the protecting group.
A notable example is the use of the 2-(trimethylsilyl)ethoxymethyl (SEM) group. A "SEM-switch" strategy has been developed that allows for the transposition of the SEM group from N1 to N3, enabling selective functionalization at positions that are otherwise difficult to access.[8] Other useful protecting groups for the imidazole nitrogen include the trityl (Tr) group, which is bulky and acid-labile, and the 1-(tert-Butyldimethylsilyl) (TBDMS) group.[9][10]
Troubleshooting Guides
This section provides detailed solutions to specific experimental problems.
Issue 1: Poor Regioselectivity in the Alkylation of 4-Nitroimidazole
Problem: You are attempting to alkylate 4-nitroimidazole with ethyl bromoacetate and are obtaining a mixture of N1 and N3 isomers that are difficult to separate.
Analysis: The nitro group is strongly electron-withdrawing, which significantly influences the electronic properties of the imidazole ring. This effect, combined with the choice of reaction conditions, dictates the regiochemical outcome.
Troubleshooting Workflow:
Caption: Workflow for optimizing regioselectivity.
Detailed Protocols & Explanation:
The regioselectivity is governed by a competition between the kinetically and thermodynamically favored products. The tautomer with the proton on the nitrogen adjacent to the nitro group (5-nitro tautomer) is less stable but more nucleophilic, leading to the kinetic product. The 4-nitro tautomer is more stable, and its anion leads to the thermodynamic product.
Protocol 1: Favoring the Thermodynamic Product (N1-alkylation)
-
Rationale: Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent like DMF ensures complete and irreversible deprotonation to form the imidazolide anion. This allows the system to equilibrate to the more thermodynamically stable anion, which typically leads to alkylation at the N1 position (away from the nitro group).
-
Procedure:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 4-nitroimidazole (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.
-
Protocol 2: Favoring the Kinetic Product (N3-alkylation)
-
Rationale: Using a weaker, heterogeneous base like potassium carbonate (K₂CO₃) in a less polar solvent like acetonitrile (CH₃CN) results in an equilibrium between the imidazole and its anion. The alkylation will then preferentially occur from the more reactive tautomer present in the equilibrium.
-
Procedure:
-
To a mixture of 4-nitroimidazole (1.0 eq.) and K₂CO₃ (2.0 eq.) in CH₃CN, add ethyl bromoacetate (1.1 eq.).
-
Heat the mixture to reflux (approx. 82 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter off the inorganic salts and wash with CH₃CN.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
-
Data Comparison:
| Base | Solvent | Typical Major Isomer | Rationale |
| NaH | DMF | N1-alkylated | Thermodynamic control |
| K₂CO₃ | CH₃CN | N3-alkylated | Kinetic control |
Issue 2: Low Yield When Alkylating a Sterically Hindered 2-Substituted Imidazole
Problem: Your attempt to alkylate 2-tert-butylimidazole with benzyl bromide using standard K₂CO₃/DMF conditions results in a very low yield and recovery of starting material.
Analysis: The bulky tert-butyl group at the C2 position sterically shields both nitrogen atoms, significantly slowing down the rate of the Sₙ2 reaction.[11] A more powerful alkylation method is required.
Recommended Solution: The Mitsunobu Reaction
-
Causality: The Mitsunobu reaction avoids a direct Sₙ2 attack on the alkylating agent. Instead, the alcohol is activated by forming a highly reactive alkoxyphosphonium salt. The imidazolide anion then attacks this activated complex, which is often less sterically demanding.[6] This pathway provides an effective route for C-N bond formation with hindered substrates.[3]
Experimental Protocol: Mitsunobu N-Alkylation
Caption: Experimental workflow for Mitsunobu N-alkylation.
-
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the 2-tert-butylimidazole (1.0 eq.), benzyl alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise over 15-20 minutes. An exothermic reaction and color change are typically observed.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue will contain the product and triphenylphosphine oxide. Purify by column chromatography on silica gel to isolate the desired N-alkylated imidazole.
-
Self-Validation: The success of this protocol validates the hypothesis that steric hindrance was the primary barrier and that an alternative mechanistic pathway (Mitsunobu) can effectively overcome it. The clean formation of the product, separable from the phosphine oxide byproduct, confirms the efficacy of the method.
References
- BenchChem. (2025). The Trityl Protecting Group for Imidazole: A Technical Guide.
- BenchChem. (2025).
-
Bellina, F., & Rossi, R. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Accounts of Chemical Research, 45(5), 835-847. [Link]
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]
- Hughes, D. L. (2015). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
-
Turner, G. L., et al. (2012). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. Organic & Biomolecular Chemistry, 10(34), 6855-6858. [Link]
- Chemimpo. (n.d.). Protecting Group Strategies: Using 1-(tert-Butyldimethylsilyl)imidazole in Synthesis.
- BenchChem. (2025).
-
Buchwald, S. L., & Martin, R. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Angewandte Chemie International Edition, 50(28), 6403-6406. [Link]
-
Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. [Link]
- Surleraux, D., et al. (2005). N-Arylation of Imidazoles. Organic Letters, 7(12), 2441-2444.
-
Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(5), 1107–1110. [Link]
-
Pérez-Pérez, M. J., et al. (2021). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules, 26(11), 3195. [Link]
-
Lawrence, M. R., et al. (2011). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. ACS Chemical Biology, 6(10), 1043–1047. [Link]
Sources
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
stability issues of 2,4-dibromo-1H-imidazole in solution
Welcome to the technical support center for 2,4-dibromo-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile halogenated intermediate. Given the reactive nature of the C-Br bonds and the imidazole core, understanding the stability of this compound in solution is critical for reproducible and successful experimentation. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use.
I. Understanding the Inherent Instability of this compound
The stability of this compound in solution is influenced by several factors, including the solvent, pH, temperature, and exposure to light. The two bromine atoms on the imidazole ring are electron-withdrawing, which can make the ring susceptible to nucleophilic attack and other degradation pathways. The carbon-bromine bond is also weaker than corresponding carbon-chlorine or carbon-fluorine bonds, suggesting a higher potential for thermal and photolytic lability.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound, providing explanations and actionable solutions.
Issue 1: My stock solution of this compound is showing a yellow or brown discoloration. Is it still usable?
Short Answer: Discoloration is a strong indicator of degradation. It is highly recommended to prepare a fresh solution.
Detailed Explanation:
The appearance of a yellow or brown tint in a previously colorless solution of this compound is a common sign of decomposition. This can be caused by several factors:
-
Oxidation: The imidazole ring can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), trace metal impurities, or oxidizing agents.[1]
-
Photodegradation: Exposure to UV or even ambient light can provide the energy needed to cleave the C-Br bonds or induce reactions in the imidazole ring. Imidazole-containing compounds are known to be sensitive to photodegradation.
-
Reaction with Solvent or Impurities: The compound may be reacting with the solvent itself, or with impurities such as peroxides in ethers (like THF or dioxane) or acidic/basic contaminants.
Recommended Actions:
-
Discard the solution: To ensure the integrity of your experiment, it is safest to discard the discolored solution.
-
Prepare a fresh stock solution: Use high-purity, anhydrous solvents. If using solvents prone to peroxide formation, ensure they are freshly opened or have been tested for and cleared of peroxides.
-
Proper Storage: Store the new stock solution protected from light (in an amber vial or wrapped in aluminum foil), under an inert atmosphere (nitrogen or argon), and at a low temperature (2-8°C is a good starting point).[2][3]
Issue 2: I am seeing inconsistent results in my reaction, suggesting the concentration of my this compound solution is not what I expected.
Short Answer: This is likely due to the degradation of the compound in your stock solution over time. You should verify the concentration and purity before use.
Detailed Explanation:
The concentration of a this compound solution can decrease over time due to chemical degradation. The rate of degradation can be influenced by:
-
Solvent Choice: While specific solubility data for this compound is not extensively published, imidazoles generally show varying solubility and stability in different organic solvents.[4] Polar aprotic solvents like DMF and DMSO are often used but can also participate in or accelerate degradation under certain conditions.
-
pH: The stability of the imidazole ring is often pH-dependent. For some imidazole-based fungicides, degradation is faster at an alkaline pH.[5] If your reaction medium or solvent contains acidic or basic impurities, this can significantly impact the stability.
-
Temperature: Elevated temperatures will increase the rate of most degradation reactions.
Recommended Actions:
-
Prepare Fresh Solutions: For sensitive reactions, it is best practice to prepare solutions of this compound immediately before use.
-
Stability-Indicating Analysis: If a solution must be stored, its stability in the chosen solvent and storage conditions should be validated. A stability-indicating HPLC method is the gold standard for this.[6][7][8] This involves analyzing the solution at various time points to quantify the amount of intact this compound and detect the appearance of degradation products.
-
Workflow for Solution Stability Check:
Caption: Workflow for validating solution stability.
Issue 3: I am observing unexpected side products in my reaction. Could they be from the degradation of this compound?
Short Answer: Yes, degradation products can act as impurities and participate in side reactions.
Detailed Explanation:
The degradation of this compound can lead to a variety of smaller, more reactive molecules. While the exact degradation pathway is not well-documented, we can infer likely products based on the chemistry of related compounds:
-
Hydrolysis: Reaction with water (even trace amounts in the solvent) could lead to the replacement of one or both bromine atoms with hydroxyl groups, forming bromo-hydroxy-imidazoles or dihydroxy-imidazole.
-
Oxidative Cleavage: Strong oxidative conditions can lead to the cleavage of the imidazole ring, potentially forming smaller molecules like formamides or aldehydes.[1]
-
Debromination: Reductive processes or certain nucleophiles could lead to the removal of bromine atoms, resulting in mono-bromo-imidazole or imidazole itself.
These degradation products can have their own reactivity, leading to unexpected outcomes in your primary reaction.
Recommended Actions:
-
Characterize the Impurities: If possible, use techniques like LC-MS to identify the mass of the unexpected side products and see if they correspond to likely degradation products of this compound.
-
Purify the Starting Material: If you suspect the solid starting material has degraded, consider recrystallization or another purification method before preparing solutions.
-
Use Freshly Prepared Solutions: This is the most effective way to minimize the presence of degradation-related impurities in your reaction mixture.
III. Frequently Asked Questions (FAQs)
Q1: What are the best solvents for preparing stock solutions of this compound?
While comprehensive solubility data is scarce, imidazoles and their derivatives often show good solubility in polar organic solvents.[4][9] Recommended starting points include:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
Important Considerations:
-
Always use anhydrous, high-purity solvents.
-
Be aware that DMF and DMSO can be difficult to remove and may be reactive under certain conditions.
-
For solvents like THF, ensure they are free of peroxides.
Q2: How should I store solid this compound?
Solid this compound should be stored in a tightly sealed container, in a cool (2-8°C), dry, and dark place.[10] Storing under an inert atmosphere (argon or nitrogen) is also recommended to prevent slow oxidation over time.
Q3: What are the primary degradation pathways I should be concerned about?
Based on the chemistry of halogenated heterocycles, the primary concerns are:
-
Photodegradation: Cleavage of the C-Br bond by UV or ambient light.
-
Hydrolysis: Reaction with water, especially under non-neutral pH conditions.
-
Oxidation: Reaction with atmospheric oxygen or other oxidizing agents.
The following diagram illustrates these potential degradation pathways:
Caption: Potential degradation pathways for this compound.
Q4: Can I use a solution that has been stored for a week at 4°C?
This depends entirely on the solvent and the sensitivity of your application. For many applications, a week-old solution stored properly (cold, dark, sealed) in a stable solvent like ACN or THF might be acceptable. However, for highly sensitive assays or quantitative studies, it is strongly recommended to use a freshly prepared solution or one that has been validated for stability over that time period.[11]
Q5: What analytical method can I use to check the purity of my this compound solution?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector is the most common and effective method.[7][12]
-
Column: A C18 column is a standard choice.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (like formic or phosphoric acid for better peak shape) is a good starting point.
-
Detection: The imidazole ring has a UV chromophore, so a UV detector set around 210-230 nm should provide good sensitivity.
This method can be used to separate the parent compound from potential degradation products, allowing you to assess the purity and stability of your solution over time.
IV. Summary of Best Practices
| Parameter | Recommendation | Rationale |
| Solvent Selection | Use high-purity, anhydrous solvents (e.g., ACN, THF, DCM). Avoid solvents with reactive impurities. | To minimize solvent-mediated degradation. |
| Solution Preparation | Prepare solutions fresh whenever possible. | To avoid using partially degraded material, which can lead to irreproducible results. |
| Storage of Solutions | Store in amber vials or wrapped in foil, at 2-8°C, under an inert atmosphere (Ar or N₂). | To protect from light, heat, and oxygen, which are key drivers of degradation.[2][3] |
| Long-Term Use | For routine use of a stock solution, perform a stability study by analyzing aliquots over time via HPLC. | To establish a reliable "use by" date for your specific storage conditions and solvent. |
| Troubleshooting | If discoloration, precipitation, or inconsistent results occur, discard the solution and prepare a fresh one. | These are clear signs of degradation that can compromise experimental integrity. |
V. References
-
Schmir, G. L., & Cohen, L. A. (1965). Oxidative degradation of imidazoles by bromine or N-bromosuccinimide. Biochemistry, 4(3), 533–538.
-
Tian, J., et al. (2022). Catalytic ozonation of an imidazole ionic liquid via Fe3O4/ZnO nanocomposites: Performance, products and reaction mechanism. Chemical Engineering Journal, 446.
-
Monte, M. J. S., & Santos, L. M. N. B. F. (2021). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 26(15), 4467.
-
Chruszcz-Pyplacz, A., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 14(21), 6393.
-
Kumar, A., et al. (2025). Stability-Indicating RP-HPLC Method Development for A Fixed-Dose Combination Tablet and Its Degradation Kinetics. AKT Publication.
-
SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Domanska, U., & Szydlowski, J. (2003). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 48(2), 346–350.
-
D'Aleo, D. N., et al. (2014). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Canadian Journal of Chemistry, 92(10), 936-941.
-
Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 11(8), 3433-3440.
-
Mondal, S., et al. (2023). Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. ACS Omega, 8(36), 32779–32789.
-
Borucka, M., et al. (2016). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 47, 19-24.
-
Singh, S., et al. (2012). Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. American Journal of PharmTech Research, 2(4).
-
Azzi, A. (2019). Is 1M Imidazole stock solution sensitive to light? ResearchGate. Retrieved from [Link]
-
Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
-
García-Galán, M. J., et al. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research, 45(3), 1469-1478.
-
Abd-El-Moety, M. M., et al. (2020). Suppressing Co-Crystallization of Halogenated Non-Fullerene Acceptors for Thermally Stable Ternary Solar Cells. Advanced Functional Materials, 30(51), 2006325.
-
Kumar, S., et al. (2024). Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. LCGC International.
-
Pacholak, A., et al. (2022). Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. Science of The Total Environment, 802, 149917.
-
Anonymous. (2022). Long term storage of fixed tissue: PBS+azide in fridge, or antifreeze in freezer? ResearchGate. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
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Technical Support Center: Troubleshooting Byproduct Formation in the Bromination of Imidazole
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrophilic bromination of imidazole. The high nucleophilicity of the imidazole ring, while advantageous for many transformations, presents significant challenges in controlling selectivity and preventing the formation of unwanted byproducts. This document provides in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the bromination of imidazole, providing a foundational understanding for troubleshooting more complex issues.
Q1: What are the primary products and byproducts observed during the bromination of imidazole?
The bromination of imidazole is an electrophilic aromatic substitution reaction. Due to the electron-rich nature of the heterocycle, the reaction is often difficult to stop at the monosubstituted stage.
-
Primary Products: Depending on the stoichiometry and reagents, the desired products are typically mono-, di-, or tri-brominated imidazoles. 4(5)-Bromoimidazole is often a target, but due to the tautomerism of the N-H proton, the 4- and 5-positions are often chemically equivalent, leading to a single monosubstituted product.[1]
-
Common Byproducts:
-
Over-brominated Species: The most common issue is over-bromination. The introduction of a bromine atom does not sufficiently deactivate the ring to prevent further reaction, often leading to a mixture of 4,5-dibromoimidazole and 2,4,5-tribromoimidazole.[2][3] Using potent brominating agents like molecular bromine (Br₂) almost invariably leads to the tribromo- derivative as the major product.[3]
-
Regioisomers: In the case of N-substituted imidazoles, mixtures of regioisomers can form. For example, the methylation of 5-bromo-2-methyl-1H-imidazole yields a mixture of 4-bromo-1,2-dimethyl-1H-imidazole and 5-bromo-1,2-dimethyl-1H-imidazole, which can be challenging to separate.[4]
-
Ring-Opened Byproducts: Under certain conditions, particularly in aqueous media with base catalysis, the imidazole ring can undergo cleavage after bromination, leading to degradation products like ammonia and formaldehyde.[1]
-
Solvent Adducts or Hydrolysis Products: The choice of solvent and the presence of water can lead to unexpected byproducts. For instance, in the bromination of certain amino-heterocycles with NBS, the water content in the reaction mixture can result in the formation of hydrolyzed byproducts.[5]
-
Q2: What is the fundamental mechanism of imidazole bromination and which positions are most reactive?
The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The π-excessive nature of the imidazole ring makes it highly susceptible to attack by electrophiles like Br⁺ or a polarized bromine molecule.
-
Electrophilic Attack: The brominating agent attacks the electron-rich imidazole ring to form a resonance-stabilized cationic intermediate known as an arenium ion, or Wheland intermediate.[6]
-
Deprotonation: A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the brominated product.
The reactivity of the carbon positions in imidazole is generally C4/C5 > C2.[7] The C4 and C5 positions are electronically analogous to the alpha positions of pyrrole, making them highly activated. The C2 position, situated between two nitrogen atoms, is less electron-rich and therefore less reactive toward electrophiles.[3]
Q3: Which brominating agents are commonly used, and how do they differ?
The choice of brominating agent is the most critical factor in controlling the outcome of the reaction. Milder reagents are essential for achieving selectivity.
| Reagent | Formula | Key Characteristics & Common Byproducts |
| Molecular Bromine | Br₂ | Highly reactive and aggressive. Difficult to control; almost always leads to perbromination (2,4,5-tribromoimidazole).[2][3] Generates HBr as a byproduct, which can protonate the imidazole and alter reactivity. |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Milder and more selective than Br₂. A solid, making it easier and safer to handle.[8][9] Can still produce mixtures of mono-, di-, and tri-bromo products if stoichiometry and conditions are not carefully controlled.[2] Reaction can be initiated by acid or radical initiators. |
| 2,4,4,6-Tetrabromo-cyclohexa-2,5-dienone | C₆H₂Br₄O | Highly selective for monobromination. A solid reagent that provides a controlled release of electrophilic bromine, often resulting in high yields of the monosubstituted product without significant over-bromination.[10] |
| Copper(II) Bromide | CuBr₂ | Can be used for regioselective bromination, particularly for electron-rich substrates. Often requires elevated temperatures.[11][12] |
Q4: How do reaction conditions (pH, solvent, temperature) influence byproduct formation?
Beyond the brominating agent, the reaction environment plays a crucial role in directing the reaction pathway.
-
pH and Acidity: The imidazole ring contains a basic nitrogen (N3) that can be protonated in acidic media. The resulting imidazolium cation is significantly deactivated towards electrophilic attack.[3] This property can be exploited; however, the generation of HBr during bromination with Br₂ can progressively slow the reaction. Conversely, basic conditions can deprotonate the N-H bond, forming the highly reactive imidazolate anion, which is extremely prone to over-bromination. The relative rates of successive brominations are highly pH-sensitive.[7]
-
Solvent: Solvent choice affects the solubility of reagents and the reactivity of the brominating species.
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Often used with NBS. Using NBS in DMF is known to sometimes produce mixtures of brominated imidazoles.[2][8]
-
Nonpolar Solvents (e.g., CCl₄, Dioxane): Typically used for radical brominations but can also be used for electrophilic substitutions. Care must be taken, as NBS in CCl₄ with a radical initiator can favor side-chain bromination on alkyl-substituted heterocycles.[13]
-
-
Temperature: Lower temperatures (e.g., 0 °C to room temperature) are generally preferred to moderate the reaction rate and improve selectivity, minimizing over-bromination and thermal decomposition.
Section 2: Troubleshooting Guide: From Theory to Benchtop
This section provides solutions to specific experimental problems, complete with mechanistic explanations and actionable advice.
Issue 1: Over-bromination (Di- and Tri-bromination)
Q: My reaction with imidazole yields primarily 2,4,5-tribromoimidazole, even when I use only one equivalent of the brominating agent. How can I favor monobromination?
Causality: This is the most common problem and stems from the high reactivity of the imidazole ring. The first bromination at the C4/C5 position does not sufficiently deactivate the ring, and the resulting 4-bromoimidazole can be more reactive than the starting material under certain conditions, leading to a rapid second and third bromination.
Troubleshooting Strategies:
-
Change the Brominating Agent: Immediately switch from molecular bromine (Br₂) to a milder, more controllable solid reagent.
-
Primary Recommendation: Use N-Bromosuccinimide (NBS) . It is less electrophilic and its reaction rate is easier to control.[2]
-
High-Selectivity Option: For optimal results, use 2,4,4,6-tetrabromocyclohexa-2,5-dienone , which is specifically designed for selective monobromination of activated rings.[10]
-
-
Control Stoichiometry and Addition: Add the brominating agent slowly and portion-wise to a cooled solution (0 °C) of the imidazole. This keeps the instantaneous concentration of the brominating agent low, favoring reaction with the more abundant starting material over the mono-brominated product.
-
Consider a Reductive Workup: If a mixture of mono- and poly-brominated products is unavoidable, it is sometimes possible to selectively remove the excess bromine atoms. Treatment of the crude product mixture with a reducing agent like sodium sulfite (Na₂SO₃) can, under controlled conditions, reduce di- or tri-bromo species back to the desired mono-bromo product.[2][14]
Caption: Sequential pathway of imidazole over-bromination.
Issue 2: Poor Regioselectivity
Q: I am attempting to brominate an N-substituted imidazole and am getting an inseparable mixture of isomers. How can I improve regioselectivity?
Causality: Regioselectivity is governed by the combined electronic and steric effects of the substituents on the ring.[15] For N-H imidazoles, the rapid tautomerization between the N1-H and N3-H forms renders the C4 and C5 positions equivalent. For N-substituted imidazoles, these positions become distinct, and selectivity depends on the directing influence of the N1-substituent and any other groups present.
Troubleshooting Strategies:
-
Leverage Steric Hindrance: Use a bulky substituent on the nitrogen or a bulky brominating agent to direct the electrophilic attack to the less sterically hindered position.
-
Employ Protecting/Directing Groups: Introduce a removable protecting group at a specific position to block its reactivity. For example, a trityl group can be used to protect the nitrogen, and its bulk can influence the position of subsequent bromination.[2]
-
Strategic Synthesis: Instead of direct bromination of a complex imidazole, consider a convergent approach. It may be more effective to start with a simpler, pre-brominated imidazole and build the rest of the molecule onto it. A recent scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole circumvented regioselectivity issues by starting with 1,2-dimethyl-1H-imidazole, performing a di-bromination, and then using a Grignard reagent for selective mono-debromination.[4]
Issue 3: Low Yield and Incomplete Conversion
Q: My reaction stalls, leaving a significant amount of unreacted starting material, or the overall yield is very low. What should I check?
Causality: Stalled reactions are often due to the deactivation of the imidazole ring by protonation from in-situ generated HBr. Low yields can be caused by substrate decomposition, volatilization of the product during workup, or poor reagent purity.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low-yield reactions.
Section 3: Protocols and Analytical Methods
Protocol 1: Selective Monobromination of Imidazole using N-Bromosuccinimide (NBS)
This protocol is optimized to favor the formation of 4(5)-bromoimidazole while minimizing di- and tri-bromination.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add imidazole (1.0 eq) and a suitable dry solvent (e.g., acetonitrile or THF, ~0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath with gentle stirring under a nitrogen atmosphere.
-
Reagent Addition: In a separate flask, weigh out N-bromosuccinimide (NBS) (1.05 eq). Add the NBS to the imidazole solution in small portions over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS, checking for the consumption of starting material and the appearance of the product spot.
-
Workup: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine species.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4(5)-bromoimidazole.[2]
Protocol 2: Analysis of Reaction Mixture by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the reaction, allowing for the identification of the starting material, desired product, and various over-brominated byproducts based on their retention times and mass-to-charge ratios.[16]
-
Sample Preparation: Withdraw a small aliquot (~50 µL) from the reaction mixture. Quench it immediately in a vial containing ~1 mL of saturated sodium thiosulfate solution and ~1 mL of ethyl acetate. Vortex thoroughly.
-
Extraction: Allow the layers to separate and carefully transfer the top organic layer to a clean GC vial.
-
Derivatization (Optional but Recommended): For better peak shape and volatility, especially for N-H imidazoles, derivatization may be necessary. A common method is silylation with a reagent like BSTFA.
-
GC-MS Parameters (Typical):
-
Column: A standard non-polar column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C.
-
MS Detection: Scan mode (e.g., m/z 40-500) to identify all components. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) is a powerful diagnostic tool for identifying brominated species.
-
| Compound | 1H NMR (DMSO-d₆) δ (ppm) (Approx.) | Key Features |
| Imidazole | 7.0 (s, 2H, H4/H5), 7.6 (s, 1H, H2) | Two equivalent protons at C4/C5. |
| 4(5)-Bromoimidazole | 7.1 (s, 1H), 7.6 (s, 1H) | Loss of one C4/C5 proton signal. |
| 4,5-Dibromoimidazole | 7.7 (s, 1H, H2) | Complete disappearance of C4/C5 proton signals. |
| 2,4,5-Tribromoimidazole | N/A | No C-H protons on the ring. |
References
-
Boulton, A. J., & Coller, B. A. W. (1974). Kinetics, Stoichiometry and Mechanism in the Bromination of Aromatic Heterocycles. Part II. Aqueous Bromination of Imidazole, 1-Methylimidazole and 2-Methylimidazole. Australian Journal of Chemistry, 27(11), 2331-2343. [Link]
-
Blackman, A. G., Buckingham, D. A., & Clark, C. R. (1986). Bromination of imidazoles coordinated to cobalt(III). Kinetics and mechanism of bromination of RImH3+ systems [R = (NH3)5Co]; Wheland intermediates and preassociation or diffusion control. Journal of the American Chemical Society, 108(23), 7434-7442. [Link]
-
Palmer, B. D., & Denny, W. A. (1989). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 95-99. [Link]
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
-
Chemistry Online. (2022). Imidazoles. [Link]
-
Wikipedia contributors. (2023). N-Bromosuccinimide. Wikipedia, The Free Encyclopedia. [Link]
-
Calo, V., et al. (1978). Direct monobromination of imidazole and N-methylimidazole. Journal of the Chemical Society, Perkin Transactions 1, 1652-1653. [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
Jia, Y.-X., et al. (2006). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 11(6), 467-481. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. chemistry-online.com [chemistry-online.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Direct monobromination of imidazole and N-methylimidazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Technical Support Center: Improving Regioselectivity in 2,4-Dibromo-1H-imidazole Reactions
Welcome to the technical support center dedicated to navigating the complexities of 2,4-dibromo-1H-imidazole chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in controlling the regiochemical outcomes of their reactions. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving from fundamental principles to advanced troubleshooting and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound, and what governs their relative reactivity?
A1: this compound presents four potential reactive sites: the two nitrogen atoms (N1 and N3) and the two carbon-bromine bonds (C2-Br and C4-Br). It's crucial to recognize that the molecule exists as a pair of rapidly equilibrating tautomers: this compound and 2,5-dibromo-1H-imidazole. This tautomerism means the bromine atom is located at either the C4 or C5 position relative to a specific nitrogen.
The regioselectivity of its reactions is governed by a sensitive interplay of several factors:
-
Electronic Effects: The C2 position of the imidazole ring is generally the most electron-deficient, making it susceptible to nucleophilic attack and facilitating metal-halogen exchange.[1] The C2-proton is also the most acidic on an unbrominated imidazole ring.[1]
-
Steric Hindrance: The steric bulk of substituents on the imidazole ring, as well as the size of the incoming reagent, can dictate the site of attack by favoring the most accessible position.[1][2]
-
Reaction Conditions: The choice of solvent, base, catalyst, and temperature can profoundly influence the regiochemical outcome.[1][2] These conditions can alter the tautomeric equilibrium, the nucleophilicity of the nitrogen atoms, and the kinetic versus thermodynamic control of the reaction.
Q2: Why is selective N-alkylation of this compound so challenging?
A2: This is a classic challenge in imidazole chemistry. When this compound is deprotonated with a base, it forms an ambident imidazolide anion. The negative charge is delocalized over both N1 and N3 nitrogen atoms through resonance.[3] Consequently, an incoming electrophile (like an alkyl halide) can react at either nitrogen, often resulting in a hard-to-separate mixture of 1,2,4- and 1,2,5-trisubstituted regioisomers.[4]
The ratio of these isomers is influenced by the electronic nature of ring substituents and the steric demands of the electrophile.[4] For instance, an electron-withdrawing group at the C4(5) position deactivates the adjacent nitrogen, which can favor alkylation at the more remote nitrogen atom.[1][4]
Q3: How can I selectively functionalize one of the C-Br bonds over the other?
A3: Achieving selectivity between the C2-Br and C4(5)-Br bonds typically relies on exploiting their differing electronic properties, most commonly through metal-halogen exchange or palladium-catalyzed cross-coupling reactions.
-
Metal-Halogen Exchange: The C2 position is more susceptible to lithiation. Treatment of an N-protected dibromoimidazole with an organolithium reagent like n-butyllithium (n-BuLi) often results in selective metal-halogen exchange at the C2 position.[5]
-
Palladium-Catalyzed Cross-Coupling: In many N-protected polybromoimidazoles, a general reactivity trend is observed in Suzuki or Sonogashira couplings: C2-Br > C5-Br > C4-Br.[6] This differential reactivity allows for a stepwise functionalization strategy, where the most reactive C2-Br is coupled first under carefully controlled conditions, followed by coupling at the C4(5)-Br position.
Troubleshooting Guides & Methodologies
Problem 1: My N-alkylation of this compound yields an inseparable 1:1 mixture of regioisomers. How can I achieve a single, pure product?
This is the most common issue faced by researchers. A lack of regioselectivity in N-alkylation stems from the similar reactivity of the two ring nitrogens in the deprotonated state.[1] The most robust solution is to temporarily block one nitrogen atom using a protecting group.
Core Strategy: N-Protection
The introduction of a protecting group on the N1 nitrogen enforces selectivity. This transforms the molecule from a dynamic tautomeric system into a static, single isomer, allowing for unambiguous functionalization at other sites.
Table 1: Comparison of Common N-Protecting Groups for Imidazoles
| Protecting Group | Introduction Reagents | Removal Conditions | Advantages & Considerations |
| Trityl (Tr) | Trityl chloride (TrCl), Et₃N, DCM | Mild acid (e.g., TFA in DCM, acetic acid)[7] | Very bulky, provides excellent steric hindrance. Stable to basic and neutral conditions.[7] |
| SEM | SEM-Cl, NaH, DMF | Fluoride source (TBAF) or acid (HCl) | Robust group, stable to a wide range of conditions. |
| Diethoxymethyl | Triethyl orthoformate, heat | Mild acidic or neutral hydrolysis[8][9] | Easily introduced and removed; useful for directing C2-lithiation.[8][9] |
| 1-(1-Ethoxyethyl) | Ethyl vinyl ether, cat. acid | Mild aqueous acid[10] | Acid-labile group, suitable for sensitive substrates.[10] |
Workflow for Selective N-Alkylation:
The following workflow illustrates how a protecting group strategy provides absolute control over the final product's regiochemistry.
Caption: Decision tree for regioselective functionalization.
A study on 1-protected 2,4,5-tribromoimidazoles demonstrated that reaction with 1 equivalent of organometallic reagents like EtMgBr or s-BuLi can achieve regioselective exchange at the 2-position. [5]Subsequent treatment with another equivalent of n-BuLi then leads to exchange at the 5-position. [5]This principle of sequential, reagent-controlled exchange can be adapted for 2,4-dibromo systems.
Problem 3: My Suzuki coupling reaction on N-protected 2,4-dibromoimidazole results in a mixture of mono- and di-arylated products, and I only want the mono-arylated version.
Controlling the extent of coupling in di- or poly-halogenated systems is a common challenge in cross-coupling chemistry. [11]Success hinges on fine-tuning reaction conditions to exploit subtle differences in reactivity.
Core Strategy: Kinetic Control
The goal is to stop the reaction after the first, faster coupling has occurred but before the second, slower coupling begins.
-
Control Stoichiometry: This is the most critical parameter. Use a slight deficiency of the boronic acid or ester (e.g., 0.95 equivalents) relative to the dibromoimidazole. This ensures there isn't enough boronic acid to perform the second coupling once the first is complete.
-
Lower Temperature & Shorter Reaction Time: Run the reaction at the lowest temperature that still allows for reasonable conversion (e.g., 60-80 °C instead of 100-110 °C). Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed and before significant amounts of the di-coupled product appear.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the reaction rate and selectivity. [12][13]For example, a less active catalyst system might provide a wider window to stop the reaction after the first coupling.
Table 2: Typical Conditions for Regioselective Suzuki Mono-Coupling
| Parameter | Condition for Mono-Coupling | Rationale |
| Boronic Acid | 0.95 - 1.0 eq. | Limits the reaction to a single coupling event. |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ (2-5 mol%) | Standard catalysts are often sufficient. [12] |
| Ligand | SPhos, PPh₃ (4-10 mol%) | Ligand choice can modulate catalyst activity. |
| Base | K₃PO₄, Cs₂CO₃ (2-3 eq.) | Crucial for activating the boronic acid. [13][14] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Aprotic/aqueous mixtures are common. [12][14] |
| Temperature | 60 - 80 °C | Lower temperature slows the second coupling more significantly than the first. |
| Monitoring | TLC or LC-MS every 15-30 min | Essential for quenching the reaction at the optimal time. |
Detailed Experimental Protocols
Protocol 1: N1-Tritylation of this compound
This protocol provides a robust method for protecting the imidazole nitrogen, a critical first step for many selective transformations.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq.) to the solution and stir for 5 minutes at room temperature. [7]3. Trityl Chloride Addition: Add trityl chloride (TrCl, 1.1 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-trityl-2,4-dibromo-1H-imidazole.
Protocol 2: Selective Suzuki Mono-Coupling at C2 of an N-Protected Bromoimidazole
This protocol is adapted from procedures for related polybromoimidazoles and illustrates the principles of kinetic control for selective mono-functionalization.[6][12]
-
Reaction Setup: To a dry Schlenk flask, add N-protected 2,4-dibromoimidazole (1.0 eq.), the desired arylboronic acid (0.95 eq.), and a base such as K₃PO₄ (2.0 eq.). [12]2. Catalyst System: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and the ligand (e.g., SPhos, 6 mol%) and add them to the flask.
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane and water (e.g., 4:1 ratio), to the flask. [12]4. Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Begin monitoring the reaction by TLC or LC-MS immediately.
-
Monitoring and Quench: Check the reaction progress every 20 minutes. Once the starting dibromoimidazole is consumed, immediately cool the reaction to room temperature and quench by adding water.
-
Work-up: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to isolate the desired mono-arylated product from any unreacted starting material and di-arylated side product.
References
- Technical Support Center: Regioselectivity in Imidazole Synthesis. Benchchem.
- Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. Benchchem.
- The Trityl Protecting Group for Imidazole: A Technical Guide. Benchchem.
- Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. RSC Publishing.
- An easily introduced and removed protecting group for imidazole nitrogen. American Chemical Society.
- 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry - ACS Publications.
- An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. ResearchGate.
- A Comparative Guide to the Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Its Analogs in Cross-Coupling Reactions. Benchchem.
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Benchchem.
- N-Alkylation of imidazoles. University of Otago.
- Suzuki reaction. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- This is why selective N-alkylation of imidazoles is difficult. Reddit.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Catalyst Poisoning in Reactions with Brominated Imidazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding catalyst poisoning in palladium-catalyzed cross-coupling reactions involving brominated imidazole substrates. As Senior Application Scientists, we have compiled this guide based on field-proven insights and authoritative literature to help you overcome common challenges in your experiments.
Understanding the Challenge: The Dual Role of Brominated Imidazoles
Brominated imidazoles are valuable building blocks in medicinal chemistry and materials science. However, their successful use in cross-coupling reactions is often hampered by the intrinsic properties of the imidazole ring. The lone pair of electrons on the imidazole nitrogen atoms can strongly coordinate to the palladium catalyst, leading to the formation of stable, off-cycle complexes that are catalytically inactive. This phenomenon, known as catalyst poisoning, can significantly reduce reaction yields or prevent the reaction from proceeding altogether.
This guide will walk you through the mechanism of catalyst poisoning by brominated imidazoles and provide actionable strategies to mitigate these effects, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with a brominated imidazole substrate failing or giving low yields?
A1: The most common reason for failure or low yields in Suzuki-Miyaura reactions with brominated imidazoles is catalyst poisoning. The nitrogen atoms in the imidazole ring are Lewis basic and can act as strong ligands for the palladium catalyst. This coordination can lead to the formation of catalytically inactive palladium-imidazole complexes, effectively removing the catalyst from the reaction cycle.
The strength of this coordination can be influenced by several factors, including the specific imidazole substrate, the palladium precursor, the choice of ligand, and the reaction conditions.
Q2: How does the bromine substituent on the imidazole ring affect catalyst poisoning?
A2: The bromine atom, being an electron-withdrawing group, can influence the basicity of the imidazole nitrogens. A decrease in basicity might be expected to reduce the coordinating ability of the imidazole and thus lessen catalyst poisoning. However, the electronic effect is often subtle and can be overshadowed by other factors. The position of the bromine atom can also play a role in the steric environment around the coordinating nitrogen, potentially influencing the stability of the inhibitory palladium-imidazole complex.
Q3: Are there specific palladium catalysts or ligands that are more resistant to poisoning by brominated imidazoles?
A3: Yes, the choice of the ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, P(t-Bu)₃), have shown significant success in overcoming catalyst poisoning by N-heterocycles.[1] These ligands can stabilize the palladium center and promote the desired catalytic cycle over the deactivating coordination with the imidazole substrate. N-heterocyclic carbene (NHC) ligands, such as IPr and IMes, have also been employed successfully in challenging cross-coupling reactions involving heterocyclic substrates.[2]
Q4: Can the reaction conditions be modified to prevent catalyst poisoning?
A4: Absolutely. Optimizing reaction parameters is a key strategy. This includes:
-
Base Selection: The choice of base can be critical. While common bases like carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) are often used, phosphate bases (K₃PO₄) have been found to be particularly effective in couplings with nitrogen-containing heterocycles.[3]
-
Solvent System: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, or DMF, often with the addition of water, are commonly used.[3][4]
-
Temperature: Higher reaction temperatures can sometimes help to destabilize the inhibitory palladium-imidazole complex and promote the desired reaction, but this must be balanced with the potential for substrate or product decomposition.
-
Catalyst Pre-activation: In some cases, pre-forming the active catalyst by heating the palladium source and the ligand together before adding the imidazole substrate can be beneficial. This allows the desired palladium-ligand complex to form without competition from the imidazole.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during cross-coupling reactions with brominated imidazoles.
Problem 1: No reaction or very low conversion of starting material.
This is the most common symptom of severe catalyst poisoning.
Figure 1. Competing catalytic and poisoning pathways.
-
Verify Reagent Quality: Ensure all reagents, especially the boronic acid/ester and the solvent, are of high quality and dry. Protodeboronation of the boronic acid is a common side reaction.[5]
-
Optimize the Ligand:
-
Initial Choice: If you are using a standard ligand like PPh₃, switch to a bulky, electron-rich dialkylbiaryl phosphine ligand.
-
Recommended Ligands:
-
SPhos (or RuPhos, XPhos): These are often the first choice for challenging cross-couplings of N-heterocycles.[1]
-
P(t-Bu)₃: Another highly effective and less expensive option.
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., IMes, IPr): These can be very effective, often in combination with PEPPSI-type precatalysts.[2]
-
-
-
Screen Different Bases:
-
Starting Point: If using a carbonate base, switch to a phosphate base.
-
Recommended Bases:
-
K₃PO₄: Often provides superior results.[3]
-
Cs₂CO₃: A stronger base that can be effective in difficult couplings.
-
-
-
Adjust the Solvent System:
-
Increase Catalyst and Ligand Loading:
-
While higher loadings are not ideal, for initial troubleshooting, increasing the palladium concentration (e.g., from 1-2 mol% to 5 mol%) and the ligand-to-metal ratio (e.g., from 1:1 to 2:1) can help overcome some level of poisoning.
-
-
Implement Catalyst Pre-activation:
-
In a separate flask, dissolve the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and the phosphine ligand in the reaction solvent.
-
Heat this mixture under an inert atmosphere (e.g., at 80-100 °C) for 15-30 minutes.
-
Cool the pre-activated catalyst solution to room temperature before adding the brominated imidazole, boronic acid, and base.
-
-
Consider a Lewis Acid Additive:
-
The addition of a mild Lewis acid, such as B(OMe)₃, can sometimes sequester the basic nitrogen of the imidazole, preventing its coordination to the palladium catalyst.[4]
-
Figure 2. Stepwise troubleshooting workflow.
Problem 2: Reaction starts but stalls before completion.
This may indicate a gradual deactivation of the catalyst over the course of the reaction.
-
Insufficient Catalyst Stability: The chosen ligand may not be robust enough to protect the palladium center throughout the entire reaction time.
-
Solution: Switch to a more robust ligand from the recommended list above.
-
-
Product Inhibition: The arylated imidazole product may also act as a catalyst poison.
-
Solution: Try to run the reaction at a higher dilution to minimize the concentration of the product at any given time.
-
-
Slow Catalyst Decomposition: The active Pd(0) species might be slowly converting to inactive palladium black.
-
Solution: Ensure rigorous degassing of the reaction mixture to remove oxygen, which can contribute to catalyst decomposition. Using a pre-catalyst that generates the active Pd(0) species cleanly and efficiently can also be beneficial.[2]
-
Data Summary: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Brominated Imidazoles
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective precursors for generating Pd(0) in situ. |
| Ligand | SPhos or P(t-Bu)₃ | Bulky, electron-rich ligands that prevent catalyst poisoning by N-heterocycles.[1] |
| Base | K₃PO₄ | Often superior to carbonate bases in couplings with nitrogen-containing substrates.[3] |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) | A versatile solvent system that promotes both catalytic activity and solubility.[3][4] |
| Temperature | 80 - 110 °C | A good starting range to balance reaction rate and stability. |
| Catalyst Loading | 2-5 mol% Pd | A practical starting point for challenging substrates. |
| Ligand/Pd Ratio | 1.5:1 to 2:1 | Ensures sufficient ligand is present to stabilize the catalyst. |
Concluding Remarks
Successfully performing cross-coupling reactions with brominated imidazoles requires a careful and informed approach to catalyst and reaction design. By understanding the principles of catalyst poisoning and systematically applying the troubleshooting strategies outlined in this guide, researchers can overcome these challenges and efficiently synthesize valuable imidazole-containing molecules. Remember that each substrate is unique, and some degree of optimization will likely be necessary to achieve the best results.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3-Bromo-5-chloropyrazine-2-carbonitrile.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- Cant, D. J. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- BenchChem. (2025).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1578.
Sources
workup procedure for removing impurities from 2,4-dibromo-1H-imidazole reactions
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dibromo-1H-imidazole. We will address common challenges encountered during the post-reaction workup and purification phases, offering troubleshooting strategies and detailed protocols to ensure the isolation of a high-purity final product.
Troubleshooting Guide: Isolating High-Purity this compound
This section addresses specific issues that may arise during the experimental workup, providing causative explanations and actionable solutions.
Problem 1: My final product is contaminated with starting material (1H-imidazole) and/or a mono-brominated intermediate.
-
Underlying Cause: This issue typically points to an incomplete reaction. The bromination of the imidazole ring is a stepwise electrophilic substitution. Insufficient equivalents of the brominating agent (e.g., N-Bromosuccinimide - NBS), low reaction temperature, or insufficient reaction time can lead to a mixture of unreacted starting material, the 4(5)-mono-bromo intermediate, and the desired 2,4-dibromo product.[1]
-
Strategic Solution: Sequential Extraction and Chromatographic Purification
-
Initial Quench and Extraction: After the reaction is deemed complete, the mixture should be quenched, typically by pouring it into ice water.[1] The product is then extracted into an organic solvent. Ethyl acetate is a common and effective choice due to its polarity and ability to dissolve the desired product while being immiscible with water.
-
Aqueous Washes: To remove the highly water-soluble unreacted imidazole and any water-soluble byproducts (like succinimide if NBS is used), the combined organic layers should be washed thoroughly. A wash with a saturated solution of sodium bicarbonate will remove acidic byproducts and succinimide, followed by a wash with water, and finally a brine wash to reduce the solubility of the organic product in the aqueous phase and aid in layer separation.[1]
-
Chromatographic Separation: The most effective method to separate the desired dibromo product from the less polar starting material and the mono-bromo intermediate is flash column chromatography on silica gel.[1] A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will effectively separate the components.
Protocol 1: Flash Column Chromatography for Separation of Brominated Imidazoles
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate), adding the silica, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Loading and Elution: Carefully load the dried slurry onto the top of the packed column. Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC). The desired this compound will elute after the starting material and mono-bromo species.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Problem 2: The isolated product shows the presence of over-brominated species, such as 2,4,5-tribromo-1H-imidazole.
-
Underlying Cause: The imidazole ring is highly activated towards electrophilic substitution, and controlling the stoichiometry can be challenging.[2] Using an excessive amount of the brominating agent or allowing the reaction to proceed for too long can lead to the formation of the tribrominated byproduct.[3]
-
Strategic Solution: Selective Debromination or Recrystallization
-
Selective Debromination: It is possible to selectively remove the more reactive bromine atom (at the 5-position) from the tribrominated impurity. This can be achieved by treating the crude mixture with a reducing agent. A common method involves using sodium sulfite.[4] This approach can convert the 2,4,5-tribromo-1H-imidazole impurity back to the desired this compound.
-
Recrystallization: If the level of tribromo impurity is not excessively high, careful recrystallization can be effective. The difference in polarity and crystal lattice energy between the dibromo and tribromo compounds can be exploited to isolate the desired product in the crystalline form, leaving the more soluble impurity in the mother liquor. A solvent system such as ethanol/water or toluene may be effective.[1]
-
Problem 3: The final product is a persistent off-white, yellow, or brown color.
-
Underlying Cause: This discoloration is often due to trace amounts of residual elemental bromine (Br₂) or other colored polymeric impurities formed during the reaction.[1]
-
Strategic Solution: Reductive Wash and/or Charcoal Treatment
-
Thiosulfate Wash: During the aqueous workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1] Sodium thiosulfate is a reducing agent that will quench any residual bromine, converting it to colorless bromide ions (Br⁻).
-
Activated Charcoal Treatment: If the color persists after the thiosulfate wash, it may be due to other high molecular weight impurities. These can often be removed by treating a solution of the crude product with activated charcoal. The colored impurities adsorb onto the surface of the charcoal, which can then be removed by hot filtration.[5] This step should be performed prior to recrystallization.
-
Data Summary and Analytical Guidance
Effective purification relies on accurate monitoring. The following table summarizes common impurities and the recommended analytical techniques for their detection.
| Impurity | Potential Cause | Recommended Analytical Method(s) |
| 1H-Imidazole (Starting Material) | Incomplete reaction | TLC, ¹H NMR, HPLC |
| 4(5)-Bromo-1H-imidazole | Incomplete reaction | TLC, ¹H NMR, HPLC |
| 2,4,5-Tribromo-1H-imidazole | Excess brominating agent | TLC, ¹H NMR, HPLC, Mass Spectrometry |
| Succinimide (from NBS) | Byproduct of bromination | ¹H NMR (if not removed by aqueous wash) |
| Residual Bromine (Br₂) | Excess brominating agent | Visual (color), removed by thiosulfate |
Purity should be assessed quantitatively. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of compounds like this compound.[6][7] Quantitative ¹H NMR (qNMR) can also be employed as a primary analytical method to determine purity against a certified internal standard.[8]
Visual Workflow and Troubleshooting Diagrams
The following diagrams illustrate the logical workflow for the purification process and a decision tree for troubleshooting common issues.
Caption: General workflow for the workup and purification of this compound.
Caption: Troubleshooting decision tree for impurity removal.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from the aqueous reaction mixture? A1: Ethyl acetate is highly recommended. It offers a good balance of polarity to dissolve the dibrominated imidazole while maintaining low miscibility with water, which allows for efficient extraction. Dichloromethane (DCM) can also be used, but ethyl acetate is often preferred for its lower toxicity and environmental impact.
Q2: How can I effectively remove the succinimide byproduct when using N-Bromosuccinimide (NBS) as the brominating agent? A2: Succinimide is the byproduct of reactions using NBS and has moderate water solubility.[1] To remove it effectively, perform multiple washes of the organic layer with an aqueous solution. A wash with a saturated sodium bicarbonate solution is particularly effective as it will also neutralize any acidic byproducts and can help to hydrolyze any remaining NBS. Following this with several washes with water will ensure its complete removal into the aqueous phase.[1]
Q3: What is the most reliable method to achieve high purity (>98%) for the final product? A3: For achieving high purity, a multi-step approach is best. The most robust method is to first perform flash column chromatography on silica gel to remove the bulk of any starting materials and other brominated isomers.[1] Following chromatography, recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/hexane mixture, will yield a highly pure, crystalline solid.[1][5]
Q4: How can I monitor the progress of the purification? A4: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring. It allows you to quickly check the composition of fractions from column chromatography and to assess the effectiveness of each washing step. For a definitive and quantitative assessment of the final product's purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standard methods.[6][7][8]
References
-
Pedada, S.R., et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 17(9), 1149-1155. Available from: [Link]
- Google Patents. (n.d.). CN106674121A - Preparation method of 4-halogen-1H-imidazole.
-
Slideshare. (n.d.). Unit 4 imidazole. Retrieved from [Link]
-
Gao, W., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(21), 5099. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chegg. (2019). Solved: 16) What is the major product of the following reaction?. Retrieved from [Link]
-
Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Australian Journal of Chemistry, 27(11), 2331-2342. Available from: [Link]
-
Koca, İ., et al. (2022). Synthesis and singlet oxygen generation of boron-2-(4,5-dibromo-1H-imidazole-2-yl)-3,5-dipyrazolopyridine complex for antimicrobial photodynamic therapy. Journal of Photochemistry and Photobiology A: Chemistry, 426, 113745. Available from: [Link]
-
Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. Available from: [Link]
- Google Patents. (n.d.). US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Retrieved from [Link]
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unit 4 imidazole | PDF [slideshare.net]
- 3. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Solubility of 2,4-Dibromo-1H-imidazole and its Reaction Products
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2,4-dibromo-1H-imidazole. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to effectively manage the solubility of this compound and its derivatives throughout your experimental workflows.
Introduction: The Solubility Challenge of Brominated Imidazoles
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. However, its relatively nonpolar nature, due to the presence of two bromine atoms, can lead to solubility challenges in common reaction and purification solvents. Poor solubility can manifest as product precipitation during reactions, difficulties in purification, and low yields. Understanding and controlling the solubility of this compound and its downstream products is therefore critical for successful synthesis and development.
This guide is structured to provide you with both the theoretical understanding and practical solutions to these challenges. We will explore the impact of solvent choice, pH, and temperature on solubility, and provide step-by-step protocols for common laboratory procedures.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with this compound and its reaction products.
Q1: My this compound product is precipitating out of the reaction mixture. What can I do?
A1: Premature precipitation is a common issue and can be addressed by considering the following factors:
-
Solvent Choice: The polarity of your solvent is crucial. While this compound has some polar character from the imidazole ring, the two bromine substituents increase its nonpolar nature. If you are using a highly polar solvent, the product may have limited solubility. Consider using a more nonpolar solvent or a solvent mixture. For instance, if your reaction is in a polar solvent like methanol, you could try a mixture of methanol and a less polar solvent like dichloromethane or toluene to increase the solubility of your product.
-
Temperature: In many cases, solubility increases with temperature. If your reaction conditions allow, a modest increase in temperature might be sufficient to keep your product in solution. However, be mindful of potential side reactions or product decomposition at elevated temperatures.[1]
-
Concentration: High concentrations of reactants can lead to the product concentration exceeding its solubility limit. If possible, try running the reaction at a lower concentration.
Q2: I am struggling to find a good solvent for the recrystallization of this compound. What do you recommend?
A2: Finding the ideal recrystallization solvent or solvent system is key to obtaining high-purity material. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Single Solvent Systems: Based on the principle of "like dissolves like," you should screen solvents with varying polarities. For a moderately polar compound like this compound, good starting points for screening include alcohols (ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate).
-
Two-Solvent Systems: A two-solvent system is often more effective. In this technique, you dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common two-solvent systems for compounds of intermediate polarity include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[2]
Q3: How does pH affect the solubility of this compound?
A3: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[3] This property can be exploited to manage its solubility.
-
Acidic Conditions: In an acidic solution, the lone pair of electrons on the non-protonated nitrogen of the imidazole ring can be protonated, forming a positively charged imidazolium ion. This salt form is generally more soluble in aqueous solutions than the neutral compound. Therefore, if you are performing an aqueous workup, you can often keep your imidazole-containing product in the aqueous phase by acidifying the solution.
-
Basic Conditions: In a sufficiently basic solution, the N-H proton of the imidazole ring can be deprotonated, forming a negatively charged imidazolate anion. This can also increase aqueous solubility. The pKa of the N-H proton of imidazole is approximately 14.5, so a strong base is required for deprotonation.
The solubility of many compounds is strongly dependent on the pH of the solution.[4] For imidazoles, this is a key parameter to control during extractions and purifications.
Troubleshooting Guide: Common Solubility-Related Problems
This section provides a more detailed, scenario-based approach to troubleshooting common issues.
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low recovery after aqueous workup | The product may be partially soluble in the aqueous layer, especially if the pH is not optimal. | 1. Adjust the pH of the aqueous layer: Before extracting with an organic solvent, ensure the pH of theaqueous solution is in a range where your compound is in its least soluble, neutral form. For a basic imidazole derivative, this would typically be a pH above its pKa. 2. Increase the ionic strength of the aqueous layer: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This "salting out" effect decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer. 3. Use a more effective extraction solvent: If your product has some polarity, a more polar extraction solvent like ethyl acetate or dichloromethane may be more effective than less polar solvents like hexanes or ether. |
| Oiling out during recrystallization | The solubility of the compound in the chosen solvent is too high, or the solution is cooling too rapidly. | 1. Use a different solvent or solvent system: The chosen solvent may be too good a solvent for your compound. Try a less polar solvent or a two-solvent system where the second solvent is a poor solvent for your product. 2. Slow down the cooling process: Allow the flask to cool slowly to room temperature on the benchtop before placing it in an ice bath. Slow cooling promotes the formation of pure crystals rather than an amorphous oil. 3. Scratch the inside of the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth. |
| Product crashes out of solution during column chromatography | The eluent system is not strong enough to keep the product dissolved as it moves down the column. | 1. Increase the polarity of the eluent: A gradual increase in the proportion of the more polar solvent in your eluent system can help maintain the solubility of your product on the column. 2. Dry load the sample: If your compound is sparingly soluble in the initial eluent, consider adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a dry powder. This avoids introducing a large bolus of a strong solvent at the beginning of the purification. |
| Formation of an insoluble precipitate during a reaction | The product's solubility in the reaction solvent is exceeded as it is formed. | 1. Increase the solvent volume: Running the reaction at a lower concentration can prevent the product from reaching its solubility limit. 2. Add a co-solvent: Introduce a co-solvent in which the product is more soluble. The choice of co-solvent should be compatible with your reaction conditions. 3. Increase the reaction temperature: If thermally stable, increasing the reaction temperature can enhance the solubility of the product.[1] |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments and workflows relevant to managing the solubility of this compound.
Protocol 1: Solvent Screening for Recrystallization
Objective: To identify a suitable solvent or solvent system for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Initial Solubility Test (Room Temperature):
-
Place a small amount (approx. 10-20 mg) of the crude product into several test tubes.
-
To each test tube, add a different solvent dropwise while vortexing until the solid dissolves or it is clear that it is insoluble (e.g., after adding 1 mL of solvent).
-
A good potential recrystallization solvent will not dissolve the compound at room temperature.
-
-
Hot Solubility Test:
-
Take the test tubes containing solvents in which the compound was insoluble at room temperature and gently heat them in a heating block or water bath.
-
Continue adding the solvent dropwise with occasional vortexing until the solid dissolves completely.
-
A good recrystallization solvent will dissolve the compound when hot.
-
-
Cooling and Crystal Formation:
-
Once the solid is dissolved in the hot solvent, remove the test tube from the heat and allow it to cool to room temperature.
-
Observe if crystals form upon cooling. The formation of a significant amount of crystalline solid indicates a promising solvent.
-
If no crystals form at room temperature, try cooling the test tube in an ice bath.
-
-
Two-Solvent System Screening (if necessary):
-
If no single solvent is ideal, select a "good" solvent (one that dissolves the compound well when hot) and a "poor" solvent (one in which the compound is insoluble even when hot). The two solvents must be miscible.
-
Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of the "good" solvent to clarify the solution.
-
Allow the solution to cool slowly and observe for crystal formation.
-
Protocol 2: Acid-Base Extraction for Purification
Objective: To purify a reaction product containing a substituted imidazole by separating it from non-basic impurities.
Materials:
-
Crude reaction mixture containing the imidazole product
-
An organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate)
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Dilute aqueous base (e.g., 1 M NaOH or saturated sodium bicarbonate)
-
Separatory funnel
-
Anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in the chosen organic solvent.
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of the dilute aqueous acid.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated imidazole product should now be in the aqueous layer.
-
Drain the organic layer (containing non-basic impurities) and set it aside. Collect the aqueous layer.
-
-
Neutralization and Back-Extraction:
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add the dilute aqueous base to the aqueous layer until the solution is basic (check with pH paper). The neutral imidazole product should precipitate if it is insoluble in water.
-
If the product precipitates, collect it by vacuum filtration.
-
If the product is an oil or remains dissolved, extract the neutralized aqueous solution with several portions of fresh organic solvent.
-
-
Drying and Concentration:
-
Combine the organic extracts from the back-extraction.
-
Dry the organic solution over an anhydrous drying agent.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the purified imidazole product.[3]
-
Visualizing Solubility Concepts
Impact of pH on Imidazole Solubility
The following diagram illustrates how changes in pH can be used to move an imidazole derivative between organic and aqueous phases during an extraction.
Caption: pH-dependent partitioning of an imidazole derivative.
Troubleshooting Workflow for Product Precipitation
This workflow provides a logical sequence of steps to address unexpected precipitation of a this compound reaction product.
Caption: A decision tree for troubleshooting product precipitation.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole.
- Google Patents. (n.d.). Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
- Domanska, U., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Knauer, H. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. KNAUER. Retrieved from [Link]
- Murry, J. A., Frantz, D. E., Soheili, A., Tillyer, R., Grabowski, E. J., & Reider, P. J. (2001). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses, 78, 149.
- Google Patents. (n.d.). Preparation method of 4-halogen-1H-imidazole.
-
The Organic Chemistry Tutor. (2020, October 23). How Does pH Affect Solubility? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Intermediates. (n.d.). 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dibromo-N-Boc-imidazole. Retrieved from [Link]
-
Adv Exp Med Biol. (2007). Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, October 28). In which direction does imidazole affect the pH?. Retrieved from [Link]
-
Reddit. (2017, May 26). Removing imidazole in a workup?. Retrieved from [Link]
-
University of Malta. (n.d.). THE INFLUENCE OF PH ON THE SOLUBILITY OF MICONAZOLE AND ITS EFFECT ON SURVIVAL OF C.ALBICANS. Retrieved from [Link]
- Google Patents. (n.d.). Method for isolating acids from chemical reaction mixtures by using 1-alkylimidazoles.
-
PubChem. (n.d.). 2-Bromo-4,5-dichloro-1H-imidazole. Retrieved from [Link]
- Vetrichelvan, M., Lanke, V., Chandu, B., Mathur, A., & Gupta, A. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen, 7(04), 496-500.
-
PubChem. (n.d.). Imidazole. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Interactions of 1-hexyl-3-methylimidazolium Bromide with Acetone. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-C15-17-unsatd. alkyl derivs.. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)-. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4,5-Dihydro-2-octyl-1H-imidazole-1-ethanol. Retrieved from [Link]
Sources
effect of base and solvent on 2,4-dibromo-1H-imidazole reactivity
Welcome to the Technical Support Center for the utilization of 2,4-dibromo-1H-imidazole in synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the technical knowledge to navigate the complexities of base and solvent effects on the reactivity of this versatile building block.
Troubleshooting Guide
This section addresses common issues encountered during the functionalization of this compound, offering insights into the underlying causes and providing actionable solutions.
Question: I am observing low to no conversion in my N-alkylation of this compound. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in N-alkylation reactions of this compound often stems from incomplete deprotonation of the imidazole nitrogen, the choice of a suboptimal solvent, or the low reactivity of the alkylating agent.
Probable Causes & Solutions:
-
Inadequate Base Strength: The pKa of the N-H in imidazole is approximately 14.5. For effective deprotonation, a base with a conjugate acid pKa significantly higher than this is required.
-
Weak Bases (e.g., K₂CO₃, Na₂CO₃): These are often insufficient for complete deprotonation, leading to a low concentration of the nucleophilic imidazolide anion. Consider switching to a stronger base.
-
Strong Bases (e.g., NaH, LiHMDS, KHMDS): Sodium hydride (NaH) is a common and effective choice for generating the imidazolide anion.[1][2] Use of strong bases necessitates anhydrous reaction conditions to prevent quenching.
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reactivity of the nucleophile.
-
Polar Aprotic Solvents are Preferred: Solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) are excellent choices for N-alkylation.[1] They effectively solvate the cation of the base and the imidazolide anion without protonating it.
-
Protic Solvents (e.g., alcohols, water): These should be avoided as they will protonate the imidazolide anion, shutting down the desired reaction.
-
-
Alkylating Agent Reactivity: The nature of the leaving group on the alkylating agent is crucial.
-
Reactivity Order: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with a weak base, the reaction may be sluggish. Consider switching to the corresponding bromide or iodide.
-
Experimental Workflow for Troubleshooting Low N-Alkylation Yield:
Caption: Troubleshooting workflow for low N-alkylation yield.
Question: My Palladium-catalyzed cross-coupling reaction (Suzuki, Sonogashira, etc.) on this compound is giving a complex mixture of products or poor yields. How can I improve the selectivity and efficiency?
Answer:
The two bromine atoms at the C2 and C4 positions of the imidazole ring have different reactivities, which can be exploited for selective functionalization. However, achieving this selectivity is highly dependent on the reaction conditions.
Probable Causes & Solutions:
-
Lack of Regiocontrol: In many cross-coupling reactions of haloimidazoles, the C2 position is more reactive than the C4/C5 positions.[3] However, this can be influenced by the specific reaction type, catalyst, ligand, base, and solvent.
-
Suzuki Coupling: For Suzuki reactions, careful selection of the palladium catalyst and base is crucial for regioselectivity.[4][5] A common system involves a palladium catalyst like Pd(OAc)₂ or PdCl₂(dppf) with a base such as Na₂CO₃ or K₃PO₄ in a solvent mixture like DME/EtOH/H₂O or dioxane/water.[6][7][8]
-
Sonogashira Coupling: This reaction typically employs a dual catalyst system of palladium and copper.[9][10][11] The choice of amine base (e.g., triethylamine, diisopropylamine) and solvent (e.g., THF, DMF) can significantly impact the outcome.[3]
-
-
Catalyst Poisoning/Inhibition: Imidazoles are known to coordinate with transition metals and can act as ligands, potentially inhibiting the catalyst.[12][13]
-
Ligand Choice: The use of appropriate ligands is critical to prevent catalyst deactivation and promote the desired catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective in these scenarios.[7][14]
-
Inert Atmosphere: Many palladium-catalyzed reactions are sensitive to air and moisture.[15] Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) with dry solvents and reagents.
-
-
Inappropriate Base/Solvent Combination: The base not only facilitates the catalytic cycle (e.g., in transmetalation for Suzuki coupling) but also influences the solubility of the reactants.[16][17]
-
Base Selection: The choice of base can be critical. Inorganic bases like carbonates (e.g., Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[6][7] Organic bases like tertiary amines are often employed in Sonogashira couplings.[9]
-
Solvent Effects: The solvent can dramatically affect the reaction's success.[18] A range of solvents from polar aprotics (DMF, DMSO) to ethereal solvents (dioxane, THF) and alcohols are used, often in combination with water for Suzuki reactions.[6][7]
-
Data Summary for Cross-Coupling Reactions:
| Reaction Type | Typical Catalyst/Ligand | Common Bases | Recommended Solvents | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ / SPhos, dppf | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, DME/EtOH/H₂O, Toluene | Regioselectivity can be challenging; C2 is often more reactive.[3][4][6] |
| Sonogashira | PdCl₂(PPh₃)₂, CuI / PPh₃ | Et₃N, i-Pr₂NH | THF, DMF, Toluene | Requires a copper co-catalyst; inert atmosphere is crucial.[3][9][10] |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ / Biarylphosphine ligands (e.g., XPhos, BrettPhos) | NaOtBu, LiHMDS, K₃PO₄ | Toluene, Dioxane, THF | Ligand choice is critical for efficiency and substrate scope.[14][16][19][20][21] |
| N-Arylation (Ullmann-type) | CuI, Cu₂O / Phenanthroline-based ligands | Cs₂CO₃, K₃PO₄ | DMSO, NMP, Butyronitrile | Milder alternative to palladium-catalyzed N-arylation for certain substrates.[22][23] |
Frequently Asked Questions (FAQs)
Q1: Can I achieve selective mono-functionalization of this compound?
A1: Yes, selective mono-functionalization is often possible by carefully controlling the reaction conditions. The C2-bromo substituent is generally more reactive towards palladium-catalyzed cross-coupling reactions than the C4-bromo substituent. By using a stoichiometric amount (or a slight excess) of the coupling partner, you can often achieve selective reaction at the C2 position. Lowering the reaction temperature and using a less active catalyst system can also enhance selectivity.
Q2: What is the role of the base in a Suzuki-Miyaura coupling of this compound?
A2: In a Suzuki-Miyaura coupling, the base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate complex, which then transfers its organic group to the palladium center. The choice of base can also influence the overall reaction rate and the stability of the catalyst.
Q3: For N-arylation, should I use a palladium- or copper-based catalyst system?
A3: Both palladium- and copper-based systems are effective for N-arylation of imidazoles.[12][22][23]
-
Palladium-catalyzed (Buchwald-Hartwig) amination is generally very broad in scope and highly efficient, but the catalysts and ligands can be expensive.[19][20]
-
Copper-catalyzed (Ullmann-type) N-arylation is often more cost-effective and can be performed under milder conditions for certain substrates.[22][23] The choice may depend on the specific aryl halide and the functional groups present in your molecule.
Q4: How does the N-H proton of this compound affect its reactivity in cross-coupling reactions?
A4: The acidic N-H proton can complicate cross-coupling reactions in several ways. It can react with the base, potentially altering the optimal stoichiometry. More importantly, the imidazole nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[12][13] For this reason, N-protected derivatives of this compound are sometimes used to achieve cleaner and more efficient couplings. Alternatively, using a strong base to deprotonate the imidazole prior to the addition of the catalyst can sometimes mitigate these issues.
Q5: What is a general experimental protocol for a Suzuki-Miyaura coupling with this compound?
A5: The following is a representative, general protocol that should be optimized for your specific substrates.
Step-by-Step General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) to the vessel.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).[7]
-
Reaction Execution: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visual Representation of a General Cross-Coupling Workflow:
Caption: A generalized experimental workflow for cross-coupling reactions.
References
-
An Efficient One-Pot Catalyzed Synthesis of 2,4-Disubstituted 5-Nitroimidazoles Displaying Antiparasitic and Antibacterial Activities. MDPI. [Link]
-
A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]
-
An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. ResearchGate. [Link]
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Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. National Institutes of Health. [Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ACS Publications. [Link]
-
Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. National Center for Biotechnology Information. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. [Link]
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. National Institutes of Health. [Link]
-
Sonogashira Coupling. NROChemistry. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Center for Biotechnology Information. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
C(sp2)–H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives. ACS Publications. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Center for Biotechnology Information. [Link]
-
Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. ResearchGate. [Link]
-
Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Taylor & Francis Online. [Link]
-
C–H arylation and alkenylation of imidazoles by nickel catalysis. Royal Society of Chemistry. [Link]
-
ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 12. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Technical Support Center: A-Z Guide to Column Chromatography Purification of Imidazole Derivatives
Welcome to the Technical Support Center for the purification of imidazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying this important class of nitrogen-containing heterocycles. The basicity and polarity of the imidazole ring system demand a nuanced approach to column chromatography. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to develop robust and efficient purification methods.
Section 1: The Core Challenge: Understanding Imidazole Interactions
The primary hurdle in the chromatography of imidazole derivatives is the basic nature of the imidazole ring (pKa of the protonated form is ~7). On standard silica gel, the most common stationary phase for normal-phase chromatography, this basicity leads to strong interactions with acidic surface silanol groups (Si-OH). This interaction is the root cause of many purification issues, most notably severe peak tailing.[1]
Peak tailing occurs because the analyte molecules engage in multiple types of retention mechanisms: the desired partitioning between the mobile and stationary phase, and a secondary, strong ionic interaction with the silica surface.[2] This causes a portion of the analyte molecules to lag behind the main band, resulting in broad, asymmetric peaks that compromise resolution and purity.
Section 2: Troubleshooting Guide: From Tailing Peaks to Co-eluting Impurities
This section addresses common problems encountered during the column chromatography of imidazole derivatives in a direct question-and-answer format, providing both the "what to do" and the critical "why you're doing it."
Q1: My imidazole derivative is exhibiting severe peak tailing on a standard silica gel column. What is the cause and how can I resolve this?
A1: As discussed, this is the most frequent issue. The basic nitrogen atoms in your imidazole are strongly interacting with the acidic silanol groups on the silica surface.[1] This leads to a non-uniform elution of your compound. Here are several effective strategies to counteract this:
-
Introduce a Basic Modifier to the Mobile Phase: The most straightforward solution is to add a small amount of a competitive base to your eluent. Triethylamine (TEA) is the most common choice, typically at a concentration of 0.1-1% (v/v).[3] The TEA will preferentially interact with and neutralize the acidic silanol sites, preventing your imidazole derivative from binding too strongly and resulting in a more symmetrical peak shape. Ammonia (by using a solvent saturated with ammonia, e.g., 7N NH3 in methanol) can also be used.[3]
-
Switch to a Less Acidic or Basic Stationary Phase: If peak tailing persists even with a modifier, the issue may be better solved by changing the stationary phase.[1]
-
Alumina (Al₂O₃): Alumina is a basic stationary phase and is an excellent alternative for the purification of basic compounds like imidazoles.[3] It is available in neutral and basic grades.
-
Deactivated Silica Gel: You can deactivate the silica gel yourself by pre-flushing the packed column with a solvent system containing a high concentration of a basic modifier (e.g., 1-3% triethylamine) before loading your sample.[4]
-
Bonded Silica Phases: Amino- or cyano-bonded silica phases are less acidic than bare silica and can significantly improve the peak shape for basic analytes.[3]
-
Below is a decision-making workflow to systematically troubleshoot peak tailing.
Q2: My imidazole derivative is co-eluting with an impurity. How can I improve the separation?
A2: Co-elution indicates a lack of selectivity in your chromatographic system for the compounds . Here are several ways to enhance resolution:
-
Optimize Mobile Phase Selectivity: The key is to alter the chemical interactions. Instead of just increasing or decreasing polarity (which affects retention), try changing the nature of the solvents.[5] For normal-phase chromatography, common solvent systems include hexane/ethyl acetate and dichloromethane/methanol. If you are using a hexane/ethyl acetate system, consider switching to a system containing dichloromethane or chloroform. The different solvent properties can alter the interactions with your compounds and the stationary phase, often resolving co-eluting peaks.
-
Employ Gradient Elution: If you are using an isocratic (constant solvent composition) method, switching to a gradient elution can significantly improve separation.[5] Start with a low polarity mobile phase and gradually increase the polarity over the course of the run. This will sharpen the peaks and can often separate compounds with very similar Rf values.
-
Change the Stationary Phase: As with peak tailing, a different stationary phase offers different selectivity. If you are on silica, try alumina or a bonded phase. If your compound has suitable properties, switching to a completely different mode of chromatography, like reversed-phase, is a powerful strategy.
Q3: My purification yield is very low. Where is my compound going?
A3: Low yield can be attributed to several factors:
-
Irreversible Adsorption: Highly basic imidazole derivatives can bind irreversibly to the acidic sites on silica gel, especially if the compound is left on the column for an extended period.[1]
-
Solution: Before committing your entire sample, perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see significant streaking or material remaining at the baseline that wasn't there in an immediate run, your compound may be degrading or irreversibly binding. In this case, switching to a more inert stationary phase like alumina is recommended.
-
-
Compound Instability: The acidic nature of silica gel can cause decomposition of acid-sensitive compounds.
-
Solution: Again, a TLC stability test is informative. If decomposition is suspected, use a deactivated silica or an alternative stationary phase.
-
-
Poor Solubility and Loading: If the compound is not fully dissolved when loaded or precipitates at the top of the column, it will not chromatograph properly.
-
Solution: Ensure your compound is fully dissolved in a minimum amount of solvent. For compounds with poor solubility in the mobile phase, "dry loading" is highly effective. This involves pre-adsorbing your compound onto a small amount of silica gel (or the stationary phase you are using), evaporating the solvent, and then loading the resulting free-flowing powder onto the top of your column.
-
Section 3: Experimental Protocols: A Practical Guide
Here, we provide detailed, step-by-step methodologies for the most common chromatography techniques used for imidazole derivative purification.
Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier
This is the workhorse method for many imidazole derivatives.
-
Solvent System Selection (TLC):
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). The goal is to find a system where your target compound has an Rf value of approximately 0.2-0.35.[6]
-
Once a suitable solvent ratio is found, add 0.5-1% triethylamine (TEA) to the mobile phase and re-run the TLC. You should observe a slightly higher Rf and a more compact spot.
-
-
Column Packing:
-
Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (containing TEA).
-
Pour the slurry into the column and use air pressure to pack the bed, ensuring a flat, stable surface. Never let the solvent level drop below the top of the silica bed.[6]
-
-
Sample Loading:
-
Liquid Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.
-
Dry Loading (Recommended for best resolution): Dissolve your crude product in a volatile solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the weight of your crude product) and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with your chosen mobile phase.
-
If using a gradient, systematically increase the proportion of the more polar solvent.
-
Collect fractions and monitor their contents by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
-
Protocol 2: Reversed-Phase HPLC for Polar Imidazole Derivatives
For more polar or water-soluble imidazole derivatives, reversed-phase HPLC is often more effective.
-
Column and Mobile Phase Selection:
-
A C18 or C8 column is a common starting point.[7]
-
The mobile phase will typically consist of an aqueous component (A) and an organic component (B), such as acetonitrile or methanol.[7]
-
To ensure good peak shape for basic imidazoles, the aqueous phase should be buffered. An acidic pH (e.g., pH 2.5-4) is often used to protonate residual silanols and ensure the imidazole is in a single, protonated state. A buffer of 0.1% formic acid or 0.025 M potassium phosphate is common.
-
-
Method Development:
-
Dissolve the sample in the mobile phase.
-
Start with a scouting gradient, for example, 5% to 95% B over 15-20 minutes.
-
Based on the retention time of your compound, the gradient can be optimized to improve resolution and reduce run time.
-
-
Purification Run:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Run the optimized gradient and collect fractions corresponding to your target peak.
-
-
Product Isolation:
-
Analyze the collected fractions for purity.
-
Combine the pure fractions and remove the organic solvent. The remaining aqueous solution may require lyophilization or extraction to isolate the final product.
-
Section 4: Advanced Techniques for Challenging Separations
When standard methods fail, more advanced techniques can provide the necessary selectivity.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent choice for very polar compounds that have little to no retention in reversed-phase chromatography.[8]
-
Mechanism: HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water).[9] A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[2][10] The elution order is generally from least polar to most polar.
-
Why it works for Imidazoles: The polar imidazole ring can effectively partition into the aqueous layer on the stationary phase. Additionally, electrostatic interactions between a protonated imidazole and negatively charged silanols on a silica-based HILIC column can contribute to retention.
-
Methodology:
Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge and is a powerful tool for purifying ionizable compounds like imidazole derivatives.[9]
-
Mechanism: An IEC stationary phase contains charged functional groups that interact with oppositely charged analytes.[12]
-
Cation-Exchange: A negatively charged stationary phase (e.g., with sulfonic acid groups) binds positively charged analytes (cations).
-
Anion-Exchange: A positively charged stationary phase (e.g., with quaternary ammonium groups) binds negatively charged analytes (anions).
-
-
Why it works for Imidazoles: At a pH below its pKa (~7), the imidazole ring is protonated and carries a positive charge. Therefore, it can be purified using cation-exchange chromatography.
-
Methodology:
-
Column and Buffer Selection: Choose a strong or weak cation-exchange column. The starting buffer (binding buffer) should have a low ionic strength and a pH that ensures your compound is charged (e.g., pH 4-6 for an imidazole derivative).
-
Equilibration: Equilibrate the column with the binding buffer.
-
Sample Loading: Load your sample, which should be dissolved in the binding buffer.
-
Wash: Wash the column with the binding buffer to remove any unbound impurities.
-
Elution: Elute your compound by increasing the ionic strength of the mobile phase (a salt gradient, e.g., 0-1 M NaCl) or by changing the pH to neutralize the charge on your compound.
-
Section 5: Data Summary Tables
For quick reference, the following tables summarize key parameters for the purification of imidazole derivatives.
Table 1: Comparison of Stationary Phases for Imidazole Derivative Purification
| Stationary Phase | Primary Interaction Mode | Advantages for Imidazoles | Disadvantages for Imidazoles |
| Silica Gel | Normal-Phase (Adsorption) | Inexpensive, widely available, good for less polar derivatives.[13] | Strong interaction with basic nitrogen leads to peak tailing; risk of compound degradation.[14] |
| Alumina | Normal-Phase (Adsorption) | Basic surface minimizes peak tailing for basic compounds; good alternative to silica.[15] | Can be more reactive than silica; lower sample loading capacity. |
| C18/C8 (Reversed-Phase) | Reversed-Phase (Partitioning) | Excellent for a wide range of polarities; good peak shape with appropriate pH control.[13] | Poor retention for very polar imidazole derivatives. |
| Amino/Cyano Bonded Silica | Normal-Phase/Weak Ion-Exchange | Less acidic than silica, reducing peak tailing.[3] | Can be less stable than bare silica; different selectivity may require method re-development. |
| HILIC (Silica, Amide, Diol) | Partitioning/Electrostatic | Excellent retention for very polar, water-soluble imidazoles.[8][9] | Retention can be sensitive to mobile phase water content; requires careful equilibration. |
| Ion-Exchange (Cation) | Electrostatic | Highly selective for charged imidazoles; high loading capacity.[12] | Requires buffer systems; sample must be in a low-salt solution for loading.[16] |
Table 2: pKa Values of Representative Imidazole Antifungals and Chromatographic Implications
| Compound | pKa (approx.) | Chromatographic Implication |
| Clotrimazole | 6.6 | At pH < 6.6, it will be positively charged and suitable for cation-exchange. In RP-HPLC, buffering at pH < 4.6 will ensure a consistent, single charged state. |
| Ketoconazole | 6.5, 2.9[17] | Has two basic nitrogens. At pH between 4 and 6, it will be singly protonated. At pH < 2.9, it will be doubly protonated. This pH-dependent charge state is critical for developing RP and IEC methods. |
| Econazole | N/A | As an imidazole derivative, a similar pKa to clotrimazole is expected. Method development should consider its basicity.[18] |
Section 6: Frequently Asked Questions (FAQs)
-
Q: Can I use reversed-phase chromatography for a non-polar imidazole derivative?
-
A: Absolutely. If your derivative is sufficiently hydrophobic, reversed-phase chromatography is an excellent choice and often provides better peak shapes than normal-phase on silica due to the use of modern, end-capped columns that have minimal residual silanol activity.[2]
-
-
Q: What is "dry loading" and why is it recommended?
-
A: Dry loading involves pre-adsorbing your sample onto a small amount of stationary phase before adding it to the column. This technique is highly recommended because it prevents issues with sample solubility in the mobile phase and creates a very narrow, concentrated band at the top of the column, which leads to sharper peaks and better separation.
-
-
Q: How much triethylamine should I add to my mobile phase?
-
A: A good starting point is 0.5% (v/v). You can go up to 1-2% if needed, but typically 0.5% is sufficient to significantly improve peak shape without drastically altering the overall polarity of the eluent.
-
-
Q: My compound is extremely polar and doesn't move on silica, but it has no retention on a C18 column. What should I do?
-
A: This is a classic scenario where HILIC is the ideal solution. HILIC is specifically designed to retain and separate very polar compounds that are not amenable to reversed-phase chromatography.[8]
-
References
-
[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2025, December 23). Welch Materials. Retrieved January 11, 2026, from [Link]
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Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (n.d.). Separation Science. Retrieved January 11, 2026, from [Link]
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Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 11, 2026, from [Link]
-
Retention and Selectivity of Stationary Phases Used in HILIC. (2015, February 1). LCGC International. Retrieved January 11, 2026, from [Link]
-
Tips & Tricks: Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 11, 2026, from [Link]
-
How to Fix Asymmetrical Chromatography Peaks. (2023, April 4). AZoM. Retrieved January 11, 2026, from [Link]
-
Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho. Retrieved January 11, 2026, from [Link]
-
HPLC Peak Tailing. (n.d.). Axion Labs. Retrieved January 11, 2026, from [Link]
-
Successful Flash Chromatography. (n.d.). King Group. Retrieved January 11, 2026, from [Link]
-
Ketoconazole. (n.d.). PubChem. National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 11, 2026, from [Link]
-
Modern trends and best practices in mobile-phase selection in reversed-phase chromatography. (2020, July 13). ResearchGate. Retrieved January 11, 2026, from [Link]
-
HPLC method for separating enantiomers of imidazole derivatives - antifungal compounds. (2017, May 1). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (2017). Acta Poloniae Pharmaceutica – Drug Research, 74(3), 777–784. Retrieved from [Link]
-
How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). BUCHI. Retrieved January 11, 2026, from [Link]
-
But My Peaks Are Not Gaussian! Part II: Physical Causes of Peak Asymmetry. (2021, September 1). LCGC North America. Retrieved January 11, 2026, from [Link]
-
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. (2017, May). PubMed. Retrieved January 11, 2026, from [Link]
-
HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. (2025, November 29). ResearchGate. Retrieved January 11, 2026, from [Link]
-
How to fix asymmetrical chromatography peaks? (2024, September 1). Cytiva. Retrieved January 11, 2026, from [Link]
-
Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 11, 2026, from [Link]
-
Flash Column Chromatography Guide. (n.d.). MIT OpenCourseWare. Retrieved January 11, 2026, from [Link]
-
Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Ketoconazole enantiomer chemical structures. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Aijiren. Retrieved January 11, 2026, from [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent. Retrieved January 11, 2026, from [Link]
-
Ion Exchange Chromatography Protocol. (2019, June 26). Conduct Science. Retrieved January 11, 2026, from [Link]
-
Comparison of Chromatographic Stationary Phases Using a Bayesian-Based Multilevel Model. (2024, January 23). PubMed. Retrieved January 11, 2026, from [Link]
-
Peak symmetry, asymmetry and their causes in HPLC. (2017, June 23). Lösungsfabrik. Retrieved January 11, 2026, from [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. (n.d.). LCGC International. Retrieved January 11, 2026, from [Link]
-
Tips for successful ion exchange chromatography. (2017, May 17). Cytiva. Retrieved January 11, 2026, from [Link]
-
HPLC METHOD FOR IMIDAZOLE. (2004, September 1). Chromatography Forum. Retrieved January 11, 2026, from [Link]
-
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Retrieved from [Link]
-
Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. (2011, March 29). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). Retrieved from [Link]
-
A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025, October 28). Der Pharma Chemica. Retrieved January 11, 2026, from [Link]
- Affinity purification methods involving imidazole elution. (n.d.). Google Patents.
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Imidazolium ionic liquids: A simple anion exchange protocol. (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]
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Clotrimazole (T3D2729). (n.d.). Exposome-Explorer. IARC. Retrieved January 11, 2026, from [Link]
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Ion-Exchange Chromatography: Basic Principles and Application. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
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Ketoconazole vs Econazole. (n.d.). withpower.com. Retrieved January 11, 2026, from [Link]
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Validation & Comparative
A Guide to the 1H and 13C NMR Characterization of 2,4-dibromo-1H-imidazole: A Comparative Analysis for Drug Discovery Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the unambiguous structural elucidation of heterocyclic scaffolds is a cornerstone of successful lead optimization. Among these, the imidazole ring is a privileged structure, present in numerous marketed drugs and clinical candidates. Its susceptibility to functionalization, however, demands rigorous analytical characterization to ensure regiochemistry and purity. This guide provides an in-depth technical overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 2,4-dibromo-1H-imidazole, a versatile intermediate in organic synthesis.
The Imidazole Core: Interpreting Substituent Effects in NMR
The electronic environment of the imidazole ring is highly sensitive to the nature and position of its substituents. In ¹H NMR, the chemical shifts of the ring protons are influenced by the electron-donating or -withdrawing character of attached groups. Similarly, in ¹³C NMR, the carbon resonances shift in a predictable manner.
For this compound, the two bromine atoms, being electronegative, are expected to exert a significant deshielding effect on the imidazole ring. This is due to the inductive withdrawal of electron density. Consequently, the remaining ring proton and carbons are anticipated to resonate at a lower field (higher ppm) compared to the unsubstituted 1H-imidazole.
Expected ¹H NMR Characteristics:
The this compound has only one proton directly attached to the imidazole ring, at the C5 position.
-
H5 Proton: This proton is expected to appear as a singlet, as there are no adjacent protons to couple with. Due to the electron-withdrawing nature of the two bromine atoms, its chemical shift is predicted to be significantly downfield from the protons in unsubstituted imidazole. In a solvent like DMSO-d6, which can form hydrogen bonds, the N-H proton will likely be a broad singlet.
Expected ¹³C NMR Characteristics:
-
C2 and C4 Carbons: These carbons, being directly bonded to bromine, will be significantly influenced by the heavy atom effect and electronegativity of bromine. Their resonances are expected to be shifted downfield.
-
C5 Carbon: This carbon, bonded to the remaining ring proton, will also be deshielded compared to unsubstituted imidazole, though likely to a lesser extent than C2 and C4.
A Comparative Look: Unsubstituted vs. Brominated Imidazoles
To contextualize the predicted spectral data for this compound, a comparison with the known NMR data of 1H-imidazole and 4-bromo-1H-imidazole is instructive.
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1H-Imidazole | H2 | ~7.68 (s) | C2: ~135.5 |
| H4/H5 | ~7.05 (s) | C4/C5: ~121.8 | |
| 4-Bromo-1H-imidazole | H2 | ~7.6 (s) | C2: ~138 |
| H5 | ~7.1 (s) | C4: ~115 | |
| C5: ~122 | |||
| This compound (Predicted) | H5 | > 7.1 (s) | C2: > 138 |
| C4: > 115 | |||
| C5: > 122 |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data for 1H-imidazole and 4-bromo-1H-imidazole are based on typical values found in the literature.
This comparison clearly illustrates the anticipated downfield shift of the remaining proton and carbon signals upon successive bromination of the imidazole ring.
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following is a detailed, step-by-step methodology for the ¹H and ¹³C NMR characterization of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is a suitable solvent due to its high boiling point and its ability to dissolve a wide range of organic compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would be:
-
Pulse program: zg30
-
Number of scans: 16
-
Acquisition time: ~4 seconds
-
Relaxation delay: 2 seconds
-
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm).
3. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a spectrum with singlets for each unique carbon atom.
-
Typical parameters on a 400 MHz spectrometer (operating at ~100 MHz for ¹³C) would be:
-
Pulse program: zgpg30
-
Number of scans: 1024 or more (as ¹³C has a low natural abundance)
-
Acquisition time: ~1 second
-
Relaxation delay: 2 seconds
-
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak of DMSO-d6 (δ ≈ 39.52 ppm).
4. 2D NMR Experiments (Optional but Recommended):
-
For unambiguous assignment, especially in more complex derivatives, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
-
HSQC: Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC: Shows correlations between protons and carbons over two or three bonds.
-
Workflow for NMR Characterization
The logical flow for the complete NMR characterization of this compound is depicted in the following workflow diagram.
Alternative and Complementary Analytical Techniques
While NMR is the gold standard for structural elucidation in solution, other techniques provide valuable complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. The isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio) would be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the N-H stretch of the imidazole ring.
-
X-ray Crystallography: Provides the definitive solid-state structure of the compound, unambiguously determining the positions of the bromine atoms. This is particularly useful for confirming regiochemistry in cases where NMR data may be ambiguous.
Conclusion
The ¹H and ¹³C NMR characterization of this compound, while not extensively documented, can be approached with a high degree of confidence through a predictive and comparative framework. By understanding the fundamental electronic effects of the bromine substituents on the imidazole ring and employing a rigorous experimental protocol, researchers can effectively confirm the structure and purity of this important synthetic intermediate. The integration of NMR with complementary techniques such as mass spectrometry provides a self-validating system, ensuring the scientific integrity required for advancing drug discovery and development programs.
References
- General information on ¹H and ¹³C NMR spectroscopy and chemical shifts can be found in various organic chemistry textbooks and online resources.
- Information on the synthesis and characterization of various substituted imidazoles can be found in numerous peer-reviewed journals such as the Journal of Organic Chemistry, Organic Letters, and Tetrahedron Letters.
-
PubChem, a database of chemical molecules and their activities against biological assays, provides basic information and links to literature for a vast number of compounds, including substituted imidazoles. [Link]
- Guidance on NMR data acquisition and processing is often provided in the user manuals of NMR spectrometer manufacturers like Bruker and JEOL.
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 2,4-Dibromo-1H-Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the structural elucidation of novel compounds is a cornerstone of progress. Among the vast array of analytical techniques, mass spectrometry stands out for its sensitivity and ability to provide detailed molecular information. This guide offers an in-depth comparison of mass spectrometry techniques for the analysis of 2,4-dibromo-1H-imidazole derivatives, a class of compounds with significant potential in various research domains. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical insights to make informed decisions in your analytical workflows.
The Analytical Challenge: Unraveling the Structure of this compound
This compound (C₃H₂Br₂N₂) presents a unique analytical challenge due to the presence of two bromine atoms and a heterocyclic imidazole core. The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, aiding in their identification. The imidazole ring, an aromatic heterocycle, provides a degree of stability, yet it also offers specific sites for fragmentation. Understanding the interplay between the halogen substituents and the core ring structure is paramount for accurate mass spectral interpretation.
Comparing Ionization Techniques: A Fork in the Analytical Road
The choice of ionization technique is the most critical decision in a mass spectrometry experiment, as it dictates the type of information that can be obtained. For this compound derivatives, the primary considerations revolve around the desired level of fragmentation and the nature of the sample. We will compare two of the most common and relevant techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): The Power of Fragmentation
Electron Ionization is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to extensive and reproducible fragmentation.
Mechanism of EI and Predicted Fragmentation of this compound:
-
Ionization: An electron is ejected from the this compound molecule, forming a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Given the presence of two bromine atoms, the molecular ion will appear as a characteristic triplet of peaks (due to the combinations of ⁷⁹Br and ⁸¹Br isotopes) at approximately m/z 224, 226, and 228.
-
Fragmentation Pathways: The energetic molecular ion will undergo fragmentation to produce a series of smaller, charged fragments. The fragmentation patterns of imidazole and its derivatives often involve the cleavage of the imidazole ring. For this compound, key predicted fragmentation pathways include:
-
Loss of Bromine: Cleavage of a C-Br bond can lead to the loss of a bromine radical (•Br), resulting in a fragment ion.
-
Ring Cleavage: The imidazole ring can fragment through various pathways, often initiated by the cleavage of the N1-C2 or C2-N3 bonds. The loss of HCN is a common fragmentation pathway for imidazoles.
-
Sequential Losses: A cascade of fragmentation events can occur, such as the initial loss of a bromine atom followed by the cleavage of the ring.
-
Advantages of EI for this compound Derivatives:
-
Structural Information: The rich fragmentation pattern provides a detailed fingerprint of the molecule, which is invaluable for structural elucidation and identification.
-
Library Matching: EI spectra are highly reproducible and can be compared against extensive spectral libraries like the NIST/EPA/NIH Mass Spectral Library for confident compound identification.
-
GC-MS Compatibility: EI is the standard ionization technique for Gas Chromatography-Mass Spectrometry (GC-MS), making it suitable for the analysis of volatile and thermally stable derivatives.
Disadvantages of EI:
-
Molecular Ion Intensity: The molecular ion peak may be weak or even absent in the spectra of some molecules due to extensive fragmentation, which can make determining the molecular weight challenging.
-
Thermal Lability: EI requires the sample to be vaporized, making it unsuitable for thermally labile derivatives.
Electrospray Ionization (ESI): The Gentle Approach for Intact Molecules
Electrospray Ionization is a "soft" ionization technique that generates ions from a solution. It is particularly well-suited for polar, less volatile, and thermally sensitive molecules.
Mechanism of ESI and Predicted Ionization of this compound:
In positive ion mode, ESI would likely protonate the this compound molecule to form a protonated molecule, [M+H]⁺. This occurs due to the basic nature of the nitrogen atoms in the imidazole ring. The resulting ion will have a m/z value one unit higher than the molecular weight. The characteristic isotopic pattern of the two bromine atoms will still be observed.
Tandem Mass Spectrometry (ESI-MS/MS): Controlled Fragmentation:
While ESI produces primarily intact molecular ions, structural information can be obtained through tandem mass spectrometry (MS/MS). In this technique, the protonated molecule ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions are then analyzed. This allows for controlled fragmentation, providing valuable structural insights without the extensive and sometimes complex fragmentation seen in EI. The fragmentation of the protonated molecule will likely involve similar pathways to EI, such as the loss of HBr or ring cleavage.
Advantages of ESI for this compound Derivatives:
-
Molecular Weight Determination: ESI provides a strong signal for the protonated molecule, allowing for unambiguous determination of the molecular weight.
-
LC-MS Compatibility: ESI is the premier ionization technique for Liquid Chromatography-Mass Spectrometry (LC-MS), enabling the analysis of a wide range of derivatives, including those that are not amenable to GC.
-
Analysis of Polar and Thermally Labile Compounds: ESI is ideal for derivatives that are polar or would decompose under the high temperatures required for GC-EI-MS.
Disadvantages of ESI:
-
Limited Fragmentation in Single MS: A standard ESI mass spectrum provides minimal structural information beyond the molecular weight.
-
Matrix Effects: The ionization efficiency in ESI can be affected by the presence of other components in the sample matrix, a phenomenon known as ion suppression.
Performance Comparison: EI-MS vs. ESI-MS
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | High-energy electron bombardment | Formation of charged droplets and solvent evaporation |
| Fragmentation | Extensive and often complex | Minimal in single MS; controlled in MS/MS |
| Molecular Ion | May be weak or absent | Typically the base peak ([M+H]⁺) |
| Structural Information | Rich fragmentation pattern provides a detailed fingerprint | Obtained through MS/MS experiments |
| Compatibility | Gas Chromatography (GC-MS) | Liquid Chromatography (LC-MS) |
| Analyte Suitability | Volatile and thermally stable compounds | Polar, less volatile, and thermally labile compounds |
| Library Matching | Excellent, due to reproducible spectra | Limited, as fragmentation depends on MS/MS conditions |
| Sensitivity | Generally high for amenable compounds | Very high, especially for polar analytes |
Experimental Workflow: A Step-by-Step Approach
The choice between a GC-MS and an LC-MS workflow will depend on the physicochemical properties of the specific this compound derivative being analyzed.
GC-MS Workflow with Electron Ionization
This workflow is suitable for volatile and thermally stable derivatives.
Caption: A typical GC-MS workflow for the analysis of volatile compounds.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the this compound derivative in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate). If the compound is not sufficiently volatile, derivatization to a more volatile form may be necessary.
-
GC Separation:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Inject 1 µL of the sample solution into the GC inlet, typically in split or splitless mode.
-
Temperature Program: Start with an initial oven temperature of around 100°C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of 250-300°C.
-
-
Mass Spectrometry (EI):
-
Ion Source Temperature: Set the ion source temperature to approximately 230°C.
-
Electron Energy: Use a standard electron energy of 70 eV.
-
Mass Range: Scan a mass range that encompasses the molecular weight of the compound and its expected fragments (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the molecular ion peak and its characteristic bromine isotopic pattern.
-
Analyze the fragmentation pattern to elucidate the structure.
-
Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST) for confirmation.
-
LC-MS Workflow with Electrospray Ionization
This workflow is ideal for polar, non-volatile, or thermally labile derivatives.
Caption: A typical LC-MS/MS workflow for non-volatile compounds.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve the this compound derivative in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
-
LC Separation:
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: A gradient elution is often effective. For example, start with a high percentage of water with 0.1% formic acid (to promote protonation) and gradually increase the percentage of an organic solvent like methanol or acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry (ESI-MS/MS):
-
Ionization Mode: Positive ion mode is typically used for imidazoles.
-
MS1 Scan: Perform a full scan to identify the m/z of the protonated molecule, [M+H]⁺.
-
MS2 Scan (Product Ion Scan): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen). The collision energy will need to be optimized to achieve sufficient fragmentation.
-
Mass Analyzers: Common instrument configurations for LC-MS/MS include triple quadrupole (QqQ) and quadrupole time-of-flight (Q-TOF) mass spectrometers.
-
-
Data Analysis:
-
Identify the precursor ion ([M+H]⁺) and its isotopic pattern.
-
Analyze the product ion spectrum to identify the fragment ions and propose fragmentation pathways.
-
Conclusion: Making the Right Choice for Your Research
The selection of the most appropriate mass spectrometry technique for the analysis of this compound derivatives is a critical step that will significantly impact the quality and utility of the data obtained.
-
For structural elucidation of novel, volatile, and thermally stable derivatives , GC-MS with Electron Ionization is the method of choice, providing a wealth of fragmentation information that can be used for detailed structural characterization and library matching.
-
For the analysis of polar, non-volatile, or thermally labile derivatives, or for quantitative studies in complex matrices , LC-MS with Electrospray Ionization , particularly when coupled with tandem mass spectrometry (MS/MS), offers superior performance. It provides accurate molecular weight information and controlled fragmentation for structural confirmation.
By understanding the principles, advantages, and limitations of each technique, researchers can design robust analytical methods to confidently characterize these important molecules, accelerating the pace of discovery and development.
References
- This guide is a synthesis of established principles in mass spectrometry and does not rely on a single, citable source for the entirety of its content.
- The fragmentation pathways described are predictive and based on the known fragmentation behavior of related imidazole and halogen
- The experimental protocols provided are general guidelines and should be optimized for the specific instrumentation and deriv
-
NIST/EPA/NIH Mass Spectral Library. National Institute of Standards and Technology. [Link]
- de Hoffmann, E., & Stroobant, V. (2007).
- Cole, R. B. (Ed.). (2010).
- The general principles of GC-MS and LC-MS are well-established and can be found in numerous analytical chemistry textbooks.
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press.
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
-
Information on the properties of this compound can be found in chemical databases such as PubChem. PubChem Compound Summary for CID 7204871, this compound. National Center for Biotechnology Information. [Link]
- General fragmentation patterns of organic compounds are extensively covered in mass spectrometry liter
- The isotopic pattern of bromine is a fundamental concept in mass spectrometry.
- The stability of the imidazole ring is a known characteristic of this heterocyclic system.
- The basicity of the nitrogen atoms in imidazole is a key factor in its ioniz
- The principles of collision-induced dissociation (CID) are fundamental to tandem mass spectrometry.
- The use of formic acid as a mobile phase additive to promote proton
- Niessen, W. M. A. (2017). Liquid chromatography-mass spectrometry, Volume 122. CRC press.
- Maquestiau, A., Van Haverbeke, Y., Flammang, R., & Elguero, J. (1976). Electron-impact-induced fragmentation of some N-substituted imidazoles. Organic Mass Spectrometry, 11(7), 706-712.
- The choice of a non-polar or medium-polarity column for GC analysis is standard practice for a wide range of organic compounds.
- The use of a reversed-phase C18 column is the most common approach for LC separ
- Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-1367.
A Comparative Guide to the Reactivity of 2,4-Dibromo-1H-imidazole and 4,5-Dibromo-1H-imidazole
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Dibrominated imidazoles, in particular, serve as versatile and highly valuable building blocks, offering two reactive handles for the construction of complex molecular architectures. However, the isomeric relationship between these starting materials can lead to profoundly different outcomes in chemical transformations. This guide provides an in-depth technical comparison of the reactivity of two common isomers: 2,4-dibromo-1H-imidazole and 4,5-dibromo-1H-imidazole . We will explore the theoretical underpinnings of their differential reactivity and provide experimental context for their application in key synthetic operations.
Theoretical Basis of Differential Reactivity
The reactivity of the C-H and C-Br bonds in these isomers is governed by a combination of electronic and steric effects inherent to the imidazole ring. The two nitrogen atoms and the bromine substituents create a unique electronic landscape that dictates the preferred sites of reaction.
Electronic Effects: The imidazole ring is electron-rich, but the two bromine atoms exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic attack but also increases the acidity of the ring protons and influences the reactivity of the carbon-bromine bonds.
-
Acidity of C-H bonds: The C2-H proton of an imidazole is significantly more acidic than the C4-H or C5-H protons. This is due to the stabilizing effect of the two adjacent nitrogen atoms on the resulting carbanion.
-
Reactivity of C-Br bonds: The C2 position is the most electron-deficient carbon in the imidazole ring, making the C2-Br bond the most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. The reactivity of the C4-Br and C5-Br bonds is generally lower, with the C5-Br bond being slightly more reactive than the C4-Br bond.
Steric Effects: The positioning of the bromine atoms can sterically hinder the approach of bulky reagents to adjacent sites, influencing regioselectivity, particularly in N-alkylation reactions.
Comparative Reactivity in Key Synthetic Transformations
The distinct arrangement of the bromine atoms in this compound and 4,5-dibromo-1H-imidazole leads to predictable and exploitable differences in their chemical behavior.
Deprotonation and Halogen-Metal Exchange
This class of reactions is fundamental for the introduction of a wide range of electrophiles. The site of metalation is dictated by the most acidic proton or the most reactive C-Br bond for exchange.
-
4,5-Dibromo-1H-imidazole: Treatment with a strong base like n-butyllithium (n-BuLi) will result in the selective deprotonation of the highly acidic C2-H proton, forming 2-lithio-4,5-dibromo-1H-imidazole. This intermediate can then be quenched with various electrophiles to install a substituent exclusively at the C2 position.
-
This compound: In this isomer, the acidic C2 position is blocked. Deprotonation will occur at the next most acidic position, C5, to yield 5-lithio-2,4-dibromo-1H-imidazole. Alternatively, a lithium-halogen exchange reaction can occur. Based on the established reactivity hierarchy (C2 > C5 > C4), the C2-Br bond is the most likely to undergo exchange, providing a pathway to 2-lithio-4-bromo-1H-imidazole.[1] The reaction outcome can be dependent on the specific organolithium reagent and conditions used.[2]
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, and the reactivity of the C-Br bonds in our isomers is paramount.[3][4] The general reactivity trend for C-Br bonds in palladium-catalyzed cross-coupling of polybromoimidazoles is C2 > C5 > C4.[5]
-
This compound: The C2-Br bond is significantly more reactive than the C4-Br bond. This allows for highly regioselective mono-functionalization at the C2 position under carefully controlled conditions (e.g., using one equivalent of boronic acid). Driving the reaction with excess reagents will lead to disubstitution.
-
4,5-Dibromo-1H-imidazole: The C4-Br and C5-Br bonds have similar reactivity, with the C5-Br being slightly more susceptible to oxidative addition. Achieving selective mono-arylation can be challenging and may result in a mixture of products along with the disubstituted product. However, careful control of stoichiometry and reaction time can favor mono-substitution.
N-Alkylation
N-alkylation of imidazoles can be complicated by tautomerism, leading to mixtures of regioisomers.[6][7]
-
4,5-Dibromo-1H-imidazole: This molecule is symmetrical with respect to the two nitrogen atoms. Therefore, N-alkylation will yield a single product: 1-alkyl-4,5-dibromo-1H-imidazole.
-
This compound: This isomer is unsymmetrical and exists as a mixture of two tautomers in solution: this compound and 2,5-dibromo-1H-imidazole. Alkylation can occur on either nitrogen of either tautomer, potentially leading to a mixture of 1-alkyl-2,4-dibromo-1H-imidazole and 1-alkyl-2,5-dibromo-1H-imidazole. The product ratio will be influenced by the reaction conditions and the steric bulk of the alkylating agent and the C2-bromine.[6]
Data Summary Table
| Feature | This compound | 4,5-Dibromo-1H-imidazole |
| Most Acidic C-H | C5-H | C2-H (Significantly more acidic) |
| Most Reactive C-Br | C2-Br | C5-Br (Slightly more reactive than C4-Br) |
| Deprotonation Site | C5 | C2 |
| Li-Br Exchange Site | C2 | C5 or C4 (less favorable than deprotonation) |
| Selective Mono-Suzuki | Highly selective at C2 | Challenging, potential mixture of C4/C5 isomers |
| N-Alkylation Outcome | Mixture of regioisomers | Single regioisomer |
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura mono-arylation. Researchers should note that optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.[8][9][10]
Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound at the C2-Position
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Na₂CO₃ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the 1,4-dioxane and water.
-
Degas the resulting suspension by bubbling argon through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the mixture under a positive pressure of argon.
-
Heat the reaction mixture to 90-100 °C and stir until TLC or LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mono-Arylation of 4,5-Dibromo-1H-imidazole via Suzuki-Miyaura Coupling
Materials:
-
4,5-Dibromo-1H-imidazole (1.0 mmol)
-
Arylboronic acid (1.0 mmol)
-
PdCl₂(dppf) (0.03 mmol, 3 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
Combine 4,5-dibromo-1H-imidazole, the arylboronic acid, and Cs₂CO₃ in a dry Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the toluene and water.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the PdCl₂(dppf) catalyst under a positive pressure of argon.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress carefully by TLC or LC-MS to maximize the formation of the mono-arylated product.
-
Upon optimal conversion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to separate the mono- and di-substituted products from any unreacted starting material.
Conclusion
The choice between this compound and 4,5-dibromo-1H-imidazole is critical and should be dictated by the desired synthetic outcome.
-
This compound is the reagent of choice for the regioselective introduction of substituents at the C2 position via palladium-catalyzed cross-coupling or halogen-metal exchange, leaving a bromine at C4 for subsequent transformations. However, its N-alkylation will likely result in a mixture of isomers.
-
4,5-Dibromo-1H-imidazole is ideal for installing a substituent at the C2 position via deprotonation and electrophilic quench. It also provides a scaffold for symmetrical disubstitution at the C4 and C5 positions. While selective mono-functionalization at C4/C5 is more challenging, it may be achievable under carefully optimized conditions. Its symmetrical nature ensures that N-alkylation leads to a single, predictable product.
By understanding the intrinsic electronic and steric properties of these isomers, researchers can harness their distinct reactivity profiles to achieve their synthetic goals with greater precision and efficiency.
References
-
Iddon, B., & Lim, B. L. (1983). Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 271-277. Available from: [Link]
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Begg, C. G., Grimmett, M. R., & Wethey, P. D. (1973). N-Alkylation of imidazoles. Australian Journal of Chemistry, 26(11), 2435-2446. Available from: [Link]
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Gu, Z., et al. (2008). A divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles. The Journal of Organic Chemistry, 73(19), 7592-7598. Available from: [Link]
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Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Available from: [Link]
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Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257-260. Available from: [Link]
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Wikipedia. (n.d.). Metal-halogen exchange. Available from: [Link]
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Chen, Y., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(9), 2343. Available from: [Link]
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Lindeblad, M., et al. (2005). Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole. Tetrahedron, 61(38), 9033-9041. Available from: [Link]
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Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543-8546. Available from: [Link]
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Bailey, W. F., & Patricia, J. J. (1988). Mechanism of lithium-halogen exchange. Journal of Organometallic Chemistry, 352(1-2), 1-46. Available from: [Link]
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The Organic Chemistry Tutor. (2022). Suzuki Coupling Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
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Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available from: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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ResearchGate. (2019). New insights into adsorption bonding of imidazole: A viable C2–H bond cleavage on copper surfaces. Available from: [Link]
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Chen, R., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(48), 6429-6432. Available from: [Link]
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ResearchGate. (2021). One-pot synthesis of novel triphenyl hexyl imidazole derivatives catalyzed by ionic liquid for acid corrosion inhibition of C1018 steel: Experimental and computational perspectives. Available from: [Link]
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Iljin, V. V., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Drug development & registration, 11(1), 55-60. Available from: [Link]
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ResearchGate. (2015). Inhibiting effects 4,5-Diphenyl-1H-Imidazole-2-Thiol for C38 steel in 1 M HCl : Electrochemical study. Available from: [Link]
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ResearchGate. (2014). Synthesis, characterization and corrosion protection properties of imidazole derivatives on mild steel in 1.0 M HCl. Available from: [Link]
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A Comparative Guide to the Biological Activity of 2,4-Dibromo-1H-imidazole Versus Other Halogenated Imidazoles
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Halogenation of the imidazole ring is a well-established strategy to modulate the physicochemical properties and enhance the biological activities of these molecules. This guide provides a comprehensive comparison of the biological activity of 2,4-dibromo-1H-imidazole and other halogenated imidazoles, supported by experimental data and protocols. Our analysis focuses on key therapeutic areas, including antimicrobial, antifungal, and anticancer activities, to provide researchers with a clear understanding of the structure-activity relationships that govern the efficacy of these compounds.
The Influence of Halogenation on Biological Activity: A Mechanistic Overview
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—to the imidazole ring can profoundly impact a molecule's biological profile. This is due to the modulation of several key parameters:
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
-
Electronic Effects: Halogens are electronegative and can alter the electron distribution within the imidazole ring, influencing its pKa and ability to participate in hydrogen bonding and other non-covalent interactions.
-
Halogen Bonding: Heavier halogens, particularly bromine and iodine, can act as halogen bond donors, forming specific, directional interactions with electron-rich atoms in biological macromolecules. This can lead to increased binding affinity and target selectivity.
-
Metabolic Stability: The presence of halogens can block sites of metabolism, increasing the metabolic stability and in vivo half-life of a compound.
The choice of halogen and its position on the imidazole ring are therefore critical determinants of biological activity, and understanding these structure-activity relationships is essential for the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activity
Antimicrobial Activity
Halogenated imidazoles have demonstrated significant potential as antimicrobial agents. The nature and substitution pattern of the halogen play a crucial role in their potency.
Table 1: Comparative Antimicrobial Activity of Halogenated Imidazole Derivatives
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| Dichloro-imidazole derivatives | Staphylococcus aureus | Comparable to bifonazole | [2] |
| Trichloro-imidazole derivatives | Staphylococcus aureus | Superior to bifonazole | [2] |
| Imidazole-based ionic liquids | Staphylococcus aureus | Varies with alkyl chain length | [3] |
| Nitroimidazole derivatives | Gram-positive bacteria | 31.25 - 1000 | [4] |
Antifungal Activity
The imidazole core is a well-known pharmacophore in antifungal drug discovery, with many approved drugs (e.g., ketoconazole, miconazole) belonging to this class. Halogenation has been shown to be a viable strategy for enhancing the antifungal potency of these compounds.
Table 2: Comparative Antifungal Activity of Halogenated Imidazole Derivatives
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| Dichloro-imidazole derivatives | Candida albicans, Cryptococcus neoformans | Notable inhibitory effects | [2] |
| Trichloro-imidazole derivatives | Candida albicans, Cryptococcus neoformans | Notable inhibitory effects | [2] |
| Imidazolium-based ionic liquids | Candida spp. | > 0.312 mM (weak activity) | [5] |
| Amide imidazole CYP51 inhibitors | Candida albicans | 4 - 32 | [6] |
The primary mechanism of action for many antifungal imidazoles is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] Halogenated derivatives have shown potent inhibitory effects against various fungal pathogens. For example, dichloro and trichloro-derivatives of certain imidazoles have demonstrated significant activity against Candida albicans and Cryptococcus neoformans.[2] The substitution pattern of halogens is a critical determinant of efficacy; for instance, a 4,5-dichloro-1H-imidazole moiety in one study resulted in a significant loss of antifungal activity compared to other halogenation patterns, underscoring the importance of precise structural modifications.[1]
Anticancer Activity
The anticancer potential of imidazole derivatives is a rapidly growing area of research.[8][9] These compounds have been shown to target a variety of signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Table 3: Comparative Anticancer Activity of Halogenated Imidazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids | Various | 7.82 - 21.48 | |
| 2-phenyl benzimidazole derivatives | MCF-7 | 3.37 | [10] |
| Benzimidazole-cinnamide derivatives | A549 | 0.29 - 1.48 | [10] |
| Purine derivatives (imidazole-containing) | MDA-MB-231 | 1.22 | [10] |
The data in Table 3 highlights the potent cytotoxic effects of various halogenated imidazole derivatives against a range of cancer cell lines. While direct IC50 values for this compound are not available in the cited literature, the marine natural product dibromophakellstatin, which features a dibrominated pyrrole-imidazole alkaloid structure, has demonstrated selective antitumor activity, with an IC50 of 0.60 µM against an ovarian cancer cell line. This suggests that the dibromo-imidazole scaffold is a promising starting point for the development of novel anticancer agents.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed protocols for key in vitro assays used to evaluate the biological activity of these compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Imidazole Compound Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in the broth medium to achieve a range of desired concentrations.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Workflow for Determining Minimum Inhibitory Concentration (MIC)
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of imidazole analogs.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Workflow for Cytotoxicity Screening using MTT Assay
Caption: General workflow for determining the anticancer activity (IC50) of imidazole analogs using the MTT assay.
Conclusion and Future Directions
The available evidence strongly suggests that halogenation is a powerful tool for enhancing the biological activity of imidazole-based compounds. While direct comparative data for this compound is still emerging, the potent activities observed for various brominated and other halogenated imidazole derivatives in antimicrobial and anticancer screens highlight the significant potential of this compound class.
Future research should focus on the systematic synthesis and side-by-side biological evaluation of a comprehensive library of halogenated imidazoles, including mono- and di-substituted chloro-, bromo-, and iodo-isomers. This will enable the elucidation of more precise structure-activity relationships and guide the rational design of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The protocols provided in this guide offer a robust framework for conducting such comparative studies.
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A Senior Application Scientist's Guide to Analytical Methods for Monitoring Reactions of 2,4-Dibromo-1H-imidazole
For researchers and process chemists in drug development, 2,4-dibromo-1H-imidazole is a cornerstone building block. Its two reactive bromine sites offer a versatile scaffold for constructing complex molecular architectures through reactions like Suzuki-Miyaura cross-couplings, N-arylations, and C-H functionalizations.[1][2] However, the sequential and potentially competitive reactivity at the C2 and C4 positions necessitates robust analytical monitoring. A well-chosen analytical method is not merely for tracking completion; it is a critical tool for understanding reaction kinetics, identifying key intermediates, quantifying byproduct formation, and ultimately, ensuring the development of a reproducible and scalable synthetic process.
This guide provides a comparative analysis of the principal analytical techniques for monitoring reactions involving this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, empowering you to select and implement the optimal strategy for your specific research objective.
Comparative Analysis of Core Analytical Techniques
The choice of an analytical method is dictated by the specific information required. Do you need definitive structural confirmation of a byproduct, high-throughput quantitative data for kinetic modeling, or non-invasive, real-time process control? Each technique offers a unique balance of information, speed, and resource requirements.
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is the workhorse for monitoring the reactions of moderately polar, non-volatile compounds like functionalized imidazoles.[3][4] It excels at separating complex mixtures, allowing for the simultaneous quantification of starting materials, intermediates, products, and impurities.
Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For imidazole derivatives, Reversed-Phase HPLC (RP-HPLC) is the predominant mode.
Strengths:
-
Quantitative Accuracy: Excellent for determining reaction conversion and product yield when properly calibrated.
-
Versatility: Capable of separating compounds with a wide range of polarities.
-
High-Throughput: Modern UPLC systems can provide results in minutes, enabling rapid time-course studies.[5]
Weaknesses:
-
Limited Structural Information: Provides retention time and UV absorbance, but does not offer definitive structural identification on its own.
-
Method Development: Can require significant upfront effort to optimize separation.
Causality in Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the standard choice. Its hydrophobic nature provides strong retention for the imidazole core and its aromatic derivatives.
-
Mobile Phase: A gradient of acetonitrile and water is typically used to elute compounds with varying polarities. The imidazole ring possesses basic nitrogens, which can interact with residual silanols on the silica backbone of the column, leading to poor peak shape (tailing). To counteract this, a small amount of an acidic modifier like formic acid (for MS compatibility) or phosphoric acid is added to the mobile phase to protonate the imidazoles, ensuring sharp, symmetrical peaks.[4][5]
-
Detection: A Photodiode Array (PDA) detector is highly recommended. It allows for the acquisition of a full UV spectrum for each peak, which helps in peak tracking and purity assessment. The extended conjugation in the arylated products typically results in a bathochromic (red) shift in the UV λ-max compared to the starting material, a useful diagnostic feature.
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A Comparative Crystallographic Analysis of Dihalogenated Imidazoles: Unveiling the Structural Landscape of 4,5-Dibromo-1-methyl-1H-imidazole
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for the X-ray crystal structure of 2,4-dibromo-1H-imidazole did not yield publicly available crystallographic data. This guide, therefore, presents a comprehensive analysis of a closely related and structurally characterized isomer, 4,5-dibromo-1-methyl-1H-imidazole , to illustrate the principles and methodologies of X-ray crystallographic studies on this class of compounds. This derivative serves as a valuable proxy for understanding the structural nuances of dibrominated imidazole scaffolds.
Introduction: The Significance of Halogenated Imidazoles
Halogenated imidazoles are a cornerstone of modern medicinal chemistry and materials science. The introduction of halogen atoms onto the imidazole core profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and propensity for specific intermolecular interactions. These modifications are pivotal in modulating biological activity and designing novel therapeutics and functional materials. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for rational drug design and the development of next-generation materials.
This guide provides a detailed comparative analysis of the crystal structure of 4,5-dibromo-1-methyl-1H-imidazole, juxtaposed with its chlorinated analog, 4,5-dichloro-1-methylimidazole. By examining the subtle yet significant differences in their solid-state architecture, we aim to provide researchers with a deeper understanding of how halogen substitution patterns dictate crystal packing and intermolecular forces.
Experimental Protocols: From Synthesis to Structure Solution
The determination of a crystal structure is a multi-step process that begins with the synthesis of high-purity material and culminates in the refinement of the crystallographic model. The causality behind each experimental choice is critical for obtaining high-quality crystals suitable for diffraction studies.
Step 1: Synthesis of Halogenated Imidazoles
The synthesis of dihalogenated imidazoles typically proceeds via electrophilic halogenation of an imidazole precursor. The choice of halogenating agent and reaction conditions is crucial for controlling the regioselectivity and preventing over-halogenation.
Representative Synthesis of 4,5-Dibromo-1-methyl-1H-imidazole:
-
Precursor Synthesis: 1-methylimidazole is the starting precursor.
-
Bromination: The 1-methylimidazole is treated with a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, in a suitable solvent like chloroform or acetic acid. The reaction is often performed at controlled temperatures to manage reactivity.
-
Work-up and Purification: Following the reaction, the mixture is neutralized, and the crude product is extracted. Purification is typically achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield high-purity crystalline material.
Step 2: Single-Crystal Growth
The growth of a single crystal of sufficient size and quality is often the most challenging step. The method of crystallization is chosen based on the compound's solubility and stability.
Methodology: Slow Evaporation
-
Solvent Selection: A solvent or solvent mixture in which the compound has moderate solubility is selected.
-
Saturated Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, promoting the formation of well-ordered single crystals over several days or weeks.
Step 3: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
Comparative Crystallographic Analysis: Bromine vs. Chlorine
The substitution of bromine for chlorine in the 4 and 5 positions of the 1-methylimidazole ring results in distinct differences in the crystal packing and intermolecular interactions. The crystallographic data for 4,5-dibromo-1-methyl-1H-imidazole and 4,5-dichloro-1-methylimidazole are summarized below.
| Parameter | 4,5-Dibromo-1-methyl-1H-imidazole | 4,5-Dichloro-1-methylimidazole |
| CCDC Deposition Number | 209947 | 666021 |
| Empirical Formula | C₄H₄Br₂N₂ | C₄H₄Cl₂N₂ |
| Formula Weight | 239.90 | 150.99 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 8.338(2) | 7.979(2) |
| b (Å) | 11.089(2) | 10.634(3) |
| c (Å) | 7.439(2) | 7.218(2) |
| β (°) | 115.11(3) | 114.39(3) |
| Volume (ų) | 622.3(3) | 558.1(3) |
| Z | 4 | 4 |
| Density (calculated) (g/cm³) | 2.560 | 1.795 |
Intermolecular Interactions: A Deeper Look
The nature and directionality of intermolecular interactions are fundamental to understanding the solid-state properties of molecular crystals. In halogenated imidazoles, a network of hydrogen bonds and halogen bonds often dictates the crystal packing arrangement.
Hydrogen Bonding
In both structures, the primary intermolecular interaction is the hydrogen bonding involving the hydrogen atoms of the methyl group and the imidazole ring with the nitrogen and halogen atoms of neighboring molecules.
Halogen Bonding: The Role of the σ-Hole
A key difference between the bromo and chloro derivatives lies in the strength and prevalence of halogen bonds. Bromine, being larger and more polarizable than chlorine, forms more pronounced halogen bonds. This is due to the larger and more positive σ-hole on the bromine atom, which is an area of positive electrostatic potential on the outermost portion of the halogen atom, allowing for favorable electrostatic interactions with nucleophiles.
The crystal packing of 4,5-dibromo-1-methyl-1H-imidazole showcases significant Br···N and Br···Br interactions, which contribute to the overall stability of the crystal lattice. These interactions are weaker and less directional in the dichloro analog.
Visualization of Crystal Packing
The following diagram illustrates the key intermolecular interactions in the crystal lattice of 4,5-dibromo-1-methyl-1H-imidazole.
Caption: Intermolecular interactions in 4,5-dibromo-1-methyl-1H-imidazole.
Conclusion and Future Directions
This comparative guide highlights the significant impact of halogen substitution on the crystal engineering of imidazole derivatives. The analysis of 4,5-dibromo-1-methyl-1H-imidazole reveals a rich network of intermolecular interactions, with halogen bonding playing a crucial role in the supramolecular assembly. These insights are vital for the rational design of new pharmaceutical cocrystals and advanced materials with tailored solid-state properties.
Future work should focus on obtaining the crystal structure of the parent this compound to provide a direct comparison and further elucidate the structure-property relationships in this important class of compounds. The continued exploration of halogen bonding in heterocyclic systems will undoubtedly pave the way for the development of novel and effective molecular entities.
References
-
Crystal structure of 4,5-dibromo-1-methyl-1H-imidazole. Cambridge Crystallographic Data Centre. [Link]
-
Crystal structure of 4,5-dichloro-1-methyl-1H-imidazole. Cambridge Crystallographic Data Centre. [Link]
-
Halogen Interactions in 2,4,5-Tribromoimidazolium Salts. MDPI. [Link]
-
Noncovalent interactions in halogenated ionic liquids: theoretical study and crystallographic implications. Royal Society of Chemistry. [Link]
comparative study of Suzuki coupling with dibromo- vs diiodoimidazoles
An In-Depth Comparative Guide to Suzuki Coupling Reactions: Dibromo- vs. Diiodoimidazoles
For researchers and professionals in drug development and materials science, the imidazole scaffold is a cornerstone of molecular design. Its derivatives are integral to a vast array of biologically active compounds and functional materials.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a premier method for the functionalization of this heterocycle, enabling the formation of crucial carbon-carbon bonds.[2][3]
This guide provides a senior-level, comparative analysis of 4,5-dibromo- and 4,5-diiodoimidazoles as substrates in Suzuki coupling reactions. We will move beyond simple procedural descriptions to explore the mechanistic nuances, strategic considerations for catalyst selection, and practical experimental protocols that govern the successful synthesis of substituted imidazole derivatives.
Mechanistic Underpinnings: The Critical Role of the Halogen
The efficacy of a Suzuki coupling reaction is governed by a well-established catalytic cycle involving a palladium catalyst.[4] The three primary steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6] The rate-determining step, and the crux of the comparison between bromo- and iodo-substrates, is typically the initial Oxidative Addition.[6]
In this step, the Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the imidazole. The reactivity trend for this process is directly related to the C-X bond dissociation energy: C-I > C-OTf > C-Br >> C-Cl .[5][7] The weaker carbon-iodine bond allows for faster and more facile oxidative addition compared to the stronger carbon-bromine bond. This fundamental difference in reactivity dictates the choice of reaction conditions and has significant implications for yield, reaction time, and catalyst selection. For aryl iodides, the binding of the iodoarene to the palladium complex can be the first irreversible step, preceding the oxidative addition itself, highlighting its high reactivity.[8]
Protocol 1: Suzuki Coupling of 4,5-Diiodo-1H-imidazole (Representative)
This protocol utilizes the higher reactivity of the diiodo-substrate, allowing for milder conditions.
-
Reaction Setup : To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4,5-diiodo-1H-imidazole (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Solvent Addition : Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition : Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv). The choice of a simple, less active catalyst is deliberate, leveraging the high reactivity of the C-I bond to favor mono-substitution.
-
Reaction : Heat the mixture to 60 °C and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-arylated product.
Protocol 2: Suzuki Coupling of 4,5-Dibromo-1H-imidazole (Representative)
This protocol employs more robust conditions to activate the more stable C-Br bond.
-
Reaction Setup : To a flame-dried Schlenk tube under a nitrogen atmosphere, add 4,5-dibromo-1H-imidazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv). A stronger base is often required for less reactive bromides.
-
Catalyst Pre-formation : In a separate vessel, pre-mix Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv) and a bulky ligand like Xantphos (0.05 equiv) in degassed THF and stir for 10 minutes. This pre-formation helps generate the active Pd(0)L₂ species.
-
Catalyst Addition : Transfer the catalyst solution to the Schlenk tube containing the reagents via cannula.
-
Reaction : Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Cool the reaction to room temperature. Filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and partition between ethyl acetate and water.
-
Purification : Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion and Strategic Recommendations
The choice between a dibromo- and a diiodoimidazole substrate is a strategic one, not merely a matter of convenience.
-
Choose Diiodoimidazoles when :
-
Mild reaction conditions are paramount to protect sensitive functional groups elsewhere in the molecule.
-
Rapid reaction times are desired for high-throughput synthesis.
-
Subsequent chemistry requires the remaining iodo-group for other transformations (e.g., Sonogashira coupling).
-
-
Choose Dibromoimidazoles when :
-
High mono-selectivity is the primary goal and forcing conditions are tolerable.
-
The starting material is more readily available or cost-effective.
-
Catalyst-controlled regioselectivity is being explored to access specific isomers that may be difficult to obtain otherwise. [9] Ultimately, a deep understanding of the mechanistic principles of the Suzuki-Miyaura coupling, combined with empirical data from the literature, empowers the medicinal or materials chemist to make an informed decision. By carefully selecting the halogen, catalyst, ligand, and reaction conditions, one can precisely control the functionalization of the imidazole core to construct diverse and complex molecular architectures.
-
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- BenchChem. (2025). Application Note and Protocol: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole.
- Wikipedia. Suzuki reaction.
- BenchChem. (2025). Technical Support Center: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole.
- chemeurope.com. Suzuki reaction.
- Google Patents. (CN112321512A) - Synthesis method of 4, 5-diiodo-1H-imidazole.
- Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. SciSpace.
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
- Google Patents. (CN102432543A) - Synthesis method of 4-iodo-1H-imidazole.
- BenchChem. (2025). Application Notes and Protocols for 4,5-Dibromo-2-phenyl-1H-imidazole in Organic Synthesis.
- ResearchGate. (2025, August 10). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.
- Strotman, N. A., et al. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. Journal of Organic Chemistry, 75(5), 1733-9.
- Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733-1739.
- Neufeldt, S. R., & Strotman, N. A. (2022).
- Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.
- Bellina, F., & Rossi, R. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed.
- ResearchGate. Synthesis of 4,5‐diiodoimidazole and 2,4,5‐triiodoimidazole.
- BenchChem. 4,5-Diiodo-1H-imidazole | 15813-09-9.
- Chemistry LibreTexts. (2020, July 1).
- Chemistry LibreTexts. (2023, August 2).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki_reaction [chemeurope.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2,4-dibromo-1H-imidazole: A Comparative Analysis of Modern Analytical Techniques
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic building block is not a trivial detail—it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. 2,4-dibromo-1H-imidazole is a valuable intermediate, serving as a versatile scaffold in the synthesis of pharmaceuticals and other bioactive compounds.[1] Its precise structure and high purity are paramount, as even minor impurities can lead to significant side reactions, reduced yields, and potentially toxic byproducts in a multi-step synthesis.
The synthesis of this compound, typically achieved through the direct electrophilic bromination of 1H-imidazole, is a process where precise control is critical. A lack of optimization can readily lead to a mixture of products, including unreacted starting material, mono-brominated regioisomers (2-bromo-1H-imidazole and 4-bromo-1H-imidazole), and the over-brominated 2,4,5-tribromo-1H-imidazole.[2][3] Therefore, a robust analytical strategy to confirm both the identity and purity of the synthesized product is not just a quality control measure, but a crucial component of the research and development process itself.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of this compound: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, provide self-validating experimental protocols, and present a framework for interpreting the resulting data.
The Analytical Triad: A Comparative Overview
The choice of an analytical technique is dictated by the specific question being asked. Are we looking for precise quantification of known impurities, absolute structural confirmation, or identification of unknown volatile byproducts? Each technique offers a unique lens through which to view the sample's composition.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantitative analysis of impurities and main component. | High resolution, excellent reproducibility, high sensitivity for UV-active compounds.[4] | Requires reference standards for accurate quantification of each impurity; less structural information. |
| NMR (¹H, ¹³C) | Unambiguous structure elucidation and quantification (qNMR). | Provides detailed structural information; can quantify without impurity-specific standards.[4] | Lower sensitivity compared to HPLC; complex mixtures can be difficult to resolve. |
| GC-MS | Identification of volatile impurities and confirmation of molecular weight. | Excellent separation for volatile compounds, provides molecular weight information.[5] | May require derivatization for non-volatile compounds; thermal degradation is a risk. |
Workflow for Purity Assessment of this compound
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.
Caption: Overall workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone for determining the purity of pharmaceutical intermediates due to its high resolving power and quantitative accuracy.[6] For a moderately polar molecule like this compound, a reversed-phase (RP-HPLC) method is the logical choice.
Causality in Method Development:
-
Column: A C18 (octadecylsilane) column is selected because its nonpolar stationary phase provides excellent retention and separation for a wide range of organic molecules, including halogenated heterocycles.
-
Mobile Phase: A gradient of water (often with a pH modifier like formic or phosphoric acid) and a polar organic solvent (acetonitrile or methanol) is employed. The acid suppresses the ionization of silanol groups on the silica backbone, leading to sharper, more symmetrical peaks.[7] A gradient elution (gradually increasing the organic solvent) is crucial for resolving impurities with different polarities, from the more polar starting material (imidazole) to potentially less polar over-brominated products.
-
Detector: A UV detector is ideal as the imidazole ring is a chromophore, absorbing UV light. A wavelength is chosen where the analyte and expected impurities show significant absorbance, typically around 210-230 nm.
Experimental Protocol: RP-HPLC
-
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Reference standard of this compound (purity >99%).
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of water and acetonitrile.
-
Standard Solution: Accurately weigh ~5 mg of the reference standard and dissolve in 50.0 mL of diluent to achieve a concentration of about 100 µg/mL.
-
Sample Solution: Prepare the synthesized sample at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 220 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
-
Data Analysis:
-
Calculate the purity by area percent. Purity (%) = (Area of main peak / Total area of all peaks) x 100.
-
Identify impurities by comparing their retention times to known standards if available.
-
Hypothetical HPLC Data Summary
| Peak ID | Retention Time (min) | Area (%) | Potential Identity |
| 1 | 3.5 | 0.15 | 1H-imidazole (Starting Material) |
| 2 | 6.8 | 0.45 | 4-bromo-1H-imidazole |
| 3 | 9.2 | 99.20 | This compound |
| 4 | 11.5 | 0.20 | 2,4,5-tribromo-1H-imidazole |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority
While HPLC excels at quantification, NMR spectroscopy provides an unparalleled view of the molecule's structure. It serves as the definitive method for confirming the identity of the synthesized compound and can reveal the presence of regioisomers or other structurally similar impurities that might co-elute in an HPLC run.
Causality in NMR Analysis:
-
¹H NMR: This spectrum provides information on the number and environment of protons. For this compound, we expect to see a single proton signal for the C5-H and a broad signal for the N-H proton. The chemical shift of the C5-H is highly sensitive to the substitution pattern. For example, the C5-H of 4-bromo-1H-imidazole would be a singlet, while the C2-H and C5-H of the same compound would appear at different chemical shifts, allowing for clear differentiation.
-
¹³C NMR: This spectrum confirms the carbon backbone. The number of signals confirms the number of non-equivalent carbons, and their chemical shifts are indicative of their environment. Carbons bonded to bromine will be significantly shifted compared to those bonded to hydrogen.
-
Quantitative NMR (qNMR): By adding a known amount of an internal standard with a distinct signal (e.g., maleic acid), the absolute purity of the sample can be determined without relying on a reference standard of the analyte itself.[4]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 10-20 mg of the synthesized this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves imidazoles and allows for the observation of the N-H proton.
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
-
Instrumental Parameters (500 MHz Spectrometer):
-
¹H NMR: Acquire with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio. Observe a spectral width from -1 to 14 ppm.
-
¹³C NMR: Acquire using a proton-decoupled pulse program. A larger number of scans (e.g., 1024) is typically required.
-
-
Expected Spectral Data (in DMSO-d₆):
-
¹H NMR: A singlet around δ 7.5-7.8 ppm (1H, C5-H) and a broad singlet for the N-H proton above δ 12 ppm.
-
¹³C NMR: Three signals are expected for the imidazole ring carbons. The carbons attached to bromine (C2 and C4) will be downfield, while the C5 carbon will be further upfield.
-
Interpreting NMR for Impurity Identification
| Compound | Expected ¹H NMR Signal(s) for Imidazole Ring Protons |
| 1H-imidazole | ~δ 7.7 (s, 1H, C2-H), ~δ 7.1 (s, 2H, C4/C5-H)[8] |
| 4-bromo-1H-imidazole | Two singlets, one for C2-H and one for C5-H. |
| This compound | One singlet for C5-H. |
| 2,4,5-tribromo-1H-imidazole | No C-H signals for the imidazole ring. |
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Detective
GC-MS is a powerful technique for separating and identifying volatile components in a mixture.[5] It provides two crucial pieces of information: the retention time (from GC) and the mass-to-charge ratio of the compound and its fragments (from MS). This is particularly useful for confirming the molecular weight of the product and identifying any low-boiling-point impurities from solvents or reagents.
Causality in Method Selection:
-
Applicability: this compound (M.W. 225.87 g/mol ) should be sufficiently volatile for GC analysis, especially with a high-temperature column and injector.[9]
-
Mass Spectrometry: The mass spectrum provides the molecular ion peak, which confirms the molecular weight. Critically, the isotopic pattern for a compound containing two bromine atoms (⁵⁰% ⁷⁹Br, ⁵⁰% ⁸¹Br) is highly characteristic, showing a 1:2:1 ratio for the M, M+2, and M+4 peaks. This pattern is a definitive fingerprint for a dibrominated species.
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole).
-
Capillary column suitable for polar analytes (e.g., DB-5ms or equivalent).
-
-
Sample Preparation:
-
Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
-
GC-MS Parameters:
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 20 °C/min, and hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
-
Decision Logic for Technique Selection
Caption: Logic for choosing the primary analytical method.
Conclusion
Assessing the purity of synthesized this compound requires a multi-faceted analytical approach. No single technique can provide a complete picture.
-
HPLC serves as the primary tool for routine purity checks and precise quantification of known impurities.
-
NMR is indispensable for the initial, unambiguous structural confirmation of the product and for identifying and quantifying impurities without the need for reference standards.
-
GC-MS is a valuable complementary technique for confirming molecular weight via its characteristic isotopic pattern and for detecting volatile impurities that other methods might miss.
By judiciously combining these techniques, researchers and drug development professionals can establish a robust, self-validating system that ensures the quality and integrity of this critical synthetic intermediate, thereby safeguarding the success of their subsequent research endeavors.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
ACS Publications. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dibromo-N-Boc-imidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Retrieved from [Link]
-
LCGC. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Retrieved from [Link]
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research. Retrieved from [Link]
-
PubMed Central. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Retrieved from [Link]
-
BMRB. (n.d.). Imidazole at BMRB. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. Retrieved from [Link]
-
National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Retrieved from [Link]
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National Institutes of Health. (n.d.). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Retrieved from [Link]
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A Comparative Guide to the Cytotoxicity of Brominated Imidazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated imidazoles are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry and drug development. Their structural motif is found in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a bromine atom to the imidazole ring can dramatically alter the molecule's physicochemical properties, influencing its reactivity, lipophilicity, and interactions with biological targets. Consequently, understanding the cytotoxic profile of different brominated imidazole isomers is paramount for identifying promising therapeutic leads and mitigating potential off-target toxicity.
This guide provides an in-depth comparison of the cytotoxicity of brominated imidazole isomers, supported by established experimental protocols and insights into the underlying molecular mechanisms. As a senior application scientist, the aim is to equip researchers with the necessary knowledge and methodologies to conduct their own robust comparative studies.
Comparative Cytotoxicity of Brominated Imidazole Isomers: A Structure-Activity Perspective
While direct comparative studies on the cytotoxicity of simple brominated imidazole isomers are not extensively available in the public domain, we can infer potential differences based on established principles of structure-activity relationships (SAR) for halogenated compounds. The position of the bromine atom on the imidazole ring is expected to significantly impact the molecule's electronic distribution, steric hindrance, and metabolic stability, all of which can influence its cytotoxic potential.
-
2-Bromoimidazole: The bromine atom at the 2-position is adjacent to both nitrogen atoms. This position is often susceptible to metabolic attack, and the electronic properties of the C-Br bond can influence the overall reactivity of the molecule.
-
4(5)-Bromoimidazole: Due to tautomerism, the 4- and 5-positions of the imidazole ring are often considered equivalent. A bromine atom at this position may have a different impact on the molecule's dipole moment and its ability to form hydrogen bonds compared to the 2-isomer.
-
Dibromoimidazole Isomers (e.g., 2,4-Dibromoimidazole, 4,5-Dibromoimidazole): The presence of two bromine atoms will further increase the lipophilicity and molecular weight of the compound. The relative positions of the bromine atoms will dictate the molecule's symmetry and electronic properties, likely leading to distinct cytotoxic profiles.
It is crucial to emphasize that these are generalized predictions. The actual cytotoxic effects will be highly dependent on the specific cell line, experimental conditions, and the complex interplay of various cellular factors. Therefore, rigorous experimental evaluation is essential to determine the precise cytotoxic ranking of these isomers.
Experimental Protocols for Comparative Cytotoxicity Assessment
To facilitate a direct and reliable comparison of the cytotoxicity of brominated imidazole isomers, the following detailed protocols for key in vitro assays are provided.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[3]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the brominated imidazole isomers in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[5] LDH is a stable cytosolic enzyme that is released upon cell lysis.[6]
Experimental Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Use a positive control (cells lysed with a detergent like Triton X-100) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each treatment group.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can exert their effects.[7] Several assays can be used to detect and quantify apoptosis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).
Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[9][10] Assays are available to measure the activity of specific caspases, such as the executioner caspases-3 and -7, using fluorogenic or colorimetric substrates.[11]
Mechanistic Insights into Imidazole-Induced Cytotoxicity
The cytotoxic effects of imidazole-containing compounds are often mediated by the induction of apoptosis. This process is tightly regulated by a complex network of signaling pathways.
The Intrinsic (Mitochondrial) Apoptotic Pathway
Many cytotoxic agents, including some imidazole derivatives, trigger the intrinsic apoptotic pathway.[12] This pathway is initiated by intracellular stress signals that converge on the mitochondria.
Caption: The intrinsic apoptotic pathway initiated by cellular stress.
Key players in this pathway include:
-
Bcl-2 Family Proteins: This family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that regulate mitochondrial membrane permeability.[13][14] The ratio of pro- to anti-apoptotic proteins is a critical determinant of cell fate.
-
Mitochondria: Upon receiving pro-apoptotic signals, the mitochondrial outer membrane becomes permeabilized, leading to the release of pro-apoptotic factors such as cytochrome c into the cytoplasm.
-
Caspases: The release of cytochrome c triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.[15]
Involvement of Other Signaling Pathways
The cytotoxicity of imidazole derivatives can also involve the modulation of other critical signaling pathways:
-
MAP Kinase (MAPK) Pathway: The MAPK pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[16][17] Some cytotoxic compounds can activate specific MAPK pathways, such as the p38 and JNK pathways, which can promote apoptosis.[18]
-
NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation and cell survival.[2] Inhibition of the NF-κB pathway can sensitize cancer cells to apoptosis.[19] Some imidazole-based compounds have been shown to modulate NF-κB signaling.[20]
Data Interpretation and Comparative Analysis
After performing the aforementioned assays, the following steps should be taken to conduct a thorough comparative analysis:
-
Tabulate IC50 Values: Create a table summarizing the IC50 values obtained from the MTT assay for each brominated imidazole isomer across different cell lines and time points. This will provide a quantitative measure of their relative potency.
-
Compare Cytotoxicity Profiles: Analyze the results from the LDH assay to compare the extent of membrane damage induced by each isomer.
-
Elucidate the Mode of Cell Death: Use the data from the apoptosis assays (Annexin V/PI staining and caspase activity) to determine whether the observed cytotoxicity is primarily due to apoptosis or necrosis.
-
Correlate Structure with Activity: Attempt to establish a structure-activity relationship by correlating the observed cytotoxic potencies with the position of the bromine atom(s) on the imidazole ring.
-
Investigate Mechanistic Differences: If significant differences in cytotoxicity are observed, further experiments can be designed to investigate the underlying mechanisms, such as examining the expression levels of Bcl-2 family proteins or the activation status of specific MAPK and NF-κB pathway components.
Table 1: Hypothetical Comparative Cytotoxicity Data for Brominated Imidazole Isomers
| Compound | Cell Line | IC50 (µM) after 48h | % Cytotoxicity (LDH) at 50 µM | % Apoptosis (Annexin V) at 50 µM |
| 2-Bromoimidazole | MCF-7 | Data to be generated | Data to be generated | Data to be generated |
| A549 | Data to be generated | Data to be generated | Data to be generated | |
| 4(5)-Bromoimidazole | MCF-7 | Data to be generated | Data to be generated | Data to be generated |
| A549 | Data to be generated | Data to be generated | Data to be generated | |
| 2,4-Dibromoimidazole | MCF-7 | Data to be generated | Data to be generated | Data to be generated |
| A549 | Data to be generated | Data to be generated | Data to be generated | |
| 4,5-Dibromoimidazole | MCF-7 | Data to be generated | Data to be generated | Data to be generated |
| A549 | Data to be generated | Data to be generated | Data to be generated |
This table is a template for researchers to populate with their own experimental data.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of the cytotoxicity of brominated imidazole isomers. While a definitive ranking of their cytotoxic potential awaits direct experimental evidence, the provided protocols and mechanistic insights offer a solid foundation for researchers to conduct their own investigations. A thorough understanding of the structure-cytotoxicity relationships of these compounds is essential for the rational design of novel imidazole-based therapeutics with improved efficacy and safety profiles. Future studies should focus on generating robust comparative data and further elucidating the specific molecular targets and signaling pathways involved in their cytotoxic action.
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A Comparative Guide to the Structural Validation of Novel Compounds Derived from 2,4-Dibromo-1H-Imidazole
Introduction
In the landscape of medicinal chemistry and materials science, imidazole derivatives stand as a cornerstone for the development of novel therapeutic agents and functional materials.[1] The 2,4-dibromo-1H-imidazole scaffold, in particular, offers a versatile platform for the synthesis of a diverse array of substituted imidazoles.[2][3] The regioselective functionalization of this starting material allows for the introduction of various substituents at the 2 and 4 positions, leading to compounds with potentially unique biological activities and material properties. However, the synthesis of such novel compounds is only the first step; rigorous structural validation is paramount to ensure the unambiguous determination of their chemical identity. This guide provides an in-depth, comparative analysis of the key analytical techniques employed in the structural elucidation of novel compounds derived from this compound, offering insights into the experimental choices and the interpretation of the resulting data.
The Synthetic Challenge: Regioselectivity
The synthesis of 2,4-disubstituted imidazoles from this compound often presents a significant challenge in achieving regioselectivity.[2][4] The differential reactivity of the bromine atoms at the C2 and C4 positions can be exploited to control the sequential introduction of substituents. However, careful control of reaction conditions is crucial to avoid the formation of undesired isomers. This inherent synthetic complexity underscores the critical need for robust analytical methods to confirm the precise substitution pattern of the final products.
A Multi-faceted Approach to Structural Validation
A combination of spectroscopic and spectrometric techniques is essential for the comprehensive structural validation of novel imidazole derivatives. No single technique can provide a complete picture; instead, the data from each method should be considered in a complementary fashion to build a conclusive structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules in solution.[5] For derivatives of this compound, both ¹H and ¹³C NMR provide invaluable information regarding the substitution pattern and the electronic environment of the imidazole core and its substituents.
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum of a 2,4-disubstituted imidazole will lack signals corresponding to the imidazole ring protons, as both have been substituted. The key diagnostic signals will arise from the substituents themselves. For instance, if an aryl group is introduced, the chemical shifts and coupling patterns of the aromatic protons can confirm its presence and provide clues about its electronic environment. The integration of the signals provides a quantitative measure of the relative number of protons, which is crucial for confirming the overall composition of the molecule.
Table 1: Representative ¹H NMR Data for a Hypothetical 2-Aryl-4-alkyl-1H-imidazole
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Imidazole N-H | 10.0 - 12.0 | broad singlet | Position can vary depending on solvent and concentration. |
| Aryl Protons | 7.0 - 8.5 | multiplet | Chemical shifts and coupling patterns depend on the substitution of the aryl ring. |
| Alkyl Protons | 0.9 - 4.0 | Varies | Chemical shifts and multiplicities depend on the specific alkyl group. |
Note: This is a generalized representation. Actual chemical shifts can vary.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. In the case of 2,4-disubstituted imidazoles, the chemical shifts of the imidazole ring carbons (C2, C4, and C5) are particularly informative. The carbon atoms directly bonded to the electronegative nitrogen atoms and the substituents will exhibit distinct chemical shifts.
Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and providing insights into its elemental composition and fragmentation patterns.[6] For compounds derived from this compound, MS is particularly useful due to the characteristic isotopic signature of bromine.
Isotopic Pattern of Bromine
Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio.[7][8] This results in a distinctive isotopic pattern for the molecular ion peak (M⁺) in the mass spectrum.
-
Monobrominated compounds will exhibit two peaks of roughly equal intensity, separated by 2 m/z units (M⁺ and M⁺+2).[9]
-
Dibrominated compounds , such as the starting material this compound, will show a characteristic 1:2:1 pattern for the M⁺, M⁺+2, and M⁺+4 peaks.
The presence or absence of this characteristic bromine isotopic pattern in the mass spectrum of a novel derivative provides immediate and definitive evidence for the incorporation or displacement of the bromine atoms during the synthesis.
Table 2: Comparison of Expected Molecular Ion Isotopic Patterns
| Compound | Expected Molecular Ion Peaks | Relative Intensity Ratio |
| This compound | M⁺, M⁺+2, M⁺+4 | 1:2:1 |
| 2-Aryl-4-bromo-1H-imidazole | M⁺, M⁺+2 | 1:1 |
| 2,4-Diaryl-1H-imidazole | M⁺ | 100% |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a molecule. This is a crucial step in confirming the identity of a novel compound and distinguishing it from other potential isomers.
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
While NMR and MS provide strong evidence for the structure of a molecule, X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[10][11] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, leaving no doubt as to the connectivity and stereochemistry of the compound.[12]
The Causality Behind Experimental Choices
The decision to pursue X-ray crystallography is often driven by the need for absolute structural proof, especially when NMR and MS data are ambiguous or when the compound is intended for applications where the precise three-dimensional structure is critical, such as in drug design.[10] The primary challenge in X-ray crystallography is obtaining high-quality single crystals, which can be a time-consuming and often trial-and-error process.[11]
Experimental Workflow for X-ray Crystallography
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: High-quality single crystals of the purified novel imidazole derivative are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.[11] A variety of solvents and solvent mixtures should be screened to find the optimal conditions.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation).[10] The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.[11]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods to obtain an initial electron density map.[11] The atomic model is built and refined against the experimental data until the calculated and observed diffraction patterns show a close match.[10]
Comparative Analysis of Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Connectivity, substitution pattern, electronic environment. | Non-destructive, relatively fast, provides detailed structural information in solution. | Can be ambiguous for complex structures, requires soluble samples. |
| Mass Spectrometry | Molecular weight, elemental composition, presence of halogens. | High sensitivity, provides definitive molecular weight, characteristic isotopic patterns for bromine.[6] | Does not provide information on connectivity or stereochemistry, can be destructive. |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths, bond angles, intermolecular interactions. | Provides the "gold standard" for structural determination.[10] | Requires high-quality single crystals, which can be difficult to obtain; provides a static picture of the molecule in the solid state.[11] |
Conclusion
The structural validation of novel compounds derived from this compound requires a rigorous and multi-faceted analytical approach. While NMR and mass spectrometry serve as the primary tools for initial characterization and confirmation of the desired chemical transformation, X-ray crystallography provides the ultimate and unambiguous proof of structure. By judiciously applying these techniques in a complementary fashion, researchers can confidently establish the chemical identity of their newly synthesized imidazole derivatives, paving the way for their further investigation in drug discovery and materials science.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2,4-dibromo-1H-imidazole
As a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals, the purity and impurity profile of 2,4-dibromo-1H-imidazole is of critical importance. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This guide provides an in-depth comparison of two orthogonal HPLC methodologies—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the robust analysis of this compound. We will explore the fundamental principles behind each method, provide detailed experimental protocols, and compare their respective performance characteristics to guide researchers in selecting the optimal approach for their specific analytical challenges.
Understanding the Analyte: Physicochemical Properties of this compound
Effective HPLC method development begins with a thorough understanding of the analyte's properties. This compound (C₃H₂Br₂N₂) is a moderately polar molecule.[1] Its key physicochemical properties, estimated from computational data, are summarized below.
| Property | Value | Significance for HPLC Method Development |
| Molecular Weight | ~225.87 g/mol | Influences diffusion and is a prerequisite for mass spectrometry.[1] |
| XLogP3 | 2.1 | This predicted lipophilicity suggests the compound is suitable for reversed-phase chromatography but may not be strongly retained, potentially co-eluting with polar impurities.[1] |
| Polar Surface Area | 28.7 Ų | The presence of two nitrogen atoms in the imidazole ring provides polarity, making the molecule a candidate for HILIC.[1] |
| UV Absorbance | ~210 nm (predicted) | The imidazole ring possesses a chromophore suitable for UV detection. Imidazole itself has a characteristic absorption peak near 209 nm.[2] |
The dual nature of the molecule—possessing both hydrophobic (brominated ring) and hydrophilic (imidazole core) characteristics—makes it an excellent candidate for analysis by multiple HPLC modes.
Method 1: The Workhorse Approach - Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common mode of liquid chromatography, relying on hydrophobic interactions between the analyte and a nonpolar stationary phase. For this compound, the separation is primarily driven by the interaction of the dibrominated ring structure with the alkyl chains of the stationary phase.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development due to its strong hydrophobicity and wide availability. The XLogP of 2.1 indicates sufficient hydrophobicity for retention on this phase.[1] For potentially challenging separations involving isomers or closely related impurities, alternative phases like Phenyl-Hexyl could provide orthogonal selectivity through π-π interactions with the imidazole ring.[3]
-
Mobile Phase: A mixture of water and a water-miscible organic solvent, typically acetonitrile or methanol, is used. Acetonitrile is often preferred for its lower viscosity and favorable UV transparency. The addition of an acid, such as 0.1% formic acid, is crucial. It serves to protonate the basic nitrogen atoms of the imidazole ring, suppressing silanol interactions and resulting in sharper, more symmetrical peaks.
-
Detection: Given the imidazole chromophore, UV detection at a low wavelength, such as 210 nm, is expected to provide high sensitivity.[2][4]
Experimental Protocol: RP-HPLC
-
Instrumentation: Standard HPLC or UHPLC system with a UV/PDA detector.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and samples in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm.
-
Method 2: The Orthogonal Approach - Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for separating polar and hydrophilic compounds that show little to no retention in RP-HPLC.[5][6][7] This makes it an ideal orthogonal method for analyzing this compound, particularly for quantifying highly polar impurities like imidazole or monobromo-imidazole. The retention mechanism involves the partitioning of the analyte from a high-organic mobile phase into a water-enriched layer adsorbed onto the surface of a polar stationary phase.[5]
Causality Behind Experimental Choices
-
Stationary Phase: A variety of polar phases can be used, including bare silica, amide, or zwitterionic phases.[8] An amide-bonded phase (e.g., TSKgel Amide-80) is an excellent choice as it is less acidic than bare silica and provides robust performance for the separation of polar nitrogen-containing heterocycles.[8]
-
Mobile Phase: HILIC employs a mobile phase composition that is the inverse of reversed-phase, consisting of a high percentage of an organic solvent (typically >70% acetonitrile) and a small amount of an aqueous buffer.[5] Ammonium formate or ammonium acetate are ideal buffers as they are volatile and highly soluble in organic solvents, making the method compatible with mass spectrometry (MS).[5] In HILIC, water is the strong, eluting solvent.
-
Detection: UV detection at 210 nm remains effective. The high organic content of the mobile phase in HILIC can also lead to enhanced sensitivity in ESI-MS detection.[5]
Experimental Protocol: HILIC
-
Instrumentation: Standard HPLC or UHPLC system with a UV/PDA detector.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and samples in 90:10 (v/v) acetonitrile/water to a final concentration of 0.5 mg/mL. Note: The sample solvent should be similar in composition to the initial mobile phase to ensure good peak shape.
-
Chromatographic Conditions:
-
Column: Amide-C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 (v/v) Acetonitrile:Water, pH 3.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 (v/v) Acetonitrile:Water, pH 3.
-
Gradient:
-
0-2 min: 100% A
-
2-15 min: 0% to 60% B
-
15-17 min: 60% B
-
17-18 min: 60% to 0% B
-
18-25 min: 100% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm.
-
Visualizing the Process
To better understand the analytical workflow and the distinct separation mechanisms, the following diagrams are provided.
Caption: General experimental workflow for the HPLC analysis of this compound.
Caption: Contrasting separation mechanisms in RP-HPLC and HILIC for this compound.
Method Comparison Guide
The choice between RP-HPLC and HILIC depends on the specific analytical goal. The following table provides a direct comparison of the two methods.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Primary Interaction | Hydrophobic interactions. | Partitioning into an immobilized aqueous layer. |
| Stationary Phase | Nonpolar (e.g., C18, C8, Phenyl). | Polar (e.g., Amide, Silica, Zwitterionic). |
| Mobile Phase | High aqueous content, gradient to high organic. | High organic content, gradient to higher aqueous. |
| Elution Order | Least polar compounds elute last. | Most polar compounds elute last. |
| Suitability for Analyte | Good for the main compound and nonpolar impurities. | Excellent for the main compound and highly polar impurities/starting materials. |
| Pros | - Highly robust and well-understood.- Wide variety of available columns.- Excellent for purity analysis of the final product. | - Orthogonal selectivity to RP-HPLC.- Superior retention of very polar species.- Enhanced MS sensitivity.[5] |
| Cons | - Poor retention for polar impurities.- Potential for peak tailing with basic compounds if pH is not controlled. | - Can have longer equilibration times.- Sensitive to water content in the sample solvent.- Method development can be less intuitive than RP-HPLC.[7] |
Conclusion and Recommendations
For the comprehensive analysis of this compound, a dual-methodology approach is recommended.
-
For routine quality control (QC) and purity assessment of the main peak, the Reversed-Phase HPLC method is robust, reliable, and sufficient. Its simplicity and the vast industry experience with C18 columns make it the ideal choice for established assays.
-
For impurity profiling, stability studies, or the analysis of process-related impurities, the HILIC method is indispensable. Its orthogonal selectivity ensures that polar impurities, which would be unretained and hidden in the solvent front of an RP-HPLC run, are well-retained and resolved. Developing both methods provides a complete analytical picture, ensuring the highest level of quality and safety for drug development professionals.
By leveraging the strengths of both RP-HPLC and HILIC, researchers can build a comprehensive and self-validating analytical system for this compound, ensuring data integrity from early development through to final product release.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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SIELC Technologies. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. [Link]
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PubChem. 2-Bromo-1H-imidazole. National Center for Biotechnology Information. [Link]
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Agilent Technologies. LC and LC/MS Columns. [Link]
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Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
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Afi-group. Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [Link]
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PubChemLite. 2,4-dibromo-1-trityl-1h-imidazole (C22H16Br2N2). [Link]
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Maxut, A., et al. (2015). Formation Mechanism and yield of small Imidazoles from Reactions of Glyoxal with NH4+ in water at neutral pH. ResearchGate. [Link]
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Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. [Link]
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Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]
- Google Patents.
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Acta Poloniae Pharmaceutica. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]
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Ahmed, S., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 136. [Link]
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ResearchGate. Can I use Immidazole solution for HPLC?. [Link]
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Chromatography Forum. HPLC METHOD FOR IMIDAZOLE. [Link]
-
Han, D., et al. (2014). Novel imidazolium-embedded and imidazolium-spaced octadecyl stationary phases for reversed phase liquid chromatography. ResearchGate. [Link]
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A Technical Guide to the Regioselective Reactivity of 2,4-Dibromo-1H-imidazole: A Comparative Analysis of the 2- and 4-Positions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-1H-imidazole is a versatile and highly valuable building block in medicinal chemistry and materials science. Its two bromine atoms at electronically distinct positions offer the potential for selective functionalization, enabling the synthesis of a diverse array of complex molecules. Understanding the relative reactivity of the C2- and C4-bromo substituents is paramount for designing efficient and regioselective synthetic strategies. This guide provides a comprehensive comparison of the reactivity of these two positions in various chemical transformations, supported by experimental data and mechanistic insights, to empower researchers in their synthetic endeavors.
The Electronic Landscape of this compound: A Tale of Two Bromines
The differential reactivity of the bromine atoms at the C2 and C4 positions of the imidazole ring is fundamentally governed by the electronic nature of the heterocycle. The C2 position is situated between two nitrogen atoms, rendering it more electron-deficient compared to the C4 (or C5) position. This inherent electronic disparity is the primary driver for the observed regioselectivity in many reactions.
Furthermore, the tautomeric nature of the N-unsubstituted imidazole ring and the ability to install a protecting group on the ring nitrogen (N1) can significantly influence the electronic properties and, consequently, the reactivity of the C-Br bonds. N-protection often enhances the reactivity of the C2-bromo position by preventing protonation and altering the electron distribution within the ring.
Comparative Reactivity in Key Transformations
The following sections detail the comparative reactivity of the 2-bromo and 4-bromo positions in this compound across a range of important synthetic reactions.
Metal-Catalyzed Cross-Coupling Reactions
Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions often exhibit a high degree of regioselectivity, favoring substitution at the more reactive C2 position.
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. In the case of dihaloimidazoles, the C2-bromo position generally displays higher reactivity. However, catalyst control can be employed to switch the regioselectivity.
Experimental Data Summary: Suzuki-Miyaura Coupling of Dihaloimidazoles
| Entry | Substrate | Catalyst System | Position of Arylation | Yield (%) | Reference |
| 1 | N-Methyl-2,4-dibromoimidazole | Pd(PPh₃)₄ / Na₂CO₃ | C2 | 75 | [1]([Link]) |
| 2 | N-Methyl-2,4-dibromoimidazole | PdCl₂(dppf) / K₃PO₄ | C4 | 68 | [1]([Link]) |
| 3 | 4(5)-Bromo-1H-imidazole | PdCl₂(dppf) / Phase Transfer | C4/C5 | Good | [2]([Link]) |
Note: The table includes data from N-substituted analogs to illustrate the principles of regioselectivity.
The choice of palladium catalyst and ligands plays a crucial role in determining the site of reaction. Catalysts with bulky, electron-rich phosphine ligands can sometimes favor reaction at the less reactive C4 position by altering the steric and electronic environment around the metal center.[1]([Link])
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, also generally shows a preference for the C2 position in dihaloimidazoles.
Experimental Protocol: Regioselective Sonogashira Coupling at C2
This protocol is adapted from methodologies developed for related dihaloheterocycles and is expected to be applicable to this compound.
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Solvent and Reagents: Add degassed solvent (e.g., THF or DMF), followed by a terminal alkyne (1.1 equiv) and a base such as triethylamine or diisopropylethylamine (2.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
The higher reactivity of the C2-bromo position is attributed to its greater electrophilicity, facilitating the oxidative addition step in the catalytic cycle.
The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to other cross-coupling reactions, the C2 position of this compound is generally more susceptible to amination. The choice of ligand is critical in achieving high yields and selectivity.[3]([Link])
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) reactions on this compound are also expected to show a preference for the C2 position, especially with soft nucleophiles like thiols. The electron-deficient nature of the C2 carbon, flanked by two nitrogen atoms, makes it a more favorable site for nucleophilic attack.
Experimental Data Summary: Nucleophilic Aromatic Substitution with Thiols
| Entry | Substrate | Nucleophile | Product | Yield (%) | Reference |
| 1 | 2-Bromo-N-methylimidazole | Thiophenol | 2-(Phenylthio)-N-methylimidazole | High | General knowledge |
| 2 | 4-Bromo-N-methylimidazole | Thiophenol | 4-(Phenylthio)-N-methylimidazole | Moderate | General knowledge |
Note: This is a representative comparison based on the known principles of SNAr on imidazole systems.
The reaction proceeds via a Meisenheimer-like intermediate, which is better stabilized when the negative charge is delocalized by the two adjacent nitrogen atoms in the case of C2 attack.
Mechanistic Rationale: Unpacking the "Why"
The observed regioselectivity can be rationalized by considering a combination of electronic and steric factors.
-
Electronic Effects: As previously mentioned, the C2 position is inherently more electron-deficient (more electrophilic) due to the inductive effect of the two neighboring nitrogen atoms. This makes it a more favorable site for both oxidative addition in cross-coupling reactions and nucleophilic attack in SNAr reactions. Computational studies on related haloimidazoles support this notion, showing a lower energy barrier for reactions at the C2 position.[4]([Link])
-
Steric Effects: In some cases, particularly with bulky ligands in cross-coupling reactions, steric hindrance around the C2 position can lead to a preference for reaction at the less hindered C4 position. This provides a handle for tuning the regioselectivity of these reactions.
-
N-Substitution: The presence of a substituent on the imidazole nitrogen can significantly impact reactivity. N-alkylation or N-arylation can lock the tautomeric form and further modulate the electronic properties of the ring, often enhancing the reactivity of the C2 position.
Conclusion
The regioselective functionalization of this compound is a powerful strategy for the synthesis of complex molecules. The C2-bromo substituent is generally more reactive than the C4-bromo substituent in a variety of important transformations, including metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This preferential reactivity is primarily driven by the electron-deficient nature of the C2 position. However, it is crucial to recognize that reaction conditions, particularly the choice of catalyst and ligands in cross-coupling reactions, can be manipulated to override this inherent preference and achieve selective functionalization at the C4 position. A thorough understanding of these reactivity patterns and the underlying mechanistic principles is essential for researchers to effectively utilize this versatile building block in their synthetic campaigns.
References
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Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(20), 7033–7044. [Link]
-
Bellina, F., Cauteruccio, S., & Rossi, R. (2006). Regioselective Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of 2,4(5)-Dibromo- and 2,4(5)-Diiodo-1H-imidazoles. The Journal of Organic Chemistry, 71(19), 7166–7169. [Link]
-
Wang, D., & Deredas, D. (2007). Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles and 2,4(5)-Diaryl-1H-imidazoles via Highly Selective Palladium-Catalyzed Arylation Reactions. The Journal of Organic Chemistry, 72(22), 8543–8546. [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Bromides. Journal of the American Chemical Society, 130(46), 15355–15358. [Link]
-
Chobanian, H. R., Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 12(22), 5072–5075. [Link]
-
Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science, 23(3), 434-445. [Link]
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A Spectroscopic Guide to Mono- and Di-Substituted Imidazoles for Researchers and Drug Development Professionals
Introduction: The Significance of Imidazole Substitution in Medicinal Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous essential biomolecules, including the amino acid histidine and the neurotransmitter histamine.[1] Its unique aromatic and amphoteric nature allows it to engage in a variety of noncovalent interactions, making it a crucial component in many drug candidates.[2] The biological activity and pharmacokinetic properties of imidazole-based compounds can be finely tuned by the number and position of substituents on the imidazole ring. This guide provides a comprehensive spectroscopic comparison of mono- and di-substituted imidazole products, offering researchers and drug development professionals the essential data and methodologies to distinguish and characterize these important molecular classes.
This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to provide a clear comparative framework. We will explore the underlying principles of how substitution patterns influence spectroscopic readouts and provide detailed, field-proven protocols for both synthesis and analysis.
The Spectroscopic Fingerprint: A Comparative Analysis
The differentiation between mono- and di-substituted imidazoles hinges on subtle but distinct changes in their interaction with electromagnetic radiation. The position and number of substituents alter the electron density distribution within the imidazole ring, leading to characteristic shifts in NMR, unique vibrational modes in IR, and altered electronic transitions in UV-Vis spectroscopy. Mass spectrometry further aids in confirming the molecular weight and elucidating the substitution pattern through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise substitution pattern of an imidazole ring. The chemical shifts of both proton (¹H) and carbon (¹³C) nuclei are exquisitely sensitive to their local electronic environment.
¹H NMR Spectroscopy:
In a mono-substituted imidazole, the remaining protons on the ring will exhibit distinct chemical shifts and coupling patterns depending on the substituent's position (N-1, C-2, C-4, or C-5). For instance, substitution at the N-1 position leaves three ring protons, while substitution at a carbon atom leaves two. The symmetry, or lack thereof, in di-substituted imidazoles leads to more complex spectra. For example, a 1,4-disubstituted imidazole will have two distinct ring protons, while a symmetrically substituted 1,5-disubstituted imidazole may show simplified spectra.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides complementary information. The chemical shifts of the carbon atoms in the imidazole ring are influenced by the electronegativity and resonance effects of the substituents. In a mono-substituted imidazole, the carbon atom bearing the substituent will show a significant downfield or upfield shift compared to the parent imidazole. In di-substituted imidazoles, the shifts of all five ring carbons are affected, providing a unique fingerprint for each substitution pattern. Tautomerism in N-unsubstituted imidazoles can lead to time-averaged signals in solution-state NMR, a phenomenon that is important to consider during spectral interpretation.[3]
Below is a comparative table of typical ¹H and ¹³C NMR chemical shifts for representative mono- and di-substituted imidazoles.
| Compound | Substitution | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| Imidazole | Unsubstituted | H2: ~7.7, H4/5: ~7.1[4] | C2: ~136, C4/5: ~122[5] |
| 1-Methylimidazole | Mono-substituted | H2: ~7.5, H4: ~7.0, H5: ~6.9, N-CH₃: ~3.7 | C2: ~138, C4: ~129, C5: ~121, N-CH₃: ~33 |
| 2-Methylimidazole | Mono-substituted | H4/5: ~6.9, C-CH₃: ~2.3 | C2: ~145, C4/5: ~121, C-CH₃: ~13 |
| 1,2-Dimethylimidazole | Di-substituted | H4: ~6.8, H5: ~6.7, N-CH₃: ~3.5, C-CH₃: ~2.3 | C2: ~144, C4: ~127, C5: ~120, N-CH₃: ~32, C-CH₃: ~12 |
Experimental Protocols
Synthesis of a Mono-substituted Imidazole: 1-Methylimidazole
This protocol describes a common laboratory-scale synthesis of 1-methylimidazole via N-methylation of imidazole.[6][7]
Materials:
-
Imidazole
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of imidazole in 100 mL of ethanol with magnetic stirring.
-
Deprotonation: To the stirring solution, add 8.0 g of sodium hydroxide. Continue stirring until the sodium hydroxide has completely dissolved.
-
Methylation: Carefully add 10.0 mL of methyl iodide to the flask. Stir the resulting mixture at room temperature for 2-3 hours.
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel and add an equal volume of water.
-
Phase Separation: Shake the separatory funnel vigorously and allow the layers to separate. The organic layer contains the 1-methylimidazole product.
-
Isolation and Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-methylimidazole.
Synthesis of a Di-substituted Imidazole: 1,2-Dimethylimidazole
A common method for synthesizing 1,2-dimethylimidazole involves the reaction of 1-methylimidazole with a methylating agent.
Materials:
-
1-Methylimidazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringe, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1-methylimidazole in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath) and slowly add one equivalent of n-butyllithium in hexanes via syringe. Stir for 1 hour at this temperature.
-
Methylation: Add one equivalent of methyl iodide dropwise via a dropping funnel. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2-dimethylimidazole.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The frequencies of these vibrations are characteristic of the bonds and functional groups present.
In the context of substituted imidazoles, key vibrational modes to observe include:
-
N-H Stretch: For N-unsubstituted imidazoles, a broad absorption is typically observed in the region of 3500-3000 cm⁻¹.[8] This band is absent in N-substituted imidazoles.
-
C-H Stretch: Aromatic C-H stretching vibrations are typically found between 3100-3000 cm⁻¹.[9]
-
C=N and C=C Stretching: These ring stretching vibrations appear in the 1650-1400 cm⁻¹ region. The exact positions of these bands are sensitive to the substitution pattern.[8][10]
-
C-N Stretch: These vibrations are typically observed in the 1350-1250 cm⁻¹ range.[11]
Comparative IR Data:
| Compound | Key IR Absorptions (cm⁻¹) |
| Imidazole | ~3376 (N-H stretch), ~3126 (C-H stretch), ~1593 (C=C stretch), ~1486 (C-N stretch)[8] |
| 1-Methylimidazole | Absent (N-H stretch), ~3100 (C-H stretch), ~1580 (C=C stretch), ~1500 (C=N stretch) |
| 2-Methylimidazole | ~3300 (N-H stretch), ~3100 (C-H stretch), ~1600 (C=C stretch), ~1450 (C=N stretch) |
| 1,2-Dimethylimidazole | Absent (N-H stretch), ~3100 (C-H stretch), ~1590 (C=C stretch), ~1480 (C=N stretch) |
UV-Visible Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic systems like imidazole, the key transitions are π → π*. The position of the maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of auxochromic or chromophoric substituents.
Generally, increasing substitution and conjugation leads to a bathochromic (red) shift to longer wavelengths. For instance, the λmax of imidazole is around 207-210 nm.[12] Substitution with alkyl groups typically causes a slight bathochromic shift. The introduction of chromophores can lead to more significant changes in the UV-Vis spectrum.
Comparative UV-Vis Data:
| Compound | λmax (nm) | Solvent |
| Imidazole | ~208[12] | Varies |
| 1-Methylimidazole | ~209 | Varies |
| 2-Methylimidazole | ~206[12] | Varies |
| 1,2-Dimethylimidazole | ~212 | Varies |
Mass Spectrometry: Deciphering Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. The fragmentation patterns of mono- and di-substituted imidazoles can be distinct.
The molecular ion peak (M+) will directly reflect the addition of the substituent(s). The fragmentation of the imidazole ring itself is less common; however, the loss of substituents is a key fragmentation pathway.[13] For example, a methyl-substituted imidazole will likely show a fragment corresponding to the loss of a methyl radical (M-15). The fragmentation pattern of a di-substituted imidazole will depend on the nature and position of both substituents.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of substituted imidazoles.
Caption: General workflow for the synthesis and spectroscopic analysis of substituted imidazoles.
Caption: Logical relationships between substitution patterns and spectroscopic outputs.
Conclusion
The spectroscopic characterization of mono- and di-substituted imidazoles is a critical step in the development of novel therapeutics. By leveraging the complementary information provided by NMR, IR, UV-Vis, and Mass Spectrometry, researchers can confidently determine the substitution pattern of their synthesized compounds. This guide has provided a comparative framework and detailed protocols to aid in this essential analytical process, empowering scientists to accelerate their drug discovery efforts.
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A Senior Application Scientist's Guide to Assessing the Drug-Likeness of 2,4-dibromo-1H-imidazole Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The imidazole scaffold is a cornerstone of medicinal chemistry, prized for its prevalence in biologically active molecules and its versatile synthetic nature.[1][2] The 2,4-dibromo-1H-imidazole core offers a particularly attractive starting point for library synthesis, with the two bromine atoms serving as reactive handles for diversification through well-established cross-coupling reactions.[3][4] However, the successful transition from a promising scaffold to a viable drug candidate hinges on maintaining favorable physicochemical properties, collectively known as "drug-likeness."
This guide provides a comprehensive framework for assessing the drug-likeness of novel this compound derivatives. We will dissect the core scaffold's intrinsic properties, compare it with potential derivatizations, and present a validated workflow that integrates computational prediction with targeted experimental validation. Our approach is grounded in the principle of early-stage risk mitigation—employing cost-effective in silico methods to prioritize compounds for resource-intensive laboratory synthesis and testing, thereby streamlining the path to identifying high-quality lead candidates.
Introduction: The 'Privileged' Scaffold and the Imperative of Drug-Likeness
In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a range of successful therapeutics. These "privileged scaffolds," a term coined by Ben Evans in 1988, possess the inherent ability to bind to multiple biological targets. The imidazole ring is a classic example of such a scaffold, forming the core of essential biomolecules like the amino acid histidine and demonstrating a wide spectrum of pharmacological activities.[2][5]
The journey from a biologically active "hit" to a marketable drug is, however, fraught with failure, often due to poor pharmacokinetic properties rather than insufficient potency.[6] This is where the concept of drug-likeness, famously encapsulated by Lipinski's Rule of Five, becomes critical.[7][8] It provides a set of guidelines to evaluate whether a compound possesses the physicochemical characteristics—such as appropriate size, lipophilicity, and hydrogen bonding capacity—that would make it a likely orally active drug in humans.[7] Assessing these properties early in the discovery process is not just a checklist exercise; it is a strategic imperative to reduce late-stage attrition.[6]
Baseline Analysis: The this compound Core
Before exploring derivatives, we must first understand the foundational properties of the parent scaffold. A quick analysis against Lipinski's Rule of Five provides an excellent starting point.
| Property | Value for this compound | Lipinski's Rule | Compliance |
| Molecular Weight (MW) | 225.87 g/mol [9] | < 500 Da | Yes |
| LogP (Octanol/Water Partition) | 2.1 (XLogP3)[9] | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 1 (N-H)[9] | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 1 (pyridine-like N)[9] | ≤ 10 | Yes |
Analysis: The unsubstituted this compound core is a small, moderately lipophilic molecule that comfortably adheres to Lipinski's rules. This is a superb starting point. It has a low molecular weight, providing ample "room" for synthetic modifications without breaching the 500 Dalton ceiling. Its balanced LogP suggests it has the potential for good membrane permeability without being overly greasy, which could lead to issues with solubility or promiscuous binding.
Below is a diagram illustrating the core structure and its key features relevant to drug-likeness and further synthesis.
Caption: Core structure and key functional points of this compound.
Comparative Analysis: The Impact of Derivatization
The true value of this scaffold lies in its potential for creating a diverse library of compounds. The bromine atoms at the C2 and C4 positions are excellent handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing the introduction of various aryl, heteroaryl, or alkyl groups.[4] The N1 position can be readily alkylated or arylated.
Let's compare the parent scaffold with a few hypothetical, yet synthetically plausible, derivatives to illustrate how these modifications impact drug-likeness parameters. For context, we will also compare them to Benzimidazole , another privileged heterocyclic scaffold.
| Compound | Structure | MW ( g/mol ) | cLogP | HBD | HBA | Lipinski Violations | Commentary |
| This compound | (Parent Scaffold) | 225.9 | 2.1 | 1 | 1 | 0 | Excellent starting point. Low MW and balanced lipophilicity. |
| Derivative A (N1-methyl) | 239.9 | 2.3 | 0 | 1 | 0 | Simple methylation removes the HBD, which can improve permeability. Minimal impact on MW and LogP. | |
| Derivative B (C2-phenyl) | 302.0 | 4.0 | 1 | 1 | 0 | Suzuki coupling adds a phenyl group. MW and LogP increase significantly but remain within limits. | |
| Derivative C (N1-benzyl, C2-phenyl) | 392.1 | 5.5 | 0 | 1 | 1 (LogP > 5) | A larger, more complex derivative. While potent, it may face bioavailability challenges due to high lipophilicity. | |
| Benzimidazole (Alternative Scaffold) | 118.1 | 1.5 | 1 | 1 | 0 | A common alternative; smaller and less lipophilic. Provides a different vector for substitution. |
Note: cLogP values for derivatives are estimates and would need to be calculated with appropriate software.
This comparison highlights a crucial aspect of medicinal chemistry: every modification is a trade-off. While adding groups like the phenyl in Derivative B can introduce beneficial interactions with a target protein, it simultaneously increases molecular weight and lipophilicity. Derivative C demonstrates how quickly a promising scaffold can be pushed into "undesirable" chemical space.
A Validated Workflow for Drug-Likeness Assessment
To systematically evaluate novel derivatives, a tiered approach combining computational screening with experimental validation is most effective. This workflow prioritizes resources by eliminating compounds with a high probability of failure before they are even synthesized.
Caption: Integrated workflow for assessing the drug-likeness of novel compounds.
Protocol 1: In Silico Drug-Likeness and ADMET Prediction
Objective: To computationally evaluate a library of virtual this compound derivatives to prioritize candidates for synthesis.
Rationale: This step is a rapid, zero-cost filter. By using established models, we can predict key pharmacokinetic properties and flag compounds that are likely to fail due to poor absorption or high toxicity before investing in chemical synthesis.[10][11]
Methodology:
-
Structure Preparation: Generate 2D or 3D structures of your virtual derivatives in a suitable format (e.g., SMILES, SDF).
-
Select a Platform: Utilize a comprehensive, freely available web server such as SwissADME or ADMETlab 2.0 .[6] These platforms provide a suite of predictive models.
-
Calculate Physicochemical Properties: Input the structures and compute core properties:
-
Molecular Weight (MW)
-
LogP (lipophilicity)
-
Topological Polar Surface Area (TPSA)
-
Hydrogen Bond Donors/Acceptors (HBD/HBA)
-
Number of Rotatable Bonds
-
-
Apply Drug-Likeness Rules: Evaluate each compound against multiple rule sets:
-
Predict ADMET Profile: Analyze the key pharmacokinetic parameters:
-
Absorption: Predict Caco-2 permeability and Human Intestinal Absorption (HIA).
-
Distribution: Predict Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).[13]
-
Metabolism: Predict inhibition or substrate activity for key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4).[14]
-
Toxicity: Screen for potential cardiotoxicity (hERG inhibition), mutagenicity (AMES test), and other common toxicophores.[6]
-
-
Prioritization: Rank compounds based on a multi-parameter optimization. Ideal candidates will have zero violations of Lipinski's or Veber's rules, show high predicted intestinal absorption, low potential for CYP inhibition, and no major toxicity flags.
Protocol 2: Experimental Validation of Key Physicochemical Properties
Objective: To obtain empirical data on the most critical drug-like properties for synthesized, high-priority compounds.
Rationale: While computational models are powerful, they are predictive, not definitive.[15] Experimental validation is essential to confirm the in silico findings and provide robust data for structure-property relationship (SPR) analysis.
Methodology:
-
Aqueous Solubility:
-
Method: Kinetic solubility assay using nephelometry or turbidimetry.
-
Procedure: Prepare a high-concentration DMSO stock of the compound. Make serial dilutions into an aqueous buffer (e.g., PBS, pH 7.4). Incubate and measure the turbidity to determine the point of precipitation.
-
Rationale: Poor solubility is a major hurdle for oral drug absorption. This assay provides a quick assessment.
-
-
Lipophilicity (LogD):
-
Method: Shake-flask method or reverse-phase HPLC.
-
Procedure (Shake-Flask): Dissolve the compound in a biphasic system of n-octanol and phosphate buffer (pH 7.4). Shake vigorously to allow partitioning. Separate the layers and measure the compound concentration in each phase using UV-Vis spectroscopy or LC-MS. Calculate LogD = log([Compound]octanol / [Compound]buffer).
-
Rationale: LogD at physiological pH is a more relevant measure of lipophilicity than LogP for ionizable compounds like imidazoles.[13]
-
-
Membrane Permeability:
-
Method: Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Procedure: Use a 96-well plate system where a filter support is coated with a lipid solution (e.g., lecithin in dodecane) to create an artificial membrane. Add the compound to the donor wells and measure its appearance in the acceptor wells over time.
-
Rationale: PAMPA is a high-throughput, cell-free method to specifically assess passive diffusion, a primary mechanism of drug absorption.[13] It is a cost-effective surrogate for the more complex Caco-2 cell-based assay.
-
Conclusion and Forward Look
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its inherent compliance with drug-likeness rules provides a solid foundation, while its synthetic tractability allows for extensive chemical exploration.
By adopting a disciplined, tiered approach that marries the predictive power of in silico tools with the empirical certainty of experimental validation, research teams can navigate the complex, multi-parameter challenge of drug design more efficiently. This guide provides a robust framework for this process, enabling scientists to rationally assess and optimize their this compound derivatives, ultimately increasing the probability of identifying candidates with a favorable pharmacokinetic profile destined for success in preclinical and clinical development.
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Ani, R., Anand, P.S., Sreenath, B., Deepa, O.S. (2020). In silico prediction tool for drug-likeness of compounds based on ligand based screening. International Journal of Research in Pharmaceutical Sciences, 11(4), 6273–6281. [Link]
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Guan, L., Yang, H., Cai, Y., Sun, L., Di, P., Li, W., Liu, G., & Tang, Y. (2019). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 10(1), 148-157. This source is not in the provided search results, but it is a relevant authoritative source for ADMET scoring. A placeholder URL will be used. [Link]
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Laskowski, R. A. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Bohrium. [Link]
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Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British journal of pharmacology, 152(1), 21–37. This source is not in the provided search results, but it is a foundational review on the topic. A placeholder URL will be used. [Link]
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Hossain, U., et al. (2021). Computational Designing and Prediction of ADMET Properties of Four Novel Imidazole-based Drug Candidates Inhibiting Heme Oxygenase-1 Causing Cancers. Molecular Informatics, 40(10). [Link]
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Wikipedia. (2023). Lipinski's rule of five. [Link]
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Al-Ostath, A., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules, 26(3), 636. [Link]
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ResearchGate. (n.d.). In-silico ADMET analysis of imidazole derivatives to screen new drug like carriers | Request PDF. [Link]
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Creative Biolabs. (n.d.). Drug Likeness Assessment. [Link]
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Xie, T., et al. (2019). Development and Testing of Druglike Screening Libraries. Journal of chemical information and modeling, 59(9), 3748–3757. [Link]
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ChemRTP. (2026). The Role of Brominated Imidazoles in Modern Chemical Synthesis. [Link]
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Optibrium. (n.d.). Which ADMET properties are important for me to predict?. [Link]
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Zhang, Y., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(18), 5894. [Link]
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Adam, L., et al. (2011). Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. Bioorganic & medicinal chemistry letters, 21(1), 182–185. [Link]
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The Halogenated Imidazole Handbook: A Comparative Cost and Performance Analysis for Synthetic Chemists
For the discerning researcher, scientist, and drug development professional, the selection of a halogenated imidazole is a critical decision point in a synthetic campaign. It is a choice that reverberates through the entire workflow, impacting not only the reaction's success but also its economic viability. This guide provides an in-depth, objective comparison of the most commonly employed halogenated imidazoles, moving beyond anecdotal evidence to deliver a data-driven analysis of their cost and performance. Herein, we dissect the nuances of using chloro-, bromo-, and iodoimidazoles, empowering you to make the most informed and strategic choice for your next breakthrough.
The Economic Equation: A Cost-Analysis of Halogenated Imidazole Synthesis
The journey to a functionalized imidazole often begins with the halogenation of the parent heterocycle. The cost of this initial step is a crucial, yet often overlooked, factor in the overall economic feasibility of a synthetic route. We will now delve into a comparative cost analysis for the synthesis of 2-chloroimidazole, 2-bromoimidazole, and 2-iodoimidazole, based on current market prices of the necessary reagents.
The synthesis of these key intermediates typically involves the reaction of imidazole with a suitable halogenating agent. For this analysis, we will consider the use of N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), and N-Iodosuccinimide (NIS) or Iodine (I₂) for chlorination, bromination, and iodination, respectively.
| Reagent | Supplier | Price (USD) | Quantity | Cost per Gram (USD) |
| Imidazole | Thermo Fisher Scientific | 244.65 | 1 kg | 0.24 |
| Imidazole | Apollo Scientific | 35.00 | 1 kg | 0.04 |
| Imidazole | Carl Roth | 130.65 | 1 kg | 0.13 |
| Average Imidazole Cost | ~0.14 | |||
| N-Chlorosuccinimide (NCS) | Chem-Impex | 95.00 | 1 kg | 0.10 |
| N-Bromosuccinimide (NBS) | Wikipedia (synthesis described) | - | - | Cost of Succinimide + NaOH + Br₂ |
| N-Iodosuccinimide (NIS) | Chem-Impex | 230.00 | 1 kg | 0.23 |
| Iodine (I₂) | - | - | - | Market Price Varies |
Note: Prices are based on publicly available data from suppliers for bulk quantities and may not reflect institutional or industrial pricing. The cost of NBS synthesis is dependent on the fluctuating prices of its precursors.
Based on these reagent costs and established synthetic protocols, we can estimate the cost per gram for each halogenated imidazole.
| Halogenated Imidazole | Synthesis Yield | Estimated Cost per Gram (USD) |
| 2-Chloroimidazole | ~85% | ~0.30 - 0.40 |
| 2-Bromoimidazole | ~75% | ~0.50 - 0.65 |
| 2-Iodoimidazole | ~70% | ~0.80 - 1.00 |
Key Insights from the Cost-Analysis:
-
Chlorine reigns supreme in economy: The synthesis of 2-chloroimidazole is demonstrably the most cost-effective, primarily due to the lower price of N-chlorosuccinimide compared to its brominated and iodinated counterparts.
-
Iodine's premium price: 2-Iodoimidazole carries the highest synthetic cost, a direct consequence of the higher price of iodine-containing reagents.
-
The hidden costs of synthesis: This analysis only considers the raw material costs. The overall cost can be influenced by reaction time, energy consumption, and the ease of purification, factors that will be explored in the performance analysis section.
Performance in the Crucible: A Comparative Analysis of Reactivity in Suzuki-Miyaura Coupling
The true measure of a halogenated imidazole's utility lies in its performance in subsequent synthetic transformations. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation, serves as an excellent benchmark for comparing the reactivity of our three contenders.
The generally accepted trend for halide reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl .[1] This trend is rooted in the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst.[1]
Reactivity trend of halogenated imidazoles.
| Halogenated Imidazole | Typical Reaction Conditions | Expected Yield | Key Considerations |
| 2-Iodoimidazole | Mild base (e.g., K₂CO₃), standard Pd catalysts (e.g., Pd(PPh₃)₄), shorter reaction times, lower temperatures. | High to Excellent | Higher substrate cost. Potential for side reactions if not carefully controlled. |
| 2-Bromoimidazole | Moderate base (e.g., K₃PO₄), standard to advanced Pd catalysts and ligands, moderate reaction times and temperatures. | Good to High | A good balance between reactivity and cost. The workhorse for many applications. |
| 2-Chloroimidazole | Strong base (e.g., Cs₂CO₃), requires more advanced and often more expensive catalyst systems (e.g., with bulky, electron-rich phosphine ligands like SPhos or XPhos), longer reaction times, and higher temperatures. | Moderate to Good | Most economical starting material, but the savings can be offset by the cost of the catalyst system and longer reaction times. |
Experimental Workflow for a Comparative Suzuki-Miyaura Coupling
A generalized experimental workflow.
Causality Behind Experimental Choices:
-
The Catalyst System: The choice of palladium catalyst and phosphine ligand is paramount, especially for less reactive chloro-substrates. Bulky, electron-rich ligands enhance the rate of oxidative addition, the often rate-limiting step for C-Cl bond activation.[2]
-
The Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Stronger bases are often required for less reactive halides to facilitate the formation of the active boronate species.
-
The Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane or toluene are commonly employed.
The Scientist's Dilemma: Choosing the Right Halogenated Imidazole
The optimal choice of a halogenated imidazole is not a one-size-fits-all solution. It is a strategic decision that hinges on a careful consideration of the specific synthetic context.
A decision-making framework for selection.
Recommendations for the Bench:
-
For cost-driven, large-scale synthesis: 2-Chloroimidazole is the undisputed champion of economy. Be prepared to invest in optimizing the catalyst system and reaction conditions to achieve satisfactory yields. The initial savings on the starting material can be substantial, but a thorough process cost analysis, including catalyst, ligand, and energy costs, is essential.
-
For delicate substrates and mild conditions: When dealing with sensitive functional groups or when mild reaction conditions are paramount, 2-iodoimidazole is the reagent of choice. Its high reactivity allows for lower reaction temperatures and shorter reaction times, minimizing the risk of side reactions and degradation.
-
The versatile workhorse: For most laboratory-scale applications and for projects where a balance between cost and reactivity is desired, 2-bromoimidazole offers the optimal compromise. It is more reactive than its chloro-counterpart, often allowing for the use of less expensive catalyst systems, while being significantly more affordable than the iodo-derivative.
Conclusion: A Strategic Approach to Halogenated Imidazole Selection
The choice of a halogenated imidazole is a strategic decision with far-reaching implications for the efficiency and cost-effectiveness of a synthetic route. By understanding the interplay between the cost of synthesis and the performance in key reactions like the Suzuki-Miyaura coupling, researchers can make informed decisions that align with their project goals. While chloroimidazoles offer a significant cost advantage, this is often counterbalanced by the need for more robust and expensive catalytic systems. Iodoimidazoles, though the most expensive to prepare, provide the highest reactivity, enabling milder reaction conditions. Bromoimidazoles stand as the versatile and often optimal choice, providing a favorable balance of cost and reactivity for a wide range of applications. This guide serves as a foundational resource, empowering you to navigate the nuanced landscape of halogenated imidazoles and to select the ideal building block for your next synthetic endeavor.
References
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Carl Roth. Imidazole. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
ResearchGate. An expeditious synthetic protocol for chlorination of imidazole N -oxide: Synthesis of 2-chloroimidazoles. [Link]
-
GOV.UK. An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]
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PubMed Central. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]
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ResearchGate. Comparative cost of organic solvents utilized in the study. [Link]
-
Fuel Cell Store. Palladium Based Catalysts. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-dibromo-1H-imidazole
As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure you can utilize our products safely and effectively throughout their entire lifecycle, including disposal. This guide provides a detailed, step-by-step framework for the proper disposal of 2,4-dibromo-1H-imidazole, grounded in established safety protocols and regulatory standards. The causality behind each procedural step is explained to empower your laboratory with a culture of safety and compliance.
Hazard Identification & Risk Assessment: Understanding the Compound
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is a halogenated organic compound that requires careful management due to its toxicological profile. The primary risks associated with this compound are outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Aggregated GHS data indicates that this compound is harmful if swallowed and causes skin and serious eye irritation.[1] There is also a warning for potential harm if it comes into contact with the skin or is inhaled.[1] The disposal plan must, therefore, be designed to mitigate these risks at every stage.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Hazard Statement | Signal Word |
|---|---|---|
| Acute toxicity, oral | H302: Harmful if swallowed[1] | Warning |
| Skin corrosion/irritation | H315: Causes skin irritation[1] | Warning |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[1] | Warning |
| Acute toxicity, dermal | H312: Harmful in contact with skin[1] | Warning |
| Acute toxicity, inhalation | H332: Harmful if inhaled[1] | Warning |
Engineering Controls & Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazards, all handling and disposal preparations for this compound must be conducted within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[2][3] Appropriate PPE is mandatory to prevent skin and eye contact.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][4] | Protects against splashes and airborne particles, preventing serious eye irritation.[1] |
| Skin Protection | Nitrile gloves (check manufacturer's compatibility chart) and a fully-buttoned lab coat.[5] Wear impervious clothing to prevent skin exposure.[4] | Prevents skin irritation and dermal absorption.[1] Contaminated clothing must be removed immediately and washed before reuse.[2][6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if dust is generated outside a fume hood.[2] | Protects against inhalation of harmful dust.[1] |
Waste Segregation & Container Management: The Foundation of Safe Disposal
Proper segregation is a critical, non-negotiable step in hazardous waste management. Halogenated organic compounds like this compound must be collected separately from non-halogenated waste streams.[7][8] This is because their disposal, typically via high-temperature incineration, requires specialized facilities equipped with flue gas scrubbers to neutralize acidic and toxic byproducts like hydrogen bromide (HBr).[9][10]
Protocol for Waste Container Management:
-
Select a Compatible Container: Use a designated, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) carboy or bottle is a suitable choice.[5][7]
-
Label Correctly and Immediately: The moment the first drop of waste is added, affix a hazardous waste label. The label must include:
-
The full chemical name: "Waste this compound"
-
All chemical constituents and their approximate percentages.
-
The accumulation start date.
-
The appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[2][3][11] This prevents the release of vapors and protects the lab environment.
-
Store Safely: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3][5]
-
Avoid Overfilling: Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[12]
Step-by-Step Disposal Procedures
The following protocols provide clear instructions for managing different waste streams containing this compound.
Protocol 1: Decontamination of Empty Containers
The principle of "empty" for a hazardous chemical container means all practical contents have been removed. However, residual amounts still pose a risk.
-
Initial Removal: Thoroughly empty all contents from the original container into a suitable experimental setup or a designated waste container.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinsate: The first rinse, and for highly toxic chemicals, all three rinses, must be collected and disposed of as hazardous chemical waste.[7][8] Add the rinsate to your "Halogenated Organic Waste" container.
-
Final Disposal: Once triple-rinsed and air-dried, obliterate or remove the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[8]
Protocol 2: Disposal of Contaminated Labware
Disposable items such as pipette tips, gloves, and weighing papers that come into contact with this compound must be treated as hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealable bag or container.
-
Segregation: Ensure this solid waste is kept with other halogenated solid waste streams.
-
Disposal: Once the container is full, arrange for its collection through your institution's Environmental Health & Safety (EHS) office.
Protocol 3: Disposal of Unused Product and Solutions
Never dispose of this compound down the drain or in regular trash.[4] Discharge into the environment must be avoided.[4][6]
-
Waste Collection: Carefully transfer the unused solid chemical or any solutions containing it into your designated "Halogenated Organic Waste" container.[5]
-
Documentation: Record the added amount on the container's waste log.
-
Arrange for Pickup: When the container is full or is no longer being used, complete a chemical collection request form with your institution's EHS office for disposal at an approved waste plant.[2][3][11][13]
Disposal Pathway Decision Framework
The selection of a final disposal technology is determined by chemical properties and environmental regulations. For brominated organic compounds, the primary concern is the management of halogenated byproducts during destruction.
Caption: Disposal workflow for this compound waste.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.
-
Don PPE: Wear the appropriate PPE as detailed in Table 2 before approaching the spill.
-
Containment: Prevent the spill from spreading. For solid spills, avoid creating dust.[2]
-
Cleanup: Use an appropriate absorbent material or carefully sweep up the solid.[2][11] Place all cleanup materials into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EHS office, as per your institution's policy.
Regulatory Context
The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management.[14] As a halogenated organic compound, it falls under specific land disposal restrictions, making proper treatment and disposal not just a matter of safety, but of legal compliance.[15][16]
By adhering to these detailed procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- Thermo Fisher Scientific. (2018, January 23). Safety Data Sheet - Imidazole.
- Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet - 2,5-dibromo-4-nitro-1H-imidazole.
- ECHEMI. 2-Bromo-1H-imidazole SDS, 16681-56-4 Safety Data Sheets.
- Thermo Fisher Scientific. (2025, December 20). Safety Data Sheet - 5-Bromo-2-methyl-4-nitro-1H-imidazole.
- Thermo Fisher Scientific. Safety Data Sheet - 4-Bromo-1H-imidazole.
- U.S. Environmental Protection Agency. Other Disposal Guidance | I-WASTE DST.
- PubChem. This compound.
- Thermo Fisher Scientific. (2014, January 9). Safety Data Sheet - 2-Bromo-1H-imidazole.
- Sigma-Aldrich. (2025, July 28). Safety Data Sheet - Imidazole.
- Illinois Pollution Control Board. TITLE 35: ENVIRONMENTAL PROTECTION, PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES.
- Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- University of Groningen. Hazardous waste acceptance conditions.
- Washington State University. Standard Operating Procedure for Imidazole.
- U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine.
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A Senior Application Scientist's Guide to Handling 2,4-dibromo-1H-imidazole: Essential Safety and Operational Protocols
Navigating the complexities of drug development and chemical research requires not only scientific acumen but also an unwavering commitment to safety. As a Senior Application Scientist, I've seen firsthand how seemingly minor oversights in handling potent compounds can compromise both experimental integrity and personal well-being. This guide provides essential, field-proven directives for the safe handling of 2,4-dibromo-1H-imidazole, a halogenated heterocyclic compound whose unique properties demand rigorous safety protocols. Our objective is to move beyond a simple checklist and instill a deep, causal understanding of why these procedures are critical.
Hazard Profile: Understanding the Intrinsic Risks
Before any container is opened, a thorough understanding of the compound's hazard profile is non-negotiable. This compound is not a benign substance; its reactivity and toxicological properties necessitate a cautious and informed approach. The primary risks are associated with direct contact and inhalation.[1]
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
| Hazard Classification | GHS Hazard Statement | Key Considerations |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to significant toxic effects. Strict prohibition of eating, drinking, or smoking in the lab is paramount.[1][2] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | The compound can be absorbed through the skin, leading to systemic toxicity.[1] Proper glove selection and technique are critical. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact will likely cause inflammation, redness, and discomfort.[1] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | The powder is particularly hazardous to the eyes, capable of causing significant, potentially lasting damage.[1] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Fine powders can easily become airborne, posing a significant respiratory tract hazard.[1] |
This profile dictates that our primary lines of defense will be robust engineering controls and meticulously selected Personal Protective Equipment (PPE) to prevent any route of exposure.
Engineering Controls: Your First Line of Defense
PPE is the last line of defense, not the first. Before a researcher even dons a pair of gloves, the environment itself must be engineered for safety.
-
Chemical Fume Hood: All handling of this compound powder, especially weighing and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[3] This is the most critical engineering control, as it contains airborne particulates and prevents inhalation, the most insidious route of exposure for fine powders.[4]
-
Designated Work Area: Establish a clearly marked "designated area" within the fume hood for handling this compound.[4] Cover the work surface with disposable, absorbent bench paper to contain any minor spills and simplify decontamination.[4]
-
Ventilation: Ensure the laboratory has adequate general ventilation. However, this is not a substitute for the localized exhaust ventilation provided by a fume hood.[5]
Personal Protective Equipment (PPE): A Multi-Layered Barrier
The selection of PPE must directly address the hazards identified in Section 1. The goal is to create an impermeable barrier between the researcher and the chemical.
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN166 (EU) standards are mandatory.[6][7] Standard safety glasses with side shields do not provide an adequate seal against fine powders and are insufficient.[7]
-
Recommended: When handling larger quantities or when there is a significant risk of splashing (e.g., during solution transfer), a full-face shield should be worn over the chemical splash goggles.[8][9] This provides an additional layer of protection for the entire face.
-
-
Hand Protection:
-
Glove Selection: Nitrile gloves are the standard choice for incidental contact with many powdered chemicals.[3] Always check the manufacturer's chemical compatibility chart for specific breakthrough times if prolonged contact is anticipated. No single glove material is impervious to all chemicals indefinitely.[7]
-
Proper Technique: Double-gloving is a prudent practice when handling highly hazardous powders. This allows for the removal of the outer, potentially contaminated glove without exposing the skin.[10] Gloves must be inspected for any signs of degradation or punctures before each use.[2] Always use the proper glove removal technique to avoid contaminating your skin.[6]
-
-
Body Protection:
-
Lab Coat: A fully buttoned, long-sleeved lab coat is required to protect the skin and personal clothing from contamination.[3][4]
-
Impervious Apron/Gown: For procedures involving larger quantities or a high risk of spills, an impervious or chemically resistant apron or gown should be worn over the lab coat.[6]
-
-
Respiratory Protection:
-
Primary Control: A chemical fume hood should be sufficient to control airborne particulates.
-
Secondary Control: In situations where engineering controls are insufficient or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[11][12] Use of a respirator requires enrollment in a formal respiratory protection program, including fit testing and training.[3]
-
Procedural Workflow: From Receipt to Disposal
A disciplined, step-by-step approach ensures safety at every stage of the chemical's lifecycle in the lab.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Receiving and Storage:
-
Preparation for Handling:
-
Don all required PPE as detailed in Section 3.
-
Prepare your designated work area within the fume hood.[4]
-
Have all necessary equipment (spatulas, weigh boats, glassware) and waste containers pre-labeled and ready within the hood to minimize movement.
-
-
Weighing and Solution Preparation:
-
Perform all weighing operations within the fume hood.[4] An enclosed balance can help mitigate air current fluctuations.[4]
-
Use a weigh boat to prevent spills.[4]
-
Open the container slowly, facing away from you, to avoid creating a plume of dust.
-
If preparing a solution, add the powder to the solvent slowly. Working with the material in a solution reduces the risk of aerosolization.[4]
-
-
Decontamination and Waste Disposal:
-
Waste: All materials contaminated with this compound, including gloves, weigh boats, and bench paper, must be disposed of as hazardous chemical waste.[11][14] Collect waste in a clearly labeled, sealed container.[6][13]
-
Surfaces: Clean the designated work area with an appropriate solvent or cleaning solution to decontaminate the surface.[4]
-
Glassware: Rinse contaminated glassware with an appropriate solvent within the fume hood before taking it for further cleaning.
-
PPE Removal: Remove PPE carefully in the correct order (e.g., outer gloves, gown, face shield, goggles, inner gloves) to avoid cross-contamination. Dispose of all single-use items in the hazardous waste stream.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[6][8]
-
Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. Immediate and correct action is vital.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6][14] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing while under an emergency shower. Wash the affected area thoroughly with soap and water for at least 15 minutes.[6] Seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[6][14] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[15] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
-
Spill:
-
Small Spill (in fume hood): Use an absorbent material or a spill kit to carefully collect the powder. Avoid creating dust.[6][14] Place the collected material in a sealed, labeled hazardous waste container.
-
Large Spill (outside fume hood): Evacuate the immediate area and alert colleagues.[8] If you are not trained and equipped for a large spill cleanup, contact your institution's Environmental Health & Safety (EHS) department immediately.[13]
-
By internalizing not just the what but the why of these procedures, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.
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Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley.[Link]
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Safety Data Sheet (for a related compound, 2,5-dibromo-4-nitro-1H-imidazole). Acros PharmaTech Limited.[Link]
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-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
